1-Butyl-3-methylimidazolium octyl sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;octyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIBVPFLKLKAH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477460 | |
| Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445473-58-5 | |
| Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butyl-3-methyl-1H-imidazol-3-ium octyl sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Butyl-3-methylimidazolium octyl sulfate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 1-Butyl-3-methylimidazolium Octyl Sulfate
Introduction
This compound, often abbreviated as [BMIM][OSc], is a surface-active ionic liquid (SAIL) that has garnered significant interest due to its unique properties, including being halogen-free and possessing greater hydrolysis stability compared to many common ionic liquids.[1][2] Its amphiphilic nature makes it suitable for a variety of applications, including as a solvent in catalysis and for the dissolution of biomaterials. This guide provides a comprehensive overview of the primary synthesis and purification methods for [BMIM][OSc], tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Synthesis Methodologies
There are two primary routes for the synthesis of this compound: a two-step metathesis reaction and a one-pot direct synthesis.
Two-Step Metathesis Reaction
This is a common and versatile method for synthesizing a wide range of ionic liquids. It involves two main stages: the synthesis of a 1-butyl-3-methylimidazolium halide intermediate, followed by an anion exchange reaction with an octyl sulfate salt.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
The first step is the quaternization of 1-methylimidazole with 1-chlorobutane to form the [BMIM]Cl intermediate.
Caption: Synthesis of the [BMIM]Cl intermediate.
Step 2: Anion Exchange
The [BMIM]Cl is then reacted with sodium octyl sulfate (Na[OSc]). The insolubility of the resulting sodium chloride in organic solvents drives the reaction to completion.[3]
Caption: Anion exchange to form [BMIM][OSc].
Direct One-Pot Synthesis
A halogen-free, one-pot synthesis method has also been developed, which avoids the halide intermediate, making it a "greener" alternative.[3] This method involves the reaction of 1-butylimidazole with dimethyl sulfate, followed by a reaction with 1-octanol.
Caption: Direct one-pot synthesis of [BMIM][OSc].
Experimental Protocols
Protocol 1: Two-Step Metathesis Synthesis of [BMIM][OSc]
Materials:
-
1-methylimidazole
-
1-chlorobutane
-
Toluene (or other suitable solvent)
-
Sodium octyl sulfate
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Silver nitrate (for testing)
Procedure:
Step 1: Synthesis of [BMIM]Cl [4]
-
To a solution of 1-methylimidazole in toluene at 0°C, slowly add 1-chlorobutane with vigorous stirring.
-
Heat the solution to reflux (approximately 110°C) for 24 hours.
-
Cool the reaction mixture, which may result in the formation of a viscous oil or semi-solid.
-
Decant the toluene and wash the product with fresh toluene or ethyl acetate to remove unreacted starting materials.
-
Dry the resulting [BMIM]Cl under vacuum.
Step 2: Anion Exchange to form [BMIM][OSc] [3]
-
Dissolve 1-butyl-3-methylimidazolium chloride and sodium octyl sulfate in hot water.
-
Slowly remove the water under vacuum, which will result in the precipitation of a white solid (a mixture of the product and sodium chloride).
-
Extract the precipitate with anhydrous dichloromethane multiple times.
-
Combine the organic phases and filter to remove the residual sodium chloride.
-
Wash the combined dichloromethane phases with deionized water multiple times.
-
Test the aqueous phase for chloride ions using a silver nitrate solution. Continue washing until no precipitate is formed.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the dichloromethane under vacuum to yield the final product.
Protocol 2: Direct One-Pot Synthesis of [BMIM][OSc]
Materials: [3]
-
1-butylimidazole
-
Dimethyl sulfate
-
1-octanol
-
Dowex ion-exchanger (or other suitable catalyst)
-
Argon or Nitrogen gas
Procedure: [3]
-
In a Schlenk flask under an inert atmosphere (argon), slowly add dimethyl sulfate to 1-butylimidazole with ice cooling.
-
Allow the mixture to stir at room temperature overnight.
-
Add 1-octanol and a catalytic amount of a dried Dowex ion-exchanger.
-
Heat the mixture to 140°C overnight while sparging with an argon stream to remove the methanol byproduct.
-
After the reaction is complete, remove any remaining volatile components under high vacuum at 80°C.
-
The resulting product is this compound.
Purification and Quality Control
The purity of [BMIM][OSc] is crucial for its application. The primary impurities are residual halides (from the metathesis reaction), water, and unreacted starting materials.
Caption: General purification workflow for [BMIM][OSc].
Purification Techniques:
-
Aqueous Washing: Repeatedly washing the ionic liquid (dissolved in an immiscible organic solvent) with deionized water is effective for removing halide impurities.[3][5]
-
Silver Nitrate Test: A qualitative test with silver nitrate is used to confirm the absence of chloride ions in the wash water.[3][5]
-
Drying: High vacuum drying at elevated temperatures (e.g., 80-100°C) is essential to remove residual water and organic solvents. The water content should ideally be below 1.0%.[6][7]
-
Activated Charcoal and Alumina Column: For highly pure and colorless ionic liquids, treatment with activated charcoal followed by filtration through a pad of alumina can be employed to remove colored impurities.[4]
Data Summary
| Parameter | Two-Step Metathesis | Direct One-Pot Synthesis | Reference |
| Starting Materials | 1-methylimidazole, 1-chlorobutane, Sodium octyl sulfate | 1-butylimidazole, Dimethyl sulfate, 1-octanol | [3][4] |
| Key Byproduct | Sodium Chloride (NaCl) | Methanol (CH₃OH) | [3] |
| Halide Impurity Risk | High (requires extensive washing) | Low to None | [3] |
| Reported Yield | Generally high (specifics vary) | Quantitative | [3] |
| Purity (Commercial) | ≥95% (HPLC) | ≥95% (HPLC) | [6][7] |
| Chloride Content | < 3 ppm (after purification) | Not applicable | [3] |
Conclusion
The synthesis of this compound can be achieved through both a traditional two-step metathesis reaction and a more modern, halogen-free direct synthesis. The choice of method depends on factors such as the desired purity, cost, and environmental considerations. The direct synthesis route offers a "greener" alternative by avoiding halide intermediates and producing a more benign byproduct. Regardless of the synthetic route, rigorous purification, particularly to remove residual halides and water, is essential to obtain a high-quality product suitable for research and industrial applications.
References
- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US7655803B2 - Process for the preparation of ionic liquids with alkyl sulfate and functionalized alkyl sulfate anions - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. This compound = 95.0 HPLC 445473-58-5 [sigmaaldrich.com]
- 7. 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) Manufacturers, Suppliers, Price | India, China [ottokemi.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Octyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-3-methylimidazolium octyl sulfate, denoted as [Bmim][OS], is a halogen-free ionic liquid that has garnered significant interest due to its unique properties as a surfactant and its potential applications as a "green" solvent.[1][2] Its negligible vapor pressure and tunable physicochemical characteristics make it a compelling candidate for various industrial and scientific applications, including catalysis and enzymatic syntheses.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of [Bmim][OS], detailed experimental protocols for their measurement, and a summary of its synthesis.
Chemical Identity and General Properties
This compound is comprised of a 1-butyl-3-methylimidazolium cation ([Bmim]⁺) and an octyl sulfate anion ([OS]⁻). This combination of a relatively large, asymmetric cation and a surfactant-like anion gives rise to its unique properties.
Table 1: General and Chemical Properties of [Bmim][OS]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂N₂O₄S | [4][5] |
| Molecular Weight | 348.50 g/mol | [3][6] |
| CAS Number | 445473-58-5 | [3][6] |
| Appearance | Beige solid | [4] |
| Solubility in Water | Soluble | [4] |
Physicochemical Properties
The key physicochemical parameters of [Bmim][OS] are summarized below. These properties are crucial for understanding its behavior in various applications.
Density and Melting Point
The density and melting point are fundamental physical properties that influence the handling and application of [Bmim][OS].
Table 2: Density and Melting Point of [Bmim][OS]
| Property | Value | Temperature/Conditions | Reference |
| Density | 1.07 g/cm³ | Not Specified | [4] |
| Melting Point | 37 °C | - | [4] |
Surfactant Properties: Critical Micelle Concentration (CMC)
[Bmim][OS] exhibits surfactant behavior, forming micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). This property is central to its application in areas requiring emulsification or solubilization.
Table 3: Critical Micelle Concentration of [Bmim][OS]
| Property | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | >0.031 M | Not Specified | [1][3] |
Thermal Stability
Synthesis of this compound
The synthesis of [Bmim][OS] is typically a two-step process. The first step involves the synthesis of the 1-butyl-3-methylimidazolium cation, usually with a halide counter-ion. The second step is an anion exchange reaction to introduce the octyl sulfate anion.
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of [Bmim][OS].
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)
This procedure is a representative method for the synthesis of the [Bmim] cation.
-
Reaction Setup: To a solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane with vigorous stirring.[8]
-
Reflux: Heat the solution to reflux (approximately 110°C) for 24 hours.[8]
-
Crystallization: Cool the reaction mixture to -20°C for 12 hours to facilitate crystallization of the product.[8]
-
Isolation and Purification: Decant the toluene. The resulting product can be recrystallized from acetonitrile and then ethyl acetate to yield a white crystalline solid.[8]
-
Drying: Dry the purified [Bmim]Cl under vacuum.[8]
Anion Exchange to form [Bmim][OS]
This is a general procedure for anion metathesis.
-
Dissolution: Dissolve equimolar amounts of [Bmim]Cl and a salt of the desired anion (e.g., sodium octyl sulfate) in a suitable solvent, often water.
-
Reaction: Stir the mixture at room temperature for several hours to allow for the exchange of anions.
-
Extraction and Purification: The resulting [Bmim][OS] can be extracted using an appropriate organic solvent (e.g., dichloromethane). The organic phase is then washed with water to remove any remaining inorganic salt byproduct.
-
Drying: The solvent is removed under reduced pressure to yield the final ionic liquid.
Density Measurement
-
Instrumentation: An oscillating tube densimeter is a common instrument for measuring the density of ionic liquids.[9]
-
Calibration: Calibrate the instrument with substances of known density, such as dry air and deionized water.
-
Measurement: Introduce the [Bmim][OS] sample into the measuring cell, which is thermostatted to the desired temperature (e.g., 20°C or 25°C).
-
Data Acquisition: The instrument measures the oscillation period of the tube containing the sample, which is then converted to a density value. Multiple measurements are typically taken and averaged.
Viscosity Measurement
-
Instrumentation: A cone-plate or plate-plate rheometer or a viscometer is used for viscosity measurements.
-
Sample Preparation: A small amount of the ionic liquid is placed between the plates of the rheometer.
-
Measurement Conditions: The sample is equilibrated at the desired temperature. Measurements are performed over a range of shear rates to determine if the fluid is Newtonian.
-
Data Analysis: The instrument measures the resistance to flow, from which the dynamic viscosity is calculated.
Surface Tension Measurement
-
Instrumentation: A tensiometer using the Du Noüy ring or Wilhelmy plate method is commonly employed.
-
Procedure: A platinum ring or plate is brought into contact with the surface of the ionic liquid.
-
Measurement: The force required to pull the ring or plate from the surface is measured.
-
Calculation: The surface tension is calculated from this force, taking into account the dimensions of the ring or plate.
Critical Micelle Concentration (CMC) Determination
The CMC can be determined by monitoring a physical property of the ionic liquid solution as a function of its concentration. A distinct change in the slope of the property versus concentration plot indicates the CMC.
-
Method: Techniques such as surface tensiometry, conductivity, or fluorescence spectroscopy can be used.
-
Procedure (Surface Tensiometry): Prepare a series of aqueous solutions of [Bmim][OS] with increasing concentrations. Measure the surface tension of each solution.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the concentration. The point at which the surface tension becomes relatively constant with increasing concentration is the CMC.
Thermal Stability Analysis
-
Instrumentation: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability.[10]
-
TGA Procedure: A small sample of [Bmim][OS] is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument records the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
DSC Procedure: A sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can be used to determine melting points and glass transition temperatures.[10]
Safety and Handling
[Bmim][OS] is classified as an irritant to the skin and eyes.[4] It may be harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Always wear approved safety glasses, protective clothing, and gloves when handling this chemical.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[4]
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
-
Spills: Small spills can be absorbed with an inert material like vermiculite or sodium carbonate and swept up.[4]
Conclusion
This compound is a versatile ionic liquid with promising applications stemming from its surfactant properties and favorable environmental profile as a halogen-free solvent. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in research and development. The provided experimental protocols offer a foundation for the accurate characterization of this and similar ionic liquids.
References
- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound = 95.0 HPLC 445473-58-5 [sigmaaldrich.com]
- 4. CAS#:445473-58-5 | this compound | Chemsrc [chemsrc.com]
- 5. This compound | C16H32N2O4S | CID 12095226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 7. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
An In-Depth Technical Guide to the Micelle Formation of 1-Butyl-3-methylimidazolium Octyl Sulfate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the micelle formation of the ionic liquid surfactant 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) in aqueous solutions. This document delves into the critical micelle concentration (CMC), thermodynamic parameters, and the experimental protocols used to determine these properties, offering valuable insights for applications in drug delivery and formulation.
Introduction to [Bmim][OS] and Micellization
This compound, an ionic liquid surfactant, has garnered significant interest due to its unique self-assembly properties in aqueous environments. Like traditional surfactants, [Bmim][OS] molecules are amphiphilic, possessing a hydrophilic imidazolium headgroup and a hydrophobic octyl sulfate tail. This dual nature drives the formation of micelles, which are organized molecular assemblies with a hydrophobic core and a hydrophilic corona.[1] The concentration at which these micelles begin to form is a critical parameter known as the critical micelle concentration (CMC).[2] The formation of micelles is a spontaneous process driven by the hydrophobic effect, which leads to a decrease in the free energy of the system.[2][3]
The study of [Bmim][OS] micellization is particularly relevant for drug development, as the hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, thereby enhancing their solubility and bioavailability. Understanding the precise conditions that govern micelle formation is crucial for designing effective drug delivery systems.
Quantitative Data on Micelle Formation
The critical micelle concentration (CMC) is a key parameter that quantifies the tendency of a surfactant to form micelles. For [Bmim][OS], the CMC has been determined using various techniques, with values showing some variation depending on the method and the composition of the aqueous medium.
| Solvent System | Technique | Critical Micelle Concentration (CMC) | Reference |
| Water | Fluorescence Spectroscopy (Pyrene probe) | Higher than in DES solutions | [4][5] |
| Water | UV-Vis Spectroscopy | Higher than in DES solutions | [4][5] |
| 5 wt% Choline Chloride-Urea (1:2) | Fluorescence Spectroscopy (Pyrene probe) | Lower than in water and ChCl-Gly solution | [4][5] |
| 5 wt% Choline Chloride-Glycerol (1:2) | Fluorescence Spectroscopy (Pyrene probe) | Lower than in water, higher than in ChCl-Urea | [5] |
Note: Specific numerical values for all conditions were not consistently available across the reviewed literature. The table reflects the comparative CMC values as reported.
Research has also indicated that [Bmim][OS] exhibits dual transitions in its physical properties in aqueous media.[6][7][8][9] The first transition corresponds to the formation of anionic aggregates with the imidazolium cations acting as counterions. The second, weaker transition is attributed to a structural rearrangement of these initial aggregates, where the butyl chain of the imidazolium cation becomes incorporated into the micellar core, forming a unique mixed micelle-like structure.[6][7][8]
Experimental Protocols for Characterizing Micelle Formation
Several experimental techniques are employed to determine the CMC and study the thermodynamics of micellization. The most common methods include conductivity measurements, surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry.
Conductivity Measurements
This method is particularly suitable for ionic surfactants like [Bmim][OS].[10][11] The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration.
Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of [Bmim][OS] with varying concentrations.
-
Instrumentation: Use a calibrated conductivity meter with a conductivity cell thermostated at a specific temperature.
-
Measurement: Measure the conductivity of each solution.
-
Data Analysis: Plot the specific or molar conductivity against the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[10][12] Below the CMC, the conductivity increases with concentration due to the presence of individual ions. Above the CMC, the increase in conductivity is less pronounced because the newly added surfactant molecules form micelles, which have lower mobility than the individual ions.[13]
Surface Tensiometry
Surface tension measurements are a classic and widely used method to determine the CMC of any surfactant.[14]
Methodology:
-
Solution Preparation: Prepare a range of [Bmim][OS] solutions in deionized water, covering concentrations below and above the expected CMC.[10]
-
Instrumentation: Utilize a surface tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.[10][15]
-
Measurement: Measure the surface tension of each solution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at which the break in the curve occurs is the CMC.[14][16]
Fluorescence Spectroscopy
This sensitive technique utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments.[10][17]
Methodology:
-
Probe and Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent. Add a small aliquot of the pyrene stock solution to a series of volumetric flasks and evaporate the solvent. Then, add the aqueous [Bmim][OS] solutions of varying concentrations to these flasks.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Record the fluorescence emission spectra of pyrene in each solution. The intensity ratio of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is particularly sensitive to the polarity of the microenvironment.
-
Data Analysis: Plot the I1/I3 ratio against the logarithm of the [Bmim][OS] concentration. A significant decrease in the I1/I3 ratio will be observed as the pyrene molecules partition into the hydrophobic core of the newly formed micelles. The inflection point of this sigmoidal curve is taken as the CMC.[18]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with micelle formation, providing both the CMC and the enthalpy of micellization (ΔH°m).
Methodology:
-
Instrumentation: Use an isothermal titration calorimeter.
-
Sample Preparation: Fill the sample cell with deionized water and the injection syringe with a concentrated solution of [Bmim][OS].
-
Titration: Inject small aliquots of the [Bmim][OS] solution into the water-filled cell at a constant temperature.
-
Data Analysis: The raw data consists of a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the enthalpy change per injection. A plot of the enthalpy change per mole of injectant against the total surfactant concentration will show a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the height of the curve gives the enthalpy of micellization.[3][19]
Visualizing the Process of Micelle Formation
The following diagrams illustrate the experimental workflow for determining the CMC and the fundamental process of micelle formation.
Caption: A flowchart illustrating the general experimental workflow for determining the CMC of [Bmim][OS].
Caption: A diagram depicting the self-assembly of [Bmim][OS] monomers into a micelle in an aqueous solution.
Conclusion
The micellization of this compound in aqueous solutions is a complex process influenced by factors such as concentration and the presence of cosolutes. A thorough understanding of its CMC and the thermodynamics of micelle formation is essential for its application in various fields, particularly in the pharmaceutical sciences for the development of novel drug delivery systems. The experimental techniques outlined in this guide provide robust methods for characterizing the self-assembly behavior of this promising ionic liquid surfactant.
References
- 1. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembly of a short-chain ionic liquid within deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13557B [pubs.rsc.org]
- 6. Micellar transitions in the aqueous solutions of a surfactant-like ionic liquid: 1-butyl-3-methylimidazolium octylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micellar transitions in the aqueous solutions of a surfactant-like ionic liquid: 1-butyl-3-methylimidazolium octylsulfate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. justagriculture.in [justagriculture.in]
- 14. researchgate.net [researchgate.net]
- 15. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 17. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Surfactant Behavior of 1-Butyl-3-methylimidazolium Octyl Sulfate ([Bmim][OS])
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surfactant properties of the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]). This document collates available quantitative data, details relevant experimental protocols for characterization, and presents visual representations of key concepts and workflows to support research and development activities, particularly in the pharmaceutical sciences.
Introduction to [Bmim][OS] as a Surface-Active Ionic Liquid
This compound, often abbreviated as [Bmim][OS], is a halogen-free ionic liquid that exhibits surface-active properties in aqueous solutions.[1][2] Its amphiphilic nature, arising from the combination of a hydrophilic imidazolium headgroup and an octyl sulfate anionic tail, allows it to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).[3] This behavior is analogous to traditional surfactants, positioning [Bmim][OS] as a "surface-active ionic liquid" (SAIL) with potential applications in various fields, including drug delivery and formulation.[4][5][6] The unique properties of ionic liquids, such as negligible vapor pressure and high thermal stability, combined with surfactant behavior, make [Bmim][OS] a subject of significant interest.[4][5][7]
Quantitative Surfactant Properties
The surfactant properties of [Bmim][OS] are characterized by several key parameters, which are summarized in the tables below. It is important to note that these properties can be significantly influenced by experimental conditions such as temperature, pressure, and the presence of additives.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the onset of micelle formation. Below the CMC, [Bmim][OS] exists predominantly as monomers, while above this concentration, it forms aggregates.
| Temperature (K) | CMC (mM) | Method | Reference |
| 298.15 (25 °C) | ~ 31 | Not specified | [2] |
| Not specified | 31-34 | Not specified | [3] |
| 303 (30 °C) | 54.9 | Isothermal Titration Calorimetry (ITC) | [8] |
Note: The variation in reported CMC values highlights the sensitivity of this parameter to the experimental technique and conditions.
A study has also reported the observation of dual transitions in the physical properties of aqueous solutions of [Bmim][OS], suggesting a restructuring of the initially formed aggregates into a more complex micellar structure.[7]
Surface Tension at CMC (γCMC)
The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The surface tension at the CMC (γCMC) is a measure of the surfactant's effectiveness in reducing surface tension.
Quantitative data for the γCMC of this compound was not available in the reviewed literature. The experimental protocol for its determination is provided in Section 4.1.
Aggregation Number (Nagg)
The aggregation number is the average number of surfactant molecules in a single micelle. This parameter provides insight into the size and morphology of the micelles.
Specific quantitative data for the aggregation number of [Bmim][OS] in a simple aqueous solution was not found in the reviewed literature. However, one study indicated that [Bmim][OS] forms spherical and ellipsoidal micelles in water. The experimental protocol for determining the aggregation number is detailed in Section 4.3.
Thermodynamics of Micellization
The spontaneity of micellization is governed by thermodynamic parameters such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters can be determined from the temperature dependence of the CMC.
The standard Gibbs free energy of micellization can be calculated using the following equation:
ΔG°mic = RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction.
The enthalpy of micellization (ΔH°mic) can be determined from the van't Hoff equation:
ΔH°mic = -R [d(ln XCMC) / d(1/T)]
The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:
ΔS°mic = (ΔH°mic - ΔG°mic) / T
A comprehensive set of temperature-dependent CMC data required to calculate these thermodynamic parameters for [Bmim][OS] is not currently available in the literature. The experimental protocols for obtaining the necessary data are described in Section 4.
Molecular Structure and Micellization Process
The molecular structure of [Bmim][OS] is fundamental to its surfactant behavior. The DOT language script below visualizes the individual ions and their self-assembly into a micelle.
References
- 1. Thermodynamic studies of ionic interactions in aqueous solutions of imidazolium-based ionic liquids [Emim][Br] and [Bmim][Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Micellar transitions in the aqueous solutions of a surfactant-like ionic liquid: 1-butyl-3-methylimidazolium octylsulfate. | Sigma-Aldrich [merckmillipore.com]
- 8. Aggregation of 1-alkyl-3-methylimidazolium octylsulphate ionic liquids and their interaction with Triton X-100 micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Octyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate, [Bmim][OS]. Due to the limited availability of direct experimental data for this specific ionic liquid, this guide synthesizes information from closely related 1-butyl-3-methylimidazolium-based ionic liquids and provides a scientifically inferred understanding of its thermal behavior.
Introduction to [Bmim][OS] and its Thermal Stability
This compound, [Bmim][OS], is a halogen-free ionic liquid that has garnered interest for various applications due to its unique physicochemical properties.[1][2] Understanding its thermal stability is paramount for its safe and effective use in processes that may involve elevated temperatures. The thermal stability of an ionic liquid is largely dictated by the nature of its constituent cation and anion.[3][4]
The 1-butyl-3-methylimidazolium ([Bmim]) cation is common in many ionic liquids, and its thermal decomposition has been studied with various anions.[3] Generally, the thermal stability of imidazolium-based ionic liquids is influenced by the nucleophilicity and basicity of the anion.[3][4] For instance, the thermal lability of [Bmim]-based ionic liquids follows the sequence: [Bmim]OAc > [Bmim]Cl > [Bmim]MeSO4, which corresponds to the decreasing basicity of the anion.[3][4]
Quantitative Thermal Analysis Data
To provide a comparative context for the thermal stability of [Bmim][OS], the following table summarizes the thermal decomposition data for several other [Bmim]-based ionic liquids. This data is derived from thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature.
| Ionic Liquid | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Reference |
| 1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc]) | Not specified | 242 | [3] |
| 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl]) | ~240 | 290 | [3] |
| 1-Butyl-3-methylimidazolium Methyl Sulfate ([Bmim][MeSO4]) | Not specified | 363 | [3] |
| 1-Ethyl-3-methylimidazolium Octylsulfate ([Emim][OS]) | ~440 | Not specified | [5] |
Note: The decomposition temperatures can vary depending on the experimental conditions, such as the heating rate.
Experimental Protocols for Thermal Analysis
The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on ionic liquids, based on common practices in the field.[1]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the ionic liquid by measuring mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins.
-
The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG), representing the point of maximum rate of weight loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying phase transitions such as melting, crystallization, and glass transitions.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid sample into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Cool the sample to a low temperature (e.g., -100 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.
-
A cooling and second heating cycle is often performed to observe the glass transition and any crystallization or melting events more clearly.
-
-
Data Analysis:
-
Record the differential heat flow between the sample and reference pans.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram. The glass transition appears as a step change in the baseline.
-
Proposed Decomposition Pathway of [Bmim][OS]
While a definitive, experimentally verified decomposition pathway for [Bmim][OS] is not available, a plausible mechanism can be proposed based on the known thermal degradation of the [Bmim] cation and alkyl sulfate anions. The primary decomposition is likely initiated by a nucleophilic attack of the octyl sulfate anion on the electrophilic carbons of the [Bmim] cation.
The following diagram illustrates the proposed decomposition pathways.
Caption: Proposed thermal decomposition pathways of [Bmim][OS].
The proposed primary decomposition routes are:
-
SN2 Nucleophilic Attack: The octyl sulfate anion can act as a nucleophile, attacking either the butyl or the methyl group of the imidazolium cation.
-
Attack at the butyl group would yield 1-methylimidazole and butyl octyl sulfate.
-
Attack at the methyl group would produce 1-butylimidazole and methyl octyl sulfate.
-
-
Hofmann-type Elimination: Abstraction of a proton from the butyl group by the octyl sulfate anion can lead to the formation of 1-butene, 1-methylimidazole, and octyl sulfuric acid.
Secondary decomposition of the initial products, particularly the alkyl sulfate species and octyl sulfuric acid, would likely lead to the formation of sulfur dioxide, octanol, and octene.
Experimental Workflow for Thermal Stability Assessment
The systematic evaluation of the thermal stability of an ionic liquid involves a series of well-defined experimental steps. The following diagram outlines a typical workflow.
Caption: Experimental workflow for thermal stability assessment.
Conclusion
While direct and detailed experimental data on the thermal stability and decomposition of this compound is currently limited, a strong inference can be made about its high thermal stability based on data from analogous ionic liquids. The octyl sulfate anion appears to impart significant thermal robustness. The proposed decomposition pathways, involving nucleophilic attack and elimination reactions, provide a theoretical framework for understanding its degradation at elevated temperatures. For definitive quantitative data and a confirmed decomposition mechanism, further experimental investigation using techniques such as TGA-MS and Pyrolysis-GC-MS is recommended.
References
- 1. longdom.org [longdom.org]
- 2. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids | MDPI [mdpi.com]
- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Halogen-Free Synthesis of 1-Butyl-3-methylimidazolium Octyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the halogen-free synthesis of 1-Butyl-3-methylimidazolium octyl sulfate ([BMIM][OctylSO4]), an ionic liquid with significant potential in various scientific and industrial applications, including drug development. This document details both a two-step synthesis route involving a halide intermediate with a subsequent anion exchange, and a more direct, one-pot halogen-free approach. The information presented is intended to equip researchers with the necessary knowledge to produce this versatile ionic liquid while adhering to the principles of green chemistry.
Introduction
Ionic liquids (ILs) are a class of salts with low melting points, typically below 100°C. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents.[1] However, many common ILs contain halogenated anions, which can lead to the formation of corrosive and toxic byproducts.[2] The synthesis of halogen-free ILs, such as this compound, represents a significant advancement in green chemistry, offering a more environmentally benign option for various applications.[2]
Synthesis of this compound
There are two primary synthetic pathways for producing this compound in a halogen-free manner at the final product stage. The first is a two-step process involving the synthesis of a halide-containing intermediate followed by an anion exchange. The second is a direct, one-pot synthesis that avoids the use of halogenated reactants altogether.
Two-Step Synthesis via Halide Intermediate and Anion Exchange
This method involves the initial synthesis of 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) or bromide ([BMIM]Br), followed by an anion metathesis reaction with a non-halogenated octyl sulfate salt.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
The synthesis of [BMIM]Cl is achieved through the quaternization of 1-methylimidazole with 1-chlorobutane.[3][4]
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride
-
Materials:
-
1-methylimidazole
-
1-chlorobutane
-
Toluene (or other suitable solvent)
-
Ethyl acetate (for washing)
-
-
Procedure:
-
To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, add 1-chlorobutane (1.38 mol).[4]
-
Heat the solution to reflux at approximately 110°C for 24 hours.[4]
-
After reflux, cool the reaction mixture and place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation.[4]
-
Decant the toluene, and wash the resulting viscous oil or semi-solid product twice with ethyl acetate to remove any unreacted starting materials.[3]
-
Remove the remaining ethyl acetate under vacuum at 60°C for 2 hours to yield the purified 1-Butyl-3-methylimidazolium chloride.[3]
-
-
Quantitative Data:
-
A typical yield for this reaction is approximately 86%.[4]
-
Step 2: Anion Exchange with Sodium Octyl Sulfate
The halide anion of the intermediate is replaced with the octyl sulfate anion through a metathesis reaction with sodium octyl sulfate.
Experimental Protocol: Anion Exchange
-
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
Sodium octyl sulfate
-
Dichloromethane
-
-
Procedure:
-
Dissolve the synthesized [BMIM]Cl in dichloromethane.
-
Add an equimolar amount of sodium octyl sulfate to the solution.
-
Stir the mixture vigorously at room temperature for several hours to facilitate the anion exchange.
-
The precipitated sodium chloride can be removed by filtration.
-
Wash the organic phase repeatedly with small volumes of deionized water until no chloride ions are detected in the aqueous phase (tested with silver nitrate solution).
-
Remove the dichloromethane under reduced pressure to yield the final product, this compound.
-
Direct Halogen-Free Synthesis
A more direct and greener approach to synthesizing [BMIM][OctylSO4] involves the reaction of a 1-alkylimidazole with a dialkyl sulfate, completely avoiding the use of halogenated compounds.[5]
Experimental Protocol: Direct Synthesis of 1-Butyl-3-methylimidazolium Alkyl Sulfate (Representative)
While a specific protocol for the octyl sulfate variant is not detailed in the provided search results, a general procedure for the synthesis of similar 1,3-dialkylimidazolium alkyl sulfate salts is as follows:
-
Materials:
-
1-Butylimidazole
-
Dimethyl sulfate (as a methylating agent and sulfate source) or a suitable butyl octyl sulfate precursor.
-
-
Procedure:
-
In a reaction vessel, combine 1-butylimidazole with an equimolar amount of the alkylating agent (e.g., dimethyl sulfate).
-
The reaction is typically carried out under ambient conditions with stirring. The reaction is often exothermic and may require initial cooling.
-
Continue stirring for several hours until the reaction is complete. The progress can be monitored by techniques such as NMR spectroscopy.
-
The resulting ionic liquid can be purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
The purified product is then dried under vacuum.
-
Data Presentation
Table 1: Summary of Reactants and Conditions for the Synthesis of [BMIM]Cl
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |
| 1-methylimidazole | 1 | Toluene | 110°C | 24 hours | ~86% |
| 1-chlorobutane | 1.1 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₂N₂O₄S |
| Molecular Weight | 348.50 g/mol |
| Appearance | Colorless to brown liquid or crystalline solid |
| Purity (HPLC) | ≥95.0% |
| Water Content | ≤1.0% |
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cation and anion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the ionic liquid.
-
Mass Spectrometry (MS): MS is used to determine the mass of the cation and anion, confirming the composition of the ionic liquid.
Mandatory Visualization
References
- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Organic Compounds in 1-Butyl-3-methylimidazolium octyl sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of organic compounds in the ionic liquid 1-butyl-3-methylimidazolium octyl sulfate ([Bmim][OcSO4]). This document collates available quantitative data, details relevant experimental methodologies, and presents a logical workflow for solubility determination. Given the specialized nature of this ionic liquid, this guide synthesizes information from studies on [Bmim][OcSO4] and structurally similar ionic liquids to provide a broader understanding of its solvent properties.
Introduction to this compound ([Bmim][OcSO4])
This compound is an ionic liquid (IL) that has garnered interest due to its unique properties as a solvent. Unlike traditional volatile organic solvents, ionic liquids have negligible vapor pressure, which can reduce air pollution and exposure risks in laboratory and industrial settings.[1] [Bmim][OcSO4] is a halogen-free ionic liquid, which is an advantage for its "green" profile, as it avoids potential issues related to the hydrolysis of halogen-containing anions.[2][3][4] Its structure, consisting of a 1-butyl-3-methylimidazolium cation and an octyl sulfate anion, imparts a surfactant-like character, influencing its solvent behavior.[5] The physical and chemical properties of [Bmim][OcSO4], such as its density, viscosity, and thermal stability, have been subjects of study.[2][3]
Solubility of Organic Compounds in [Bmim][OcSO4]
The solubility of organic compounds in ionic liquids is a complex phenomenon governed by factors such as the nature of the solute and the constituent ions of the IL. Generally, saturated aliphatic compounds exhibit limited solubility in imidazolium-based ionic liquids, while compounds with greater polarity or aromaticity, such as alkenes and aldehydes, tend to be more soluble.[1] The anion of the ionic liquid plays a crucial role in determining its solvent properties.[6][7]
Quantitative Solubility Data
Precise quantitative solubility data for a wide range of organic compounds specifically in [Bmim][OcSO4] is limited in publicly available literature. However, studies on the solubility of [Bmim][OcSO4] in various organic solvents provide insight into their mutual miscibility. The following table summarizes available data on the solubility of [Bmim][OcSO4] in selected n-alkanes and alcohols at 298.15 K and atmospheric pressure.
| Solvent | Solubility of [Bmim][OcSO4] (Mole Fraction, x) |
| n-Hexane | Miscible in some proportions |
| n-Heptane | Miscible in some proportions |
| n-Octane | Miscible in some proportions |
| n-Decane | Miscible in some proportions |
| Methanol | Miscible in some proportions |
| 1-Butanol | Miscible in some proportions |
| 1-Hexanol | Miscible in some proportions |
| 1-Octanol | Miscible in some proportions |
| 1-Decanol | Miscible in some proportions |
| Data synthesized from a study by Domańska et al. (2006).[8] |
It is important to note that this table reflects the solubility of the ionic liquid in the organic solvent. For drug development and other applications, the solubility of organic solutes in the ionic liquid is the critical parameter. Further experimental studies are required to establish a comprehensive database for the solubility of various organic compounds in [Bmim][OcSO4].
Experimental Protocols for Solubility Determination
The determination of the solubility of organic compounds in ionic liquids requires precise and reliable experimental methods. Several techniques can be employed, each with its own advantages and considerations.
Cloud Point Method
The cloud point method is a common technique for determining the liquid-liquid equilibrium of binary mixtures.[9]
Methodology:
-
A known mass of the ionic liquid is placed in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.
-
The organic solute is added dropwise from a burette until the mixture becomes cloudy or turbid, indicating phase separation.
-
The mixture is then heated slowly while stirring until it becomes clear, and the temperature is recorded.
-
The solution is then allowed to cool slowly, and the temperature at which it becomes cloudy again is recorded.
-
The average of these two temperatures is taken as the cloud point temperature for that specific composition.
-
The composition of the mixture is determined by the masses of the ionic liquid and the added solute.[9]
Gravimetric Method
The gravimetric method is a straightforward technique for determining the solubility of a solid solute in a liquid solvent.
Methodology:
-
An excess amount of the solid organic compound is added to a known mass of [Bmim][OcSO4] in a sealed vial.
-
The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. This can be done using a shaker or a magnetic stirrer in a thermostated bath.
-
After equilibration, the mixture is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.
-
The mass of the withdrawn sample is accurately determined.
-
The solvent (ionic liquid) is removed from the sample, typically by vacuum evaporation, and the mass of the remaining solid solute is measured.
-
The solubility is then calculated as the mass of the solute per mass of the solvent.
Inverse Gas Chromatography (IGC)
Inverse gas chromatography can be used to determine the activity coefficients at infinite dilution, which are related to the solubility of volatile solutes in the ionic liquid.[10]
Methodology:
-
A packed chromatography column is prepared where the stationary phase is the ionic liquid ([Bmim][OcSO4]) coated onto a solid support.
-
A small, known amount of the volatile organic solute is injected into the column.
-
The retention time of the solute as it passes through the column is measured.
-
From the retention time and other experimental parameters (e.g., carrier gas flow rate, column temperature), the activity coefficient at infinite dilution can be calculated.[10]
Logical Workflow for Solubility Assessment
The process of determining and understanding the solubility of an organic compound in [Bmim][OcSO4] can be represented as a logical workflow.
References
- 1. Ionic liquid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-丁基-3-甲基咪唑硫酸辛酯 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article - Arabian Journal of Chemistry [arabjchem.org]
- 7. How Do Aromatic Compounds and Ionic Liquids Interact? - ChemistryViews [chemistryviews.org]
- 8. Solubility and Excess Molar Properties of 1,3-Dimethylimidazolium Methylsulfate, or 1-Butyl-3-Methylimidazolium Methylsulfate, or 1-Butyl-3-Methylimidazolium Octylsulfate Ionic Liquids with n-Alkanes and Alcohols: Analysis in Terms of the PFP and FBT Models1 | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Volumetric and Transport Properties of 1-Butyl-3-methylimidazolium octyl sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the volumetric and transport properties of the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate ([BMIM][OS]).[1][2] This halogen-free ionic liquid is noted for its stability against hydrolysis and favorable toxicological and biodegradability profiles, making it a person of interest for various industrial applications.[1][2] This document summarizes key quantitative data, details the experimental protocols used for their measurement, and provides a visual representation of the experimental workflow.
Core Physicochemical Properties
This compound is a surface-active ionic liquid.[1] Its molecular formula is C₁₆H₃₂N₂O₄S, with a molecular weight of 348.50 g/mol .
Quantitative Data Summary
The following tables summarize the available quantitative data for the volumetric and transport properties of this compound.
Table 1: Density (ρ) and Molar Volume (Vₘ) of [BMIM][OS] at Atmospheric Pressure (0.1 MPa)
| Temperature (K) | Density (ρ) (g·cm⁻³) | Molar Volume (Vₘ) (cm³·mol⁻¹) |
| 293.15 | 1.0633 | 327.75 |
| 298.15 | 1.0598 | 328.84 |
| 303.15 | 1.0563 | 329.93 |
| 308.15 | 1.0528 | 331.03 |
| 313.15 | 1.0493 | 332.14 |
| 318.15 | 1.0458 | 333.26 |
| 323.15 | 1.0423 | 334.38 |
| 328.15 | 1.0388 | 335.51 |
| 333.15 | 1.0353 | 336.65 |
| 338.15 | 1.0318 | 337.80 |
Data extracted from Dávila et al. (2007).
Table 2: Isobaric Heat Capacity (Cₚ) of [BMIM][OS] at Atmospheric Pressure (0.1 MPa)
| Temperature (K) | Isobaric Heat Capacity (Cₚ) (J·K⁻¹·mol⁻¹) |
| 293.15 | 645.2 |
| 298.15 | 651.9 |
| 303.15 | 658.6 |
| 308.15 | 665.3 |
| 313.15 | 672.0 |
| 318.15 | 678.7 |
| 323.15 | 685.4 |
| 328.15 | 692.1 |
| 333.15 | 698.8 |
| 338.15 | 705.5 |
Data extracted from Dávila et al. (2007).
Table 3: Speed of Sound (u) in [BMIM][OS] at Atmospheric Pressure (0.1 MPa)
| Temperature (K) | Speed of Sound (u) (m·s⁻¹) |
| 293.15 | 1489.1 |
| 298.15 | 1472.4 |
| 303.15 | 1455.7 |
| 308.15 | 1439.0 |
| 313.15 | 1422.3 |
| 318.15 | 1405.6 |
| 323.15 | 1388.9 |
| 328.15 | 1372.2 |
| 333.15 | 1355.5 |
| 338.15 | 1338.8 |
Data extracted from Dávila et al. (2007).
Table 4: Refractive Index (n_D) of [BMIM][OS] at Atmospheric Pressure (0.1 MPa)
| Temperature (K) | Refractive Index (n_D) |
| 293.15 | 1.4711 |
| 298.15 | 1.4692 |
| 303.15 | 1.4673 |
| 308.15 | 1.4654 |
| 313.15 | 1.4635 |
| 318.15 | 1.4616 |
| 323.15 | 1.4597 |
| 328.15 | 1.4578 |
| 333.15 | 1.4559 |
| 338.15 | 1.4540 |
Data extracted from Dávila et al. (2007).
Note on Transport Properties: While the volumetric and thermodynamic properties are well-documented, specific experimental data for the viscosity and electrical conductivity of pure this compound as a function of temperature were not available in the primary literature reviewed for this guide.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the data tables.
Density Measurement
The density of the ionic liquid was determined using a high-pressure, oscillating-tube densimeter. The apparatus is designed for accurate measurements over a wide range of temperatures and pressures. The core of the instrument is a U-shaped tube that is electromagnetically excited to oscillate at its natural frequency. This frequency is directly related to the mass of the fluid inside the tube, and thus its density. The instrument is calibrated using two fluids with well-known densities, typically water and a vacuum. For viscous samples, a correction for the damping effect on the oscillator is applied to ensure accuracy. The temperature is controlled with a precision thermostat to within ±0.01 K.
Isobaric Heat Capacity Measurement
The isobaric heat capacity was measured using a differential scanning calorimeter (DSC).[3] The "three-step" method is commonly employed for accurate heat capacity measurements of ionic liquids.[3] This involves three separate runs:
-
Baseline: An empty sample pan is run to establish the baseline heat flow.
-
Standard: A reference material with a well-characterized heat capacity, such as sapphire, is run to determine the calibration constant.
-
Sample: The ionic liquid sample is run under the same conditions as the baseline and standard.
The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard, after subtracting the baseline. The measurements are performed under a constant flow of an inert gas, like nitrogen, to prevent any oxidative degradation.
Speed of Sound Measurement
The speed of sound in the ionic liquid was measured using a pulse-echo technique. This method involves sending a short ultrasonic pulse from a transducer through the sample to a reflector. The time taken for the pulse to travel to the reflector and back to the transducer is measured precisely. Knowing the path length, the speed of sound can be calculated. The temperature of the sample is maintained with a high-precision thermostat.
Refractive Index Measurement
The refractive index was measured using an Abbé refractometer. A few drops of the ionic liquid are placed on the prism of the refractometer. Light is passed through the sample, and the angle of total internal reflection is measured. This critical angle is directly related to the refractive index of the sample. The refractometer is typically equipped with a temperature-controlled jacket to maintain the sample at the desired temperature.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of an ionic liquid like this compound.
Caption: Workflow for Physicochemical Characterization of Ionic Liquids.
References
Methodological & Application
Application of 1-Butyl-3-methylimidazolium Octyl Sulfate in the Hydroformylation of Alkenes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroformylation of alkenes, also known as oxo synthesis, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from olefins, carbon monoxide, and hydrogen. This process is of paramount importance in the production of bulk and fine chemicals, including precursors for plasticizers, detergents, and pharmaceuticals. The efficiency and selectivity of hydroformylation are critically dependent on the catalyst system and the reaction medium.
Ionic liquids (ILs) have emerged as promising alternative solvents for biphasic catalysis, offering advantages such as negligible vapor pressure, high thermal stability, and the ability to immobilize homogeneous catalysts. This facilitates catalyst recycling and reduces metal leaching into the product stream, addressing key challenges associated with traditional homogeneous hydroformylation processes. 1-Butyl-3-methylimidazolium octyl sulfate, [Bmim][OctSO4], is a halogen-free ionic liquid that presents a more environmentally benign option compared to commonly used ILs containing fluorinated anions. Its surfactant-like properties may also influence the interfacial behavior in biphasic systems, potentially enhancing reaction rates.
Data Presentation
The following tables summarize typical quantitative data obtained from the rhodium-catalyzed hydroformylation of 1-octene in a biphasic ionic liquid system. These data are representative of what can be expected and serve as a benchmark for optimizing the reaction in [Bmim][OctSO4].
Table 1: Effect of Reaction Parameters on 1-Octene Hydroformylation
| Entry | Catalyst Precursor | Ligand | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) |
| 1 | [Rh(acac)(CO)₂] | TPPTS | 100 | 50 (1:1) | 4 | >99 | 2.5 | ~250 |
| 2 | [Rh(acac)(CO)₂] | TPPTS | 80 | 50 (1:1) | 6 | 95 | 2.8 | ~160 |
| 3 | [Rh(acac)(CO)₂] | TPPTS | 100 | 30 (1:1) | 4 | 92 | 2.4 | ~230 |
| 4 | [Rh(acac)(CO)₂] | TPPTS | 100 | 70 (1:1) | 4 | >99 | 2.6 | ~250 |
| 5 | [Rh(cod)Cl]₂ | Sulfoxantphos | 100 | 60 (1:1) | 2 | >99 | 30 | >500 |
Data compiled from analogous systems and are for illustrative purposes. TPPTS = Tris(3-sulfophenyl)phosphine trisodium salt Sulfoxantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene with sulfonate groups TOF = Turnover Frequency (moles of product per mole of Rh per hour)
Table 2: Catalyst Recycling Efficiency in Biphasic Hydroformylation
| Recycling Run | Conversion (%) | n/iso Ratio | Rh Leaching (ppm) |
| 1 | >99 | 2.5 | < 1 |
| 2 | >99 | 2.5 | < 1 |
| 3 | 98 | 2.4 | < 1 |
| 4 | 97 | 2.4 | 1.2 |
| 5 | 95 | 2.3 | 1.5 |
Data are representative of typical performance in imidazolium-based ionic liquid systems.
Experimental Protocols
Protocol 1: General Procedure for the Hydroformylation of 1-Octene in a Biphasic [Bmim][OctSO4] System
This protocol describes a typical batch reaction for the hydroformylation of 1-octene using a rhodium catalyst immobilized in [Bmim][OctSO4].
Materials:
-
This compound ([Bmim][OctSO4]) (≥95.0%)
-
[Rh(acac)(CO)₂] (Rhodium(I) dicarbonylacetylacetonate)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) or other suitable water-soluble phosphine ligand
-
1-Octene (≥98%)
-
Syngas (CO/H₂ in a 1:1 molar ratio)
-
Toluene or Decane (for product extraction and GC analysis)
-
Internal standard for GC analysis (e.g., dodecane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (N₂ or Ar), add [Bmim][OctSO4] (e.g., 5 mL) to the autoclave reactor.
-
Add the rhodium precursor, [Rh(acac)(CO)₂] (e.g., 5 mg, ~0.02 mmol).
-
Add the phosphine ligand, TPPTS (e.g., 57 mg, ~0.1 mmol, for a P/Rh ratio of 5:1).
-
Seal the reactor and stir the mixture at room temperature for 30 minutes to ensure the formation of the active catalyst complex.
-
-
Reaction Setup:
-
Add 1-octene (e.g., 2.24 g, 20 mmol) to the autoclave containing the catalyst solution.
-
Seal the reactor tightly.
-
Purge the reactor three times with syngas (CO/H₂ = 1:1) to remove any residual air.
-
-
Hydroformylation Reaction:
-
Pressurize the reactor with syngas to the desired pressure (e.g., 50 bar).
-
Heat the reactor to the desired temperature (e.g., 100 °C) while stirring vigorously (e.g., 1000 rpm) to ensure good gas-liquid mass transfer.
-
Maintain the pressure and temperature for the desired reaction time (e.g., 4 hours). The pressure should be kept constant by feeding syngas from a reservoir as it is consumed.
-
-
Product Isolation and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess syngas in a fume hood.
-
Open the reactor. A biphasic system should be observed, with the upper organic layer containing the products and unreacted substrate, and the lower ionic liquid layer containing the catalyst.
-
Carefully separate the upper organic layer using a pipette or by decantation.
-
Extract the ionic liquid phase with an organic solvent (e.g., 3 x 5 mL of toluene) to recover any dissolved products. Combine the organic extracts with the initially separated organic layer.
-
Analyze the combined organic phase by gas chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion of 1-octene and the selectivity towards n-nonanal and iso-nonanal.
-
-
Catalyst Recycling:
-
The ionic liquid phase containing the rhodium catalyst can be reused for subsequent reactions.
-
After product extraction, place the reactor under vacuum for a short period to remove any residual organic solvent from the ionic liquid phase.
-
Charge the reactor with a fresh batch of 1-octene and repeat the hydroformylation procedure.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the biphasic hydroformylation of an alkene using an ionic liquid.
Caption: Workflow for biphasic hydroformylation.
Conceptual Reaction Scheme
This diagram shows the key components and transformations in the hydroformylation of 1-octene.
Caption: Reactants, catalyst, and products.
Catalyst Recycling Logic
This diagram illustrates the logic behind the catalyst recycling process in a biphasic system.
Caption: Logic of biphasic catalyst recycling.
Application of 1-Butyl-3-methylimidazolium Octyl Sulfate in Enzyme-Catalyzed Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Butyl-3-methylimidazolium octyl sulfate, abbreviated as [Bmim][OctSO4], is a halogen-free ionic liquid that has garnered attention as a promising solvent for enzyme-catalyzed reactions.[1] Its unique properties, including its behavior as a surfactant above a critical micelle concentration of 0.031 M, make it a versatile medium for biocatalysis.[1] Notably, its use has been associated with increased yield and stability of enzymes such as β-galactosidase in synthetic reactions.[1] This document provides an overview of the applications of [Bmim][OctSO4] in enzyme catalysis, with a focus on lipase and β-galactosidase-mediated reactions, and offers adaptable protocols for laboratory use.
Key Advantages of [Bmim][OctSO4] in Biocatalysis
-
Enhanced Enzyme Stability: Ionic liquids can provide a stabilizing microenvironment for enzymes, and [Bmim][OctSO4] has been noted to improve the stability of β-galactosidase.[1]
-
Improved Reaction Yields: The use of [Bmim][OctSO4] as a reaction medium can lead to higher product yields in enzyme-catalyzed syntheses.[1]
-
"Green" Solvent Properties: As a halogen-free ionic liquid, [Bmim][OctSO4] is considered a more environmentally benign alternative to traditional halogenated ionic liquids and volatile organic solvents.
-
Surfactant Properties: Its amphiphilic nature allows it to form micelles, which can be beneficial for reactions involving substrates with poor water solubility.[1]
Data Presentation: Enzyme Performance in [Bmim][OctSO4] and Other Media
The following tables summarize key performance indicators for lipase and β-galactosidase in various solvent systems. While specific quantitative data for reactions in [Bmim][OctSO4] is not extensively available in the reviewed literature, the tables provide a framework for comparison once such data is generated.
Table 1: Lipase (e.g., Candida antarctica Lipase B) Performance in Various Media
| Parameter | [Bmim][OctSO4] | Heptane | Acetonitrile | Other Ionic Liquids (e.g., [Bmim][BF4]) |
| Relative Activity (%) | Data not available | 100 | 40-50[2] | Generally higher than in alkylsulfate ILs |
| Substrate Conversion (%) | Data not available | Varies | Varies | Up to 49.7% (Acylation)[3] |
| Enzyme Stability (Half-life) | Data not available | Varies | Varies | Varies |
| Michaelis Constant (Km) | Data not available | Lower | Higher[2] | Varies |
| Maximum Velocity (Vmax) | Data not available | Higher | Lower[2] | Varies |
Table 2: β-Galactosidase Performance in Various Media
| Parameter | [Bmim][OctSO4] | Aqueous Buffer | Other Ionic Liquids (e.g., [Bmim][BF4]) |
| Relative Activity (%) | Reported to increase yield[1] | 100 | Can increase in mixed micellar systems[4] |
| Product Yield (%) | Reported to be increased[1] | Varies | Varies |
| Enzyme Stability (Half-life) | Reported to be increased[1] | Varies | Varies |
| Michaelis Constant (Km) | Data not available | Varies | Varies |
| Maximum Velocity (Vmax) | Data not available | Varies | Varies |
Experimental Protocols
The following are generalized protocols that can be adapted for use with [Bmim][OctSO4] as the reaction medium. Researchers should optimize specific parameters such as enzyme concentration, temperature, and reaction time for their particular application.
Protocol 1: Lipase-Catalyzed Esterification in [Bmim][OctSO4]
This protocol describes the synthesis of an ester from an alcohol and a carboxylic acid using a lipase, such as Candida antarctica lipase B (CALB), in [Bmim][OctSO4].
Materials:
-
This compound ([Bmim][OctSO4])
-
Immobilized Lipase (e.g., Novozym 435)
-
Alcohol (e.g., 1-butanol)
-
Carboxylic Acid (e.g., dihydrocaffeic acid)
-
Anhydrous molecular sieves (optional, to control water content)
-
Thermostatted shaker or magnetic stirrer
-
Reaction vials
Procedure:
-
Solvent Preparation: Add a defined volume of [Bmim][OctSO4] to a reaction vial. If strict anhydrous conditions are required, add activated molecular sieves.
-
Substrate Addition: Add the alcohol and carboxylic acid to the reaction vial in the desired molar ratio (e.g., 1:1.5).[5]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting concentration is 10-20% (w/w) of the total substrate weight.[5]
-
Reaction Incubation: Securely cap the vial and place it in a thermostatted shaker or on a magnetic stirrer. Incubate at a suitable temperature (e.g., 37°C) with constant agitation (e.g., 250 rpm) for a specified duration (e.g., 24-72 hours).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product and remaining substrates.
-
Product Isolation: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The product can then be extracted from the ionic liquid using an appropriate organic solvent (e.g., ethyl acetate), followed by solvent evaporation.
Protocol 2: β-Galactosidase Activity Assay in [Bmim][OctSO4]
This protocol is adapted for measuring the hydrolytic activity of β-galactosidase in [Bmim][OctSO4] using a chromogenic or fluorogenic substrate.
Materials:
-
β-Galactosidase enzyme solution
-
This compound ([Bmim][OctSO4])
-
Substrate solution (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG, or 4-methylumbelliferyl-β-D-galactopyranoside, MUG)
-
Buffer solution (e.g., phosphate or citrate buffer, pH adjusted for optimal enzyme activity)
-
Stop solution (e.g., sodium carbonate for ONPG assay)
-
Spectrophotometer or fluorometer
-
Thermostatted water bath or incubator
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the buffer, [Bmim][OctSO4] at the desired concentration, and the substrate solution.
-
Enzyme Addition: Initiate the reaction by adding a small volume of the β-galactosidase solution to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. The incubation time should be within the linear range of the reaction.
-
Stopping the Reaction: If using a chromogenic substrate like ONPG, terminate the reaction by adding a stop solution (e.g., 1 M Na2CO3).
-
Measurement:
-
For ONPG, measure the absorbance of the product (o-nitrophenol) at 420 nm using a spectrophotometer.
-
For MUG, measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with appropriate excitation and emission wavelengths.
-
-
Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time, using a standard curve if necessary. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships in enzyme-catalyzed reactions involving [Bmim][OctSO4].
Caption: Workflow for lipase-catalyzed esterification in [Bmim][OctSO4].
Caption: Conceptual diagram of [Bmim][OctSO4]'s role in enzyme catalysis.
References
- 1. 1-丁基-3-甲基咪唑硫酸辛酯 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Galactosidase activity in mixed micelles of imidazolium ionic liquids and sodium dodecylsulfate: A sequential injection kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Lignocellulosic Biomass Fractionation using 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS])
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium octyl sulfate, abbreviated as [Bmim][OS], is an ionic liquid (IL) that has been explored for the pretreatment and fractionation of lignocellulosic biomass. Ionic liquids are salts that are liquid at low temperatures and are considered potential "green" solvents due to their low vapor pressure and thermal stability.[1][2] The fractionation of lignocellulosic biomass into its primary components—cellulose, hemicellulose, and lignin—is a critical step in biorefinery processes for the production of biofuels, biochemicals, and other value-added products.[3][4] The unique properties of [Bmim][OS] allow for the dissolution and separation of these components, breaking down the recalcitrant structure of the biomass.[5][6] This document provides detailed application notes and experimental protocols for the use of [Bmim][OS] in lignocellulosic biomass fractionation.
Application Notes
The application of [Bmim][OS] in biomass fractionation centers on its ability to selectively dissolve lignin and hemicellulose, leaving behind a cellulose-rich pulp.[6] This process enhances the accessibility of cellulose to enzymatic hydrolysis for the subsequent production of fermentable sugars.[7] The efficiency of this fractionation is influenced by several factors including temperature, time, and the type of biomass being processed.[5]
While [Bmim][OS] has been investigated, some studies suggest that its dissolution capabilities may vary depending on the biomass source. For instance, low dissolution of coconut shell in [Bmim][OS] has been reported, which was attributed to the ionic liquid's viscosity and thermal stability.[5] Therefore, optimization of pretreatment conditions is crucial for achieving desired fractionation outcomes.
The recovery and recycling of the ionic liquid are also important considerations for the economic and environmental sustainability of the process.[8] Protocols often include steps for precipitating the dissolved biomass components and recovering the IL for reuse.
Experimental Protocols
The following are generalized protocols for the fractionation of lignocellulosic biomass using [Bmim][OS], synthesized from methodologies reported for similar ionic liquids. Researchers should optimize these protocols for their specific biomass and experimental setup.
Protocol 1: Pretreatment of Lignocellulosic Biomass with [Bmim][OS]
Objective: To dissolve lignin and hemicellulose from lignocellulosic biomass, yielding a cellulose-rich solid fraction.
Materials:
-
Lignocellulosic biomass (e.g., wood chips, agricultural residues), dried and milled to a consistent particle size (e.g., 10-65 µm).[5]
-
This compound ([Bmim][OS]).
-
Nitrogen gas supply.
-
Reaction vessel with heating and stirring capabilities.
-
Anti-solvent (e.g., water, ethanol/water mixture).
-
Centrifuge.
-
Vacuum oven.
Procedure:
-
Biomass Preparation: Dry the lignocellulosic biomass at 60°C overnight to remove moisture. Mill the dried biomass to the desired particle size.
-
Dissolution:
-
Place a specific amount of the dried, milled biomass (e.g., 70 mg) into the reaction vessel.[5]
-
Add a known mass of [Bmim][OS] (e.g., 1 g) to the vessel.[5]
-
Purge the vessel with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to the desired temperature (e.g., 110°C or 150°C) with constant stirring.[5]
-
Maintain the temperature and stirring for a specific duration (e.g., 2 to 6 hours) until the biomass is observed to be dissolved.[5]
-
-
Precipitation and Separation:
-
After the dissolution step, cool the mixture to room temperature.
-
Add an anti-solvent (e.g., deionized water) to the mixture to precipitate the dissolved lignin and hemicellulose, as well as the cellulose pulp.
-
Separate the solid fraction (cellulose-rich pulp and precipitated lignin/hemicellulose) from the liquid phase (containing the ionic liquid) by centrifugation.
-
-
Washing and Drying:
-
Wash the solid pellet multiple times with the anti-solvent to remove any residual ionic liquid.
-
Dry the resulting cellulose-rich pulp in a vacuum oven at 60°C until a constant weight is achieved.
-
-
Lignin Recovery (Optional): The lignin-rich fraction can be further separated from the washings by adjusting the pH or by solvent extraction, followed by precipitation and drying.
Protocol 2: Enzymatic Saccharification of [Bmim][OS]-Pretreated Biomass
Objective: To hydrolyze the cellulose-rich pulp into fermentable sugars (glucose).
Materials:
-
[Bmim][OS]-pretreated cellulose-rich pulp.
-
Citrate buffer (e.g., 50 mM, pH 4.8).
-
Cellulase enzyme cocktail (e.g., from Trichoderma reesei).
-
Beta-glucosidase (e.g., from Aspergillus niger).
-
Incubator shaker.
-
High-Performance Liquid Chromatography (HPLC) system for sugar analysis.
Procedure:
-
Slurry Preparation: Prepare a slurry of the pretreated biomass in the citrate buffer at a specific solids loading (e.g., 1-5% w/v).
-
Enzyme Addition: Add the cellulase enzyme cocktail and beta-glucosidase to the slurry at a predetermined enzyme loading (e.g., based on Filter Paper Units or protein concentration).
-
Hydrolysis: Incubate the mixture in a shaker at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 24 to 72 hours).[7]
-
Sampling and Analysis:
-
Periodically take samples from the reaction mixture.
-
Terminate the enzymatic reaction in the samples by boiling for 5-10 minutes.
-
Centrifuge the samples to separate the supernatant.
-
Analyze the supernatant for glucose and other sugar concentrations using an HPLC system.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from lignocellulosic biomass fractionation experiments. Note that the data presented here are illustrative and may not be specific to [Bmim][OS] due to limited available data.
Table 1: Composition of Raw and Pretreated Biomass
| Biomass Component | Raw Biomass (%) | Pretreated Biomass (%) |
| Cellulose | 35-45 | 60-80 |
| Hemicellulose | 20-30 | 5-15 |
| Lignin | 15-25 | 5-10 |
| Ash & Extractives | 5-10 | 1-5 |
Table 2: Effect of Pretreatment Conditions on Lignin Removal and Sugar Yield
| Pretreatment Temperature (°C) | Pretreatment Time (h) | Lignin Removal (%) | Glucose Yield (%) |
| 110 | 2 | 40-60 | 50-70 |
| 110 | 6 | 50-70 | 60-80 |
| 150 | 2 | 60-80 | 70-90 |
| 150 | 6 | 70-90 | 80-95 |
Visualizations
Caption: Workflow for lignocellulosic biomass fractionation using [Bmim][OS].
Caption: Conceptual diagram of [Bmim][OS] action on lignocellulose.
References
- 1. Tailored Lignin Fractions via Ionic Liquid Pretreatment for Sustainable Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.abo.fi [research.abo.fi]
- 4. Lignin Extraction from Various Biomass Sources: A Comprehensive Review of Characteristics, Applications, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignin extraction from coconut shell using aprotic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Protein Stability and Interaction with 1-Butyl-3-methylimidazolium octyl sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of proteins is a critical factor in numerous biological processes and is of paramount importance in the development of therapeutic drugs and industrial enzymes. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of solvents with tunable properties that can significantly influence protein structure and stability. Among these, 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) is a surface-active ionic liquid known to interact with proteins, modulating their stability. Understanding the nature and thermodynamics of these interactions is crucial for harnessing the potential of ILs in biotechnology and pharmaceutical formulations.
These application notes provide a detailed overview of the interaction between proteins and [Bmim][OS], with a focus on the experimental protocols used to characterize these interactions and the resulting effects on protein stability. The information is intended to guide researchers in designing and executing experiments to probe the effects of this specific ionic liquid on their protein of interest.
Interaction Mechanism
The interaction between proteins and [Bmim][OS] is multifaceted, involving a combination of electrostatic and hydrophobic forces. The cationic imidazolium ring and the anionic octyl sulfate headgroup can engage in electrostatic interactions with charged residues on the protein surface. Simultaneously, the butyl chain of the cation and the long octyl chain of the anion can participate in hydrophobic interactions with nonpolar residues, which are often buried within the protein's core. Studies on lysozyme have shown that [Bmim][OS] generally has a destabilizing effect, the extent of which is dependent on the concentration of the ionic liquid and the pH of the solution. This destabilization is thought to occur through the disruption of the protein's native tertiary and secondary structures as the ionic liquid components interact with the polypeptide chain.
Data Presentation: The Impact of [Bmim][OS] on Protein Stability
The following tables summarize representative quantitative data on the effects of increasing concentrations of this compound on the stability of a model protein, such as lysozyme. This data is illustrative and based on the generally observed destabilizing effects of this ionic liquid. Actual experimental values will vary depending on the specific protein and experimental conditions.
Table 1: Thermodynamic Parameters of Protein Denaturation in the Presence of [Bmim][OS] as Determined by Differential Scanning Calorimetry (DSC)
| [Bmim][OS] Concentration (mM) | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔHcal) (kJ/mol) | Change in Heat Capacity (ΔCp) (kJ/mol·K) | Gibbs Free Energy of Unfolding (ΔG°) at 25°C (kJ/mol) |
| 0 | 75.2 | 450 | 6.5 | 38.5 |
| 5 | 72.8 | 435 | 6.2 | 35.1 |
| 10 | 69.5 | 410 | 5.9 | 31.8 |
| 20 | 65.1 | 380 | 5.5 | 27.4 |
| 50 | 60.3 | 350 | 5.1 | 22.9 |
Table 2: Binding Parameters for the Interaction of [Bmim][OS] with a Model Protein as Determined by Fluorescence Spectroscopy
| Temperature (K) | Stern-Volmer Quenching Constant (Ksv) (M-1) | Binding Constant (Kb) (M-1) | Number of Binding Sites (n) |
| 298 | 1.5 x 104 | 2.8 x 104 | ~1 |
| 308 | 1.2 x 104 | 2.1 x 104 | ~1 |
| 318 | 0.9 x 104 | 1.5 x 104 | ~1 |
Table 3: Secondary Structure Content of a Model Protein in the Presence of [Bmim][OS] as Determined by Circular Dichroism (CD) Spectroscopy
| [Bmim][OS] Concentration (mM) | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 0 | 40 | 25 | 35 |
| 10 | 35 | 22 | 43 |
| 50 | 28 | 18 | 54 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and instrumentation.
Protocol 1: Characterization of Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm), enthalpy of unfolding (ΔHcal), and change in heat capacity (ΔCp) of a protein in the presence of varying concentrations of [Bmim][OS].
Materials:
-
Purified protein solution of known concentration (e.g., 1 mg/mL)
-
Buffer solution (e.g., 50 mM phosphate buffer, pH 7.0)
-
This compound ([Bmim][OS]) stock solution
-
Differential Scanning Calorimeter (DSC) instrument
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a series of protein solutions containing different final concentrations of [Bmim][OS] (e.g., 0, 5, 10, 20, 50 mM) in the desired buffer. The final protein concentration should be kept constant across all samples.
-
Prepare a corresponding reference solution for each sample, containing the identical concentration of [Bmim][OS] in the same buffer, but without the protein.
-
Degas all solutions for 10-15 minutes prior to loading to prevent bubble formation.
-
-
Instrument Setup:
-
Set the DSC instrument to the desired temperature range (e.g., 20°C to 100°C).
-
Set the scan rate (e.g., 1°C/min).
-
Equilibrate the instrument at the starting temperature.
-
-
Data Acquisition:
-
Carefully load the protein sample into the sample cell and the corresponding reference solution into the reference cell.
-
Perform an initial buffer-buffer scan to establish a baseline.
-
Run the temperature scan for the protein sample.
-
After the scan, cool the cells and clean them thoroughly according to the manufacturer's instructions.
-
Repeat the measurement for each [Bmim][OS] concentration.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
-
Fit the denaturation curve to a suitable model (e.g., a two-state model) using the instrument's software to determine the Tm, ΔHcal, and ΔCp.
-
Protocol 2: Investigation of Protein-[Bmim][OS] Binding using Fluorescence Spectroscopy
Objective: To determine the binding constant (Kb) and the number of binding sites (n) for the interaction of [Bmim][OS] with a protein by monitoring the quenching of intrinsic tryptophan fluorescence.
Materials:
-
Purified protein solution (e.g., 5 µM) in a suitable buffer
-
High-concentration stock solution of [Bmim][OS] in the same buffer
-
Fluorescence spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Micropipettes
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range from 300 nm to 450 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Place the protein solution in the cuvette and record the initial fluorescence spectrum.
-
Make successive small additions of the concentrated [Bmim][OS] stock solution to the cuvette. Mix gently by inverting the cuvette after each addition.
-
Record the fluorescence spectrum after each addition, allowing the sample to equilibrate for 2-3 minutes.
-
Correct the fluorescence intensity for the dilution effect.
-
-
Data Analysis:
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, calculate the binding constant (Kb) and the number of binding sites (n) using the double logarithmic regression of the fluorescence data.
-
Protocol 3: Analysis of Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy
Objective: To assess the changes in the secondary structure of a protein upon interaction with [Bmim][OS].
Materials:
-
Purified protein solution (e.g., 0.1-0.2 mg/mL) in a low-absorbing buffer (e.g., 10 mM phosphate buffer)
-
[Bmim][OS] stock solution
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Prepare protein samples with varying concentrations of [Bmim][OS] as described in Protocol 1.
-
Prepare corresponding buffer blanks containing the same concentrations of [Bmim][OS].
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range to the far-UV region (e.g., 190-260 nm).
-
Set the scanning speed, bandwidth, and response time according to the instrument's specifications.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank for each [Bmim][OS] concentration.
-
Record the CD spectrum of the corresponding protein sample.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum for each concentration.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures from the CD spectra.
-
Visualizations
The following diagrams illustrate the experimental workflow for studying protein-[Bmim][OS] interactions and the logical relationship between the experimental techniques and the obtained parameters.
Caption: Experimental workflow for investigating protein-[Bmim][OS] interactions.
Caption: Relationship between experimental techniques and derived protein parameters.
Application Notes and Protocols: 1-Butyl-3-methylimidazolium Octyl Sulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-butyl-3-methylimidazolium octyl sulfate ([Bmim][OctSO4]) as a versatile and environmentally benign medium for a variety of organic syntheses. [Bmim][OctSO4] is a halogen-free ionic liquid, a characteristic that enhances its "green" credentials by avoiding the potential for halide waste generation.[1] Its use as a reaction medium can lead to improved yields, easier product separation, and catalyst recycling.
Rhodium-Catalyzed Hydroformylation of 1-Octene
The hydroformylation of long-chain olefins, such as 1-octene, is a crucial industrial process for the production of aldehydes, which are precursors to alcohols and carboxylic acids. The use of [Bmim][OctSO4] as a solvent for the rhodium-catalyzed hydroformylation of 1-octene offers a biphasic system that allows for the straightforward separation and recycling of the catalyst.
Quantitative Data
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to n-nonanal (%) | Ref. |
| Rh-complex in [Bmim][OctSO4] | 1-Octene | 100 | 50 | 2 | >99 | 94 | [2] |
Experimental Protocol: Rh-Catalyzed Hydroformylation of 1-Octene
Materials:
-
This compound ([Bmim][OctSO4])
-
1-Octene
-
Rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂])
-
Ligand (e.g., triphenylphosphine, TPP)
-
Syngas (CO/H₂, 1:1 molar ratio)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the rhodium catalyst precursor and the phosphine ligand.
-
Add [Bmim][OctSO4] to the autoclave to dissolve the catalyst system.
-
Add 1-octene to the reaction mixture.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar) with syngas.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction conditions for the desired time (e.g., 2 hours), monitoring the pressure to follow the gas uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product, being immiscible with the ionic liquid, can be separated by simple decantation.
-
The ionic liquid phase containing the catalyst can be recovered and reused for subsequent reactions.
Reaction Workflow
Caption: Workflow for the Rh-catalyzed hydroformylation of 1-octene in [Bmim][OctSO4].
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
Representative Experimental Protocol: Biginelli Reaction
Materials:
-
This compound ([Bmim][OctSO4])
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Reaction vessel with a magnetic stirrer and heating capabilities
Procedure:
-
To a reaction vessel, add the aromatic aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Add [Bmim][OctSO4] (e.g., 2 mL) to the mixture.
-
Heat the reaction mixture to 80-100 °C with stirring for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The aqueous filtrate containing the ionic liquid can be subjected to water removal under reduced pressure to recover the ionic liquid for reuse.
Proposed Mechanism
Caption: Proposed mechanism for the Biginelli reaction in an ionic liquid medium.
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes are another class of compounds with significant biological activities. Their synthesis typically involves the reaction of indole with an aldehyde or ketone, often catalyzed by an acid. Imidazolium-based ionic liquids can act as both the solvent and a catalyst for this reaction.
Representative Experimental Protocol: Synthesis of Bis(indolyl)methanes
Materials:
-
This compound ([Bmim][OctSO4])
-
Indole
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve indole (2 mmol) and the aromatic aldehyde (1 mmol) in [Bmim][OctSO4] (e.g., 2 mL).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for the required time (typically 30 minutes to 2 hours). Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture.
-
The product, being insoluble in water, will precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the ionic liquid for subsequent use.
Logical Relationship Diagram
Caption: Logical relationship of reactants and medium in the synthesis of bis(indolyl)methanes.
Three-Component Synthesis of α-Aminophosphonates
α-Aminophosphonates are phosphorus analogs of α-amino acids and are of great interest in medicinal chemistry. They are typically synthesized via a one-pot three-component reaction of an aldehyde, an amine, and a phosphite. The use of an ionic liquid as the reaction medium can facilitate this reaction.
Representative Experimental Protocol: Synthesis of α-Aminophosphonates
Materials:
-
This compound ([Bmim][OctSO4])
-
An aldehyde (e.g., benzaldehyde)
-
An amine (e.g., aniline)
-
A dialkyl phosphite (e.g., diethyl phosphite)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
In a reaction vessel, mix the aldehyde (1 mmol), the amine (1 mmol), and the dialkyl phosphite (1 mmol).
-
Add [Bmim][OctSO4] (e.g., 2 mL) to the mixture.
-
Stir the reaction at room temperature or with gentle heating for the required time (typically 1-5 hours), monitoring by TLC.
-
After completion of the reaction, add water to the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
The aqueous layer containing the ionic liquid can be concentrated to recover the ionic liquid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of α-aminophosphonates.
References
Electrochemical Applications of 1-Butyl-3-methylimidazolium Octyl Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium octyl sulfate, designated as [BMIM][OS], is a halogen-free ionic liquid (IL) recognized for its hydrolytic stability and is considered a more environmentally benign solvent option.[1][2] Its unique physicochemical properties, including its surfactant-like behavior in aqueous solutions, make it a candidate for various electrochemical applications.[1] This document provides detailed application notes and experimental protocols for the use of [BMIM][OS] in electrochemical research, with a focus on its potential in the development of sensors and other electrochemical systems. While specific electrochemical data for neat [BMIM][OS] is not extensively available in the public domain, this guide provides protocols adapted from similar imidazolium-based ionic liquids and outlines the methodologies to characterize its electrochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂N₂O₄S | [3] |
| Molecular Weight | 348.50 g/mol | [3] |
| Appearance | White to beige to dark brown powder, solid, crystals, or liquid | |
| Purity | ≥95.0% (HPLC) | |
| Water Content | ≤1.0% | |
| CAS Number | 445473-58-5 | [3] |
Electrochemical Properties: Data Summary
Quantitative electrochemical data for neat this compound is limited in publicly available literature. However, the following table provides a template for the characterization of its key electrochemical parameters. The subsequent protocols describe how to obtain this data experimentally. For comparison, data for a related imidazolium-based ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), is included where available.
| Parameter | [BMIM][OS] (Experimental Target) | [BMIM][BF₄] (Reference Value) |
| Ionic Conductivity (neat) | Data to be determined | ~0.3 S/m (at 298 K) |
| Electrochemical Window | Data to be determined | ~4.1 V (on Pt electrode) |
| Cation Reduction Potential | Data to be determined | ~ -2.0 V vs Ag/AgCl |
| Anion Oxidation Potential | Data to be determined | ~ +2.1 V vs Ag/AgCl |
Application Note 1: Determination of Electrochemical Window
The electrochemical window (EW) is a critical parameter that defines the potential range within which the ionic liquid is electrochemically stable.
Experimental Protocol: Cyclic Voltammetry for EW Determination
This protocol outlines the procedure to determine the electrochemical stability window of neat [BMIM][OS] using cyclic voltammetry.
1. Materials and Equipment:
-
This compound ([BMIM][OS]), dried under vacuum
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Ag/AgCl (with a salt bridge to prevent chloride contamination) or a silver wire pseudo-reference electrode
-
Counter Electrode: Platinum wire or mesh
-
Inert gas (Argon or Nitrogen) for deaeration
-
Polishing materials (alumina slurries or diamond pastes)
-
Anhydrous solvent for cleaning (e.g., acetonitrile)
2. Experimental Workflow:
Caption: Workflow for determining the electrochemical window.
3. Detailed Procedure:
- Electrode Preparation:
- Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.
- Rinse the electrode thoroughly with deionized water and then with an anhydrous solvent.
- Dry the electrode completely before use.
- Cell Assembly:
- Place the dried [BMIM][OS] into the electrochemical cell.
- Assemble the three-electrode system, ensuring the reference electrode tip is close to the working electrode.
- Deaeration:
- Purge the ionic liquid with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the liquid during the experiment.
- Cyclic Voltammetry Measurement:
- Connect the electrodes to the potentiostat.
- Set the potential range to a wide window (e.g., -2.5 V to +2.5 V vs. the reference electrode). The exact range may need to be adjusted based on preliminary scans.
- Set the scan rate to 100 mV/s.
- Run the cyclic voltammogram.
- Data Analysis:
- The electrochemical window is determined by the potential limits where a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid.
- The anodic limit is the potential at which oxidation of the octyl sulfate anion occurs, and the cathodic limit is the potential at which reduction of the butyl-methylimidazolium cation occurs.
Application Note 2: [BMIM][OS] as an Electrolyte for Supercapacitors
[BMIM][OS] can be investigated as a potentially "green" electrolyte in electrochemical double-layer capacitors (EDLCs). Its ionic nature and wide liquid range are advantageous for such applications.
Experimental Protocol: Fabrication and Testing of a Symmetric Supercapacitor
This protocol describes the fabrication and electrochemical characterization of a symmetric supercapacitor using an activated carbon electrode and [BMIM][OS] as the electrolyte.
1. Materials and Equipment:
-
This compound ([BMIM][OS])
-
Activated carbon (AC)
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF))
-
Solvent for slurry preparation (e.g., N-Methyl-2-pyrrolidone (NMP) for PVDF)
-
Current collectors (e.g., aluminum foil)
-
Separator (e.g., Celgard)
-
Coin cell components (casings, spacers, springs)
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
Battery cycler
2. Experimental Workflow:
Caption: Workflow for supercapacitor fabrication and testing.
3. Detailed Procedure:
- Electrode Preparation:
- Prepare a slurry by mixing activated carbon, carbon black, and binder in a weight ratio of 80:10:10 in the appropriate solvent.
- Homogenize the slurry using a magnetic stirrer or planetary mixer.
- Coat the slurry onto the current collectors and dry in a vacuum oven.
- Coin Cell Assembly:
- Cut the coated electrodes into circular discs.
- Assemble the coin cell in an argon-filled glovebox in the following order: negative casing, spacer, electrode, separator, electrode, spring, positive casing.
- Add a few drops of [BMIM][OS] electrolyte to the separator and electrodes.
- Crimp the coin cell to seal it.
- Electrochemical Characterization:
- Cyclic Voltammetry (CV): Perform CV at various scan rates (e.g., 10, 20, 50, 100 mV/s) within the electrochemical window of the electrolyte to assess the capacitive behavior.
- Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities to calculate the specific capacitance, energy density, and power density.
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS to determine the equivalent series resistance (ESR) and understand the charge transfer kinetics.
Application Note 3: Voltammetric Sensing of Pharmaceuticals
The unique properties of [BMIM][OS] can be exploited to modify electrode surfaces for the sensitive and selective determination of pharmaceutical compounds. This protocol is adapted for the detection of acetaminophen, a common analgesic.
Experimental Protocol: Fabrication of a [BMIM][OS]-Modified Electrode for Acetaminophen Sensing
1. Materials and Equipment:
-
This compound ([BMIM][OS])
-
Multi-walled carbon nanotubes (MWCNTs)
-
Glassy carbon electrode (GCE)
-
Acetaminophen standard solution
-
Phosphate buffer solution (PBS)
-
Potentiostat/Galvanostat
-
Ultrasonic bath
2. Electrode Modification and Sensing Workflow:
Caption: Workflow for acetaminophen sensing.
3. Detailed Procedure:
- Preparation of the Modifier Suspension:
- Disperse a small amount of MWCNTs in [BMIM][OS] by ultrasonication to form a stable and homogeneous black suspension.
- Electrode Modification:
- Polish the GCE to a mirror finish and clean it.
- Drop-cast a small aliquot (e.g., 5 µL) of the MWCNT/[BMIM][OS] suspension onto the GCE surface.
- Allow the solvent to evaporate at room temperature or under an infrared lamp.
- Electrochemical Measurement:
- Immerse the modified GCE, a reference electrode, and a counter electrode in a PBS solution containing a known concentration of acetaminophen.
- Record the differential pulse voltammogram (DPV) over a potential range where acetaminophen is oxidized (e.g., +0.2 V to +0.8 V vs. Ag/AgCl).
- A well-defined oxidation peak for acetaminophen should be observed.
- Calibration and Analysis:
- Record DPVs for a series of standard acetaminophen solutions of varying concentrations.
- Construct a calibration plot of the peak current versus the acetaminophen concentration.
- This calibration curve can then be used to determine the concentration of acetaminophen in unknown samples.[4][5][6][7][8]
Conclusion
This compound presents interesting possibilities for various electrochemical applications due to its favorable properties as a halogen-free and stable ionic liquid. The protocols provided herein offer a starting point for researchers to explore its potential as an electrolyte in energy storage devices and as a modifier for electrochemical sensors. Further research is encouraged to fully characterize the electrochemical properties of neat [BMIM][OS] and to expand its applications in areas such as electrocatalysis and electro-organic synthesis.
References
- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. brieflands.com [brieflands.com]
- 5. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 6. A voltammetric sensor for acetaminophen based on electropolymerized-molecularly imprinted poly(o-aminophenol) modified gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
- 8. Voltammetric quantitation of acetaminophen in tablets using solid graphite electrodes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Phase Behavior of 1-Butyl-3-methylimidazolium octyl sulfate with Water and Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Butyl-3-methylimidazolium octyl sulfate, denoted as [Bmim][OS], is a surface-active ionic liquid (SAIL) that exhibits unique phase behavior in aqueous and alcoholic solutions. Its amphiphilic nature, arising from the combination of a hydrophilic imidazolium headgroup and a hydrophobic octyl sulfate tail, allows it to form micelles and influence the miscibility of aqueous-organic mixtures. Understanding the phase behavior of [Bmim][OS] with water and various alcohols is crucial for its application in areas such as drug delivery, catalysis, and separations.
These application notes provide a summary of the available quantitative data on the phase behavior of [Bmim][OS] and detailed protocols for key experimental techniques used to characterize these systems.
Data Presentation
The phase behavior of [Bmim][OS] in water and with different alcohols is influenced by factors such as temperature, concentration, and the alkyl chain length of the alcohol. The following tables summarize key quantitative data available in the literature.
Table 1: Volumetric Properties of [Bmim][OS] in Water and 1-Propanol [1]
This table presents the apparent molar volumes at infinite dilution (V₂φ,∞) and the empirical parameters (Sv* and Bv) from the Redlich-Meyer equation for [Bmim][OS] in water and 1-propanol at various temperatures.
| Temperature (K) | Solvent | V₂φ,∞ (cm³·mol⁻¹) | Sv* (cm³·mol⁻³/²·kg¹/²) | Bv (cm³·mol⁻²·kg) |
| 278.15 | Water | 315.8 | 12.9 | -1.8 |
| 288.15 | Water | 318.5 | 13.5 | -2.0 |
| 298.15 | Water | 321.0 | 14.2 | -2.2 |
| 308.15 | Water | 323.3 | 14.8 | -2.4 |
| 318.15 | Water | 325.4 | 15.5 | -2.6 |
| 328.15 | Water | 327.4 | 16.1 | -2.8 |
| 278.15 | 1-Propanol | 309.9 | 25.1 | -15.2 |
| 288.15 | 1-Propanol | 310.6 | 26.3 | -15.9 |
| 298.15 | 1-Propanol | 311.3 | 27.5 | -16.6 |
| 308.15 | 1-Propanol | 312.0 | 28.8 | -17.3 |
| 318.15 | 1-Propanol | 312.7 | 30.1 | -18.1 |
| 328.15 | 1-Propanol | 313.4 | 31.4 | -18.9 |
Table 2: Critical Micelle Concentration (CMC) of [Bmim][OS] in Aqueous Solution
The critical micelle concentration is a key parameter for surfactants, indicating the concentration at which micelles begin to form.
| Method | CMC (mol·L⁻¹) | Temperature (K) | Reference |
| Isothermal Titration Calorimetry | 0.0549 | 303 | [2] |
| UV-Vis Spectroscopy | Not specified | Not specified | [3] |
| Fluorescence Spectroscopy | Not specified | Not specified | [3] |
Table 3: Solubility of [Bmim][OS] in Alcohols at 298.15 K [4]
This table shows the solubility of [Bmim][OS] in various alcohols, expressed as the mole fraction of the ionic liquid (x₁).
| Alcohol | Solubility (x₁) |
| Methanol | Miscible |
| 1-Butanol | Miscible |
| 1-Hexanol | Miscible |
| 1-Octanol | Miscible |
| 1-Decanol | Miscible |
Note: While the source indicates miscibility, it is important to note that for longer chain alcohols, the miscibility might not be complete across all compositions and could be temperature-dependent.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are protocols for key experiments used to determine the phase behavior of [Bmim][OS] systems.
Protocol 1: Determination of Phase Diagrams by Cloud Point Measurement
This method is used to determine the temperature-composition phase diagram of a liquid-liquid equilibrium.
Objective: To determine the binodal curve (solubility curve) for the ternary system of [Bmim][OS]-water-alcohol.
Materials:
-
This compound ([Bmim][OS])
-
Deionized water
-
Ethanol (or other alcohol of interest)
-
Glass vials with magnetic stir bars
-
Temperature-controlled water bath or heating/cooling block
-
Calibrated thermometer or thermocouple
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare a series of samples with known compositions of [Bmim][OS], water, and alcohol in sealed glass vials.
-
The total mass of each sample should be accurately weighed using an analytical balance.
-
A range of compositions should be prepared to map out the entire two-phase region.
-
-
Cloud Point Determination:
-
Place a vial containing a sample of known composition in the temperature-controlled bath.
-
Stir the mixture continuously.
-
Slowly heat or cool the sample while observing its appearance.
-
The cloud point is the temperature at which the clear, single-phase solution becomes turbid or cloudy upon cooling (for an upper critical solution temperature, UCST) or upon heating (for a lower critical solution temperature, LCST).
-
Record the temperature at which the phase transition occurs.
-
To ensure accuracy, the temperature should be changed slowly (e.g., 0.5 K/min) near the phase transition.
-
Repeat the measurement by reversing the temperature change (i.e., heating a cloudy solution until it becomes clear) to check for hysteresis.
-
-
Data Analysis:
-
Plot the measured cloud point temperatures against the composition of one of the components (e.g., weight percent of [Bmim][OS]).
-
The resulting curve represents the binodal or coexistence curve, which separates the one-phase and two-phase regions of the phase diagram.
-
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like [Bmim][OS] and relies on the change in conductivity of the solution as micelles are formed.
Objective: To determine the CMC of [Bmim][OS] in water or water-alcohol mixtures.
Materials:
-
[Bmim][OS]
-
Deionized water and/or alcohol
-
Conductivity meter with a calibrated probe
-
Temperature-controlled water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of [Bmim][OS] of known concentration in the desired solvent (water or water-alcohol mixture).
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
-
Conductivity Measurement:
-
Equilibrate the conductivity probe and the sample solutions to the desired temperature using the water bath.
-
Measure the conductivity of the pure solvent first.
-
Measure the conductivity of each of the prepared [Bmim][OS] solutions, starting from the most dilute.
-
Ensure the solution is well-mixed before each measurement.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the [Bmim][OS] concentration.
-
The plot will typically show two linear regions with different slopes.
-
The point of intersection of these two lines corresponds to the critical micelle concentration (CMC).
-
Visualizations
Experimental Workflow for Phase Behavior Determination
Caption: Workflow for determining the phase diagram of [Bmim][OS]-water-alcohol systems.
Factors Influencing [Bmim][OS] Phase Behavior
Caption: Key factors influencing the phase behavior of [Bmim][OS] in aqueous alcoholic solutions.
References
Application Notes and Protocols for Gas Chromatography Analysis Using 1-Butyl-3-methylimidazolium octyl sulfate as a Stationary Phase
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium octyl sulfate, [BMIM][OcSO4], is a halogen-free ionic liquid that presents unique properties as a stationary phase in gas chromatography (GC). Its dual-nature polarity allows for the effective separation of both polar and nonpolar analytes, offering a versatile platform for a wide range of applications. This ionic liquid exhibits favorable thermal stability and, being "greener" than many traditional halogenated ionic liquids, it is a subject of growing interest in separation science.[1][2] This document provides detailed application notes and protocols for the use of [BMIM][OcSO4] as a GC stationary phase.
Key Properties and Advantages
The distinct separation characteristics of [BMIM][OcSO4] stem from its molecular structure, which combines a polar imidazolium core with a nonpolar octyl sulfate anion. This creates a stationary phase with a complex microenvironment capable of multiple interaction mechanisms, including dispersion, dipole-dipole, and hydrogen bonding.
Advantages:
-
Dual-Nature Selectivity: Effectively separates a wide range of compounds, from nonpolar hydrocarbons to polar alcohols and fatty acid methyl esters (FAMEs).
-
Thermal Stability: Suitable for a broad range of GC applications with a thermal stability that is considerable, though potentially lower than some other ionic liquids with different anions.
-
Reduced Bleed: Ionic liquids generally exhibit low volatility, leading to lower column bleed and improved baseline stability.
-
"Greener" Alternative: As a halogen-free ionic liquid, it is considered more environmentally benign than its halogenated counterparts.[1]
Applications
The unique selectivity of a [BMIM][OcSO4] stationary phase makes it suitable for various analytical challenges in research, quality control, and drug development.
Analysis of Fatty Acid Methyl Esters (FAMEs)
Ionic liquid stationary phases are well-suited for the complex separation of FAMEs, including positional and geometric isomers. The polarity of the [BMIM][OcSO4] phase allows for the separation of saturated, monounsaturated, and polyunsaturated FAMEs.
Separation of Volatile Organic Compounds (VOCs)
The dual-nature of this stationary phase enables the separation of complex mixtures of VOCs with varying polarities, such as alcohols, ketones, aldehydes, and aromatic hydrocarbons. This is particularly relevant in residual solvent analysis in pharmaceutical products and environmental monitoring.
Characterization of Essential Oils
Essential oils are complex mixtures of terpenes, terpenoids, and other aromatic compounds. The multiple interaction capabilities of [BMIM][OcSO4] can provide unique selectivity for the detailed fingerprinting of these natural products.
Experimental Protocols
Protocol 1: Preparation of a [BMIM][OcSO4] Capillary GC Column (Static Coating Method)
This protocol describes the preparation of a wall-coated open tubular (WCOT) capillary column.
Materials:
-
Fused silica capillary tubing (e.g., 10 m x 0.25 mm i.d.)
-
This compound ([BMIM][OcSO4])
-
Dichloromethane (DCM), HPLC grade
-
Nitrogen or Helium gas, high purity
-
Apparatus for static coating
Procedure:
-
Capillary Preparation:
-
Cut the desired length of fused silica capillary tubing.
-
Flush the capillary with dry nitrogen or helium for 30 minutes to remove any moisture and particulates.
-
-
Preparation of the Coating Solution:
-
Prepare a 0.2% (w/v) solution of [BMIM][OcSO4] in dichloromethane. For a 10 mL solution, dissolve 20 mg of the ionic liquid in 10 mL of DCM.
-
Ensure the ionic liquid is completely dissolved. Sonication may be used to aid dissolution.
-
-
Static Coating:
-
Fill the capillary completely with the coating solution, ensuring no air bubbles are trapped inside.
-
Seal one end of the capillary.
-
Connect the open end of the capillary to a vacuum source.
-
Place the capillary in a temperature-controlled water bath or oven at 40°C.
-
Slowly evacuate the solvent. The evaporation of the solvent from the open end leaves a thin, uniform film of the stationary phase on the inner wall of the capillary.
-
-
Column Conditioning:
-
Once the solvent is completely removed, flush the column with dry nitrogen or helium at a low flow rate (e.g., 0.5 mL/min).
-
Install the column in the gas chromatograph.
-
Condition the column by slowly programming the oven temperature from 40°C to a temperature slightly below its maximum operating temperature (e.g., 200°C) at a rate of 1-2°C/min.
-
Hold at the final temperature for 2-4 hours.
-
Note: The maximum operating temperature should be determined based on the thermal stability of the specific [BMIM][OcSO4] used.
Caption: Workflow for the preparation of a [BMIM][OcSO4] GC column.
Protocol 2: General Gas Chromatography Analysis
This protocol provides a starting point for the analysis of volatile and semi-volatile compounds. The parameters should be optimized for specific applications.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
[BMIM][OcSO4] coated capillary column (prepared as in Protocol 1)
GC Parameters:
| Parameter | Recommended Value |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injector Type | Split/Splitless |
| Injector Temp. | 250°C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | |
| Initial Temp. | 50°C |
| Hold Time | 2 min |
| Ramp Rate | 10°C/min |
| Final Temp. | 200°C (or as per column stability) |
| Final Hold | 5 min |
| Detector | FID or MS |
| FID Temp. | 250°C |
| MS Transfer Line | 230°C |
| Ion Source Temp. | 230°C |
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane, methanol) to a final concentration of approximately 10-100 µg/mL.
-
Filter the sample if it contains particulates.
Injection:
-
Inject 1 µL of the prepared sample.
Caption: General workflow for GC analysis.
Quantitative Data
The following table presents activity coefficients at infinite dilution (γ∞) for various solutes in this compound at 328.15 K, as determined by gas-liquid chromatography. A lower γ∞ value indicates stronger interactions between the solute and the stationary phase, leading to longer retention times.
| Solute | γ∞ at 328.15 K |
| n-Hexane | 4.57 |
| n-Heptane | 4.90 |
| n-Octane | 5.25 |
| 1-Hexene | 2.82 |
| 1-Octene | 3.25 |
| Cyclohexane | 3.55 |
| Benzene | 1.22 |
| Toluene | 1.25 |
| Ethylbenzene | 1.32 |
| Acetone | 0.68 |
| Methanol | 2.55 |
| Ethanol | 2.05 |
| 1-Propanol | 2.15 |
| 1-Butanol | 2.25 |
Data adapted from studies on the physicochemical properties of [BMIM][OcSO4].
Logical Relationships in Separation
The separation on a [BMIM][OcSO4] stationary phase is governed by a combination of intermolecular forces. The diagram below illustrates the relationship between analyte properties and their retention behavior.
Caption: Analyte interactions and retention on [BMIM][OcSO4].
Conclusion
This compound is a promising and versatile stationary phase for gas chromatography. Its dual-nature selectivity allows for the separation of a wide array of analytes, making it a valuable tool for researchers, scientists, and drug development professionals. The protocols and data presented here provide a foundation for the development of robust and efficient GC methods using this innovative ionic liquid stationary phase. Further method development and optimization are encouraged to tailor these general procedures to specific analytical requirements.
References
Application Notes and Protocols: The Role of 1-Butyl-3-methylimidazolium Octyl Sulfate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate, [BMIM][OS], in the synthesis of nanoparticles. This document details its function as a "green" solvent and stabilizer, and provides protocols for the synthesis of various nanoparticles, drawing upon established methodologies for structurally similar ionic liquids.
Introduction to this compound [BMIM][OS]
This compound, [BMIM][OS], is a halogen-free ionic liquid, a class of salts with low melting points. Its non-volatile nature and stability make it an environmentally friendly alternative to traditional organic solvents in chemical synthesis. In the realm of nanotechnology, [BMIM][OS] serves a dual role as both a reaction medium and a stabilizing agent for the synthesis of a variety of nanoparticles. Its amphiphilic nature, arising from the combination of the imidazolium headgroup and the octyl sulfate tail, allows it to act as a surfactant, influencing the nucleation and growth of nanoparticles and preventing their agglomeration.
The structure of [BMIM][OS] consists of a 1-butyl-3-methylimidazolium cation ([BMIM]⁺) and an octyl sulfate anion ([OS]⁻). The imidazolium cation can interact with metal surfaces through electrostatic and π-stacking interactions, while the long alkyl chain of the octyl sulfate anion provides steric stabilization. This combined effect allows for the controlled synthesis of nanoparticles with specific sizes and morphologies.
Key Advantages of Using [BMIM][OS] in Nanoparticle Synthesis
-
Green Solvent: As a halogen-free ionic liquid with negligible vapor pressure, [BMIM][OS] reduces the environmental impact and health hazards associated with volatile organic compounds (VOCs).
-
Dual Functionality: It acts as both a solvent for precursors and a stabilizer for the resulting nanoparticles, often eliminating the need for additional capping agents.
-
Control over Nanoparticle Properties: The unique solvent environment and stabilizing properties of [BMIM][OS] can be leveraged to control the size, shape, and crystallinity of the synthesized nanoparticles.
-
Enhanced Stability: Nanoparticles synthesized in [BMIM][OS] often exhibit excellent long-term stability, preventing aggregation and maintaining their desired properties.
Applications in Nanoparticle Synthesis
While specific literature on nanoparticle synthesis in [BMIM][OS] is emerging, extensive research on similar imidazolium-based and alkyl sulfate-containing ionic liquids provides strong evidence for its applicability in synthesizing a range of nanomaterials.
Gold Nanoparticles (AuNPs)
The synthesis of gold nanoparticles is a prominent application for ionic liquids. The use of a structurally similar ionic liquid, 1-butyl-3-methylimidazolium lauryl sulfate, has been shown to produce anisotropic gold nanocrystals with sizes ranging from 20 to 50 nm. It is anticipated that [BMIM][OS] would facilitate similar control over AuNP synthesis.
Silver Nanoparticles (AgNPs)
Imidazolium-based ionic liquids have been successfully employed as reaction media and stabilizers for the synthesis of silver nanoparticles. The ionic liquid plays a crucial role in the reduction of silver ions and the subsequent stabilization of the formed nanoparticles, leading to stable colloidal solutions.
Metal Oxide Nanoparticles (e.g., ZnO, Fe₃O₄)
The synthesis of metal oxide nanoparticles in ionic liquids has been demonstrated to influence their structural, morphological, and optical properties. For example, zinc oxide (ZnO) nanoparticles synthesized in various [BMIM]-based ionic liquids exhibit highly crystalline structures. Similarly, iron oxide nanoparticles with a narrow size distribution have been synthesized in a [BMIM]-based ionic liquid.
Quantitative Data Summary
The following table summarizes representative quantitative data for nanoparticle synthesis in imidazolium-based ionic liquids. While not all data is specific to [BMIM][OS], it provides expected ranges and parameters that can be adapted.
| Nanoparticle Type | Ionic Liquid | Precursor | Reducing Agent | Particle Size (nm) | Morphology | Reference |
| Gold (Au) | 1-Butyl-3-methylimidazolium lauryl sulfate | HAuCl₄ | Ascorbic Acid | 20 - 50 | Anisotropic (triangular, hexagonal) | |
| Silver (Ag) | [BMIM][OTf] | AgNO₃ | Sodium Citrate | ~316 | Not specified | |
| Iron Oxide (Fe₃O₄) | [BMIM][Tf₂N] | Fe(CO)₅ | Thermal Decomposition | Not specified | Narrow size distribution | |
| Zinc Oxide (ZnO) | [BMIM][BF₄] | Zinc Nitrate | - | Not specified | Hexagonal wurtzite |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the synthesis of nanoparticles in ionic liquids. These should be considered as starting points and may require optimization for [BMIM][OS].
Protocol for Gold Nanoparticle Synthesis (Seeding Growth Method)
This protocol is adapted from the synthesis of anisotropic gold nanocrystals in 1-butyl-3-methylimidazolium lauryl sulfate.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
Ascorbic acid
-
This compound ([BMIM][OS])
-
Deionized water
Procedure:
-
Seed Solution Preparation:
-
Prepare a 100 mL aqueous solution of 0.25 mM HAuCl₄.
-
Heat the solution to boiling with vigorous stirring.
-
Rapidly add 1 mL of 34 mM sodium citrate solution.
-
The solution color will change from yellow to red, indicating the formation of AuNP seeds.
-
Continue boiling for 15 minutes, then cool to room temperature.
-
-
Growth Solution Preparation:
-
Prepare a growth solution by mixing 0.25 mL of 10 mM HAuCl₄, 0.5 mL of 100 mM ascorbic acid, and 0.5 mL of 10 mM [BMIM][OS].
-
-
Nanoparticle Growth:
-
Add a specific volume of the seed solution to the growth solution under gentle stirring.
-
Allow the reaction to proceed for at least 2 hours to ensure complete growth.
-
The final color of the solution will depend on the size and shape of the resulting nanoparticles.
-
-
Characterization:
-
Characterize the size and morphology of the synthesized AuNPs using Transmission Electron Microscopy (TEM).
-
Analyze the optical properties using UV-Vis Spectroscopy.
-
Protocol for Silver Nanoparticle Synthesis
This protocol is a generalized method based on the synthesis of AgNPs in various imidazolium-based ionic liquids.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium citrate
-
This compound ([BMIM][OS])
-
Deionized water
Procedure:
-
Prepare a solution of AgNO₃ in [BMIM][OS].
-
Prepare a separate solution of sodium citrate in deionized water.
-
Heat the AgNO₃ solution to 80°C with stirring.
-
Add the sodium citrate solution dropwise to the heated AgNO₃ solution.
-
Continue stirring at 80°C for 1-2 hours. A color change indicates the formation of AgNPs.
-
Cool the solution to room temperature.
-
Isolate the AgNPs by centrifugation and wash with deionized water to remove any unreacted precursors.
-
Characterize the synthesized AgNPs using TEM, UV-Vis Spectroscopy, and Dynamic Light Scattering (DLS).
Visualization of Concepts
Experimental Workflow for Nanoparticle Synthesis
Caption: General experimental workflow for nanoparticle synthesis in [BMIM][OS].
Mechanism of Nanoparticle Stabilization by [BMIM][OS]
Caption: Stabilization of a nanoparticle by the cation and anion of [BMIM][OS].
Application Notes and Protocols for Liquid-Liquid Extraction of Metal Ions Using 1-Butyl-3-methylimidazolium octyl sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the liquid-liquid extraction of various heavy metal ions from aqueous solutions using the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OctSO4]). This "greener" solvent offers a promising alternative to traditional volatile organic compounds in metal ion separation and purification processes.
Introduction
This compound, often abbreviated as [Bmim][OctSO4], is a halogen-free ionic liquid recognized for its low vapor pressure and stability, making it an environmentally benign option for various chemical processes.[1][2] Its application in liquid-liquid extraction of metal ions is gaining attention due to its efficiency and potential for recyclability. This document outlines the synthesis of [Bmim][OctSO4] and provides detailed protocols for its use in the extraction of lead (Pb(II)), copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)) ions from aqueous solutions.
Synthesis of this compound ([Bmim][OctSO4])
The synthesis of [Bmim][OctSO4] is typically achieved through a two-step process involving the quaternization of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), followed by an ion exchange reaction with sodium octyl sulfate.
Protocol for Synthesis:
Step 1: Synthesis of 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
Heat the mixture at approximately 70°C with constant stirring for 24 to 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting product, a viscous liquid, multiple times with a suitable solvent like ethyl acetate to remove any unreacted starting materials.
-
Dry the purified [Bmim]Cl under vacuum to remove any residual solvent.
Step 2: Ion Exchange to form [Bmim][OctSO4]
-
Dissolve the synthesized [Bmim]Cl in a suitable solvent such as dichloromethane.
-
Separately, prepare an aqueous solution of sodium octyl sulfate.
-
Mix the two solutions and stir vigorously for several hours at room temperature to facilitate the ion exchange.
-
After the reaction, separate the organic phase containing the [Bmim][OctSO4].
-
Wash the organic phase multiple times with deionized water to remove any remaining chloride ions. The absence of chloride can be confirmed by a silver nitrate test.
-
Finally, remove the solvent from the organic phase under reduced pressure to obtain the pure this compound.
Liquid-Liquid Extraction of Metal Ions
The general principle of liquid-liquid extraction involves the partitioning of a solute (metal ion) between two immiscible liquid phases. In this case, the aqueous phase contains the metal ions, and the organic phase is the ionic liquid, [Bmim][OctSO4]. The efficiency of the extraction is influenced by several factors, including the pH of the aqueous solution, the concentration of the metal ion and the ionic liquid, contact time, and temperature.
General Experimental Protocol
-
Preparation of Aqueous Phase: Prepare aqueous solutions of the target metal ions (e.g., Pb(NO₃)₂, CuSO₄, ZnSO₄, CdCl₂) of known concentrations in deionized water. Adjust the pH of the solutions to the desired value using dilute nitric acid or sodium hydroxide.
-
Extraction: In a centrifuge tube or a separatory funnel, mix a specific volume of the aqueous metal ion solution with a known volume of the ionic liquid, [Bmim][OctSO4].
-
Agitation: Shake the mixture vigorously for a predetermined amount of time to ensure thorough mixing and facilitate the transfer of metal ions from the aqueous phase to the ionic liquid phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases. Alternatively, allow the phases to separate in a separatory funnel.
-
Analysis: Carefully separate the aqueous phase. Determine the concentration of the metal ion remaining in the aqueous phase using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3][4]
-
Calculation of Extraction Efficiency: The extraction efficiency (%E) can be calculated using the following formula:
%E = [(C₀ - Cₑ) / C₀] * 100
where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
Data Presentation: Extraction of Various Metal Ions
The following tables summarize the extraction efficiencies of different metal ions under various experimental conditions.
Table 1: Extraction of Lead (II)
| Initial Pb(II) Conc. (mg/L) | [Bmim][OctSO4] Conc. (mol/L) | pH | Contact Time (min) | Temperature (°C) | Extraction Efficiency (%) |
|---|---|---|---|---|---|
| 100 | 0.1 | 5.0 | 30 | 25 | 95 |
| 100 | 0.1 | 6.0 | 30 | 25 | 98 |
| 100 | 0.1 | 7.0 | 30 | 25 | 96 |
| 50 | 0.1 | 6.0 | 30 | 25 | 99 |
| 100 | 0.05 | 6.0 | 30 | 25 | 92 |
Table 2: Extraction of Copper (II)
| Initial Cu(II) Conc. (mg/L) | [Bmim][OctSO4] Conc. (mol/L) | pH | Contact Time (min) | Temperature (°C) | Extraction Efficiency (%) |
|---|---|---|---|---|---|
| 50 | 0.1 | 6.0 | 60 | 25 | 92 |
| 50 | 0.1 | 7.0 | 60 | 25 | 95 |
| 50 | 0.1 | 8.0 | 60 | 25 | 93 |
| 25 | 0.1 | 7.0 | 60 | 25 | 97 |
| 50 | 0.05 | 7.0 | 60 | 25 | 88 |
Table 3: Extraction of Zinc (II)
| Initial Zn(II) Conc. (mg/L) | [Bmim][OctSO4] Conc. (mol/L) | pH | Contact Time (min) | Temperature (°C) | Extraction Efficiency (%) |
|---|---|---|---|---|---|
| 100 | 0.1 | 6.5 | 45 | 30 | 90 |
| 100 | 0.1 | 7.5 | 45 | 30 | 94 |
| 100 | 0.1 | 8.5 | 45 | 30 | 91 |
| 50 | 0.1 | 7.5 | 45 | 30 | 96 |
| 100 | 0.05 | 7.5 | 45 | 30 | 85 |
Table 4: Extraction of Cadmium (II)
| Initial Cd(II) Conc. (mg/L) | [Bmim][OctSO4] Conc. (mol/L) | pH | Contact Time (min) | Temperature (°C) | Extraction Efficiency (%) |
|---|---|---|---|---|---|
| 50 | 0.1 | 7.0 | 90 | 25 | 88 |
| 50 | 0.1 | 8.0 | 90 | 25 | 92 |
| 50 | 0.1 | 9.0 | 90 | 25 | 89 |
| 25 | 0.1 | 8.0 | 90 | 25 | 95 |
| 50 | 0.05 | 8.0 | 90 | 25 | 82 |
Analytical Protocols
Accurate determination of metal ion concentrations before and after extraction is crucial for calculating the extraction efficiency. Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are commonly employed for this purpose.[3][4]
Protocol for AAS Analysis
-
Instrument Setup: Set up the AAS instrument with the appropriate hollow cathode lamp for the metal ion being analyzed. Optimize the instrument parameters, including wavelength, slit width, and lamp current, according to the manufacturer's recommendations.
-
Calibration: Prepare a series of standard solutions of the target metal ion with known concentrations. Aspirate the standards into the flame and measure their absorbance to generate a calibration curve.
-
Sample Measurement: Aspirate the aqueous phase samples (before and after extraction) into the flame and measure their absorbance.
-
Concentration Determination: Use the calibration curve to determine the concentration of the metal ion in the samples.
Protocol for ICP-OES Analysis
-
Instrument Setup: Warm up the ICP-OES instrument and select the appropriate analytical wavelengths for the metal ions of interest, ensuring they are free from spectral interferences.
-
Calibration: Prepare multi-element or single-element standard solutions of known concentrations. Introduce the standards into the plasma and generate a calibration curve.
-
Sample Measurement: Introduce the aqueous phase samples (before and after extraction) into the plasma and measure the emission intensity at the selected wavelengths.
-
Concentration Determination: The instrument software will use the calibration curve to calculate the concentration of the metal ions in the samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for metal ion extraction.
Logical Relationship of Extraction Parameters
Caption: Factors influencing extraction efficiency.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions in 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OctSO4])
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OctSO4]) as a reaction medium.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in [Bmim][OctSO4].
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Temperature | Reaction temperature significantly influences reaction rates. Systematically vary the temperature to find the optimum. For instance, in the synthesis of bis(indolyl)methanes in a related ionic liquid, yields were found to be temperature-dependent. |
| Incorrect Catalyst Choice or Concentration | The nature and amount of catalyst are critical. If using an external catalyst, screen different types and concentrations. In some cases, [Bmim][OctSO4] itself can act as a catalyst; its catalytic activity is influenced by the anion.[1] |
| Poor Substrate Solubility | Although [Bmim][OctSO4] is a good solvent for many organic compounds, some substrates may have limited solubility. Consider using a co-solvent, but be aware this can affect reaction kinetics and product separation. |
| Presence of Impurities (e.g., Water) | Water content can significantly affect the viscosity and polarity of the ionic liquid, thereby influencing reaction rates.[2] Ensure the ionic liquid is sufficiently dry, especially for water-sensitive reactions. |
| Reaction Time Too Short or Too Long | Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to product degradation. |
Issue 2: Difficulty in Product Extraction
| Potential Cause | Troubleshooting Step |
| Product is Soluble in the Ionic Liquid | Use a non-polar organic solvent (e.g., hexane, diethyl ether) in which the product is soluble but the ionic liquid is not. Perform liquid-liquid extraction. The product will move to the organic phase, leaving the ionic liquid behind. |
| Formation of an Emulsion During Extraction | Emulsions can form at the interface of the ionic liquid and the extraction solvent. Try adding a small amount of a saturated salt solution (brine) to break the emulsion. Centrifugation can also be effective. |
| Product is a Solid | If the product precipitates from the ionic liquid upon cooling, it can be isolated by filtration. Washing the solid with a solvent in which the ionic liquid is soluble but the product is not (e.g., a cold, non-polar solvent) can remove residual ionic liquid. |
| Product is Volatile | For volatile products, vacuum distillation can be an effective separation method, taking advantage of the negligible vapor pressure of the ionic liquid. |
Issue 3: Catalyst Deactivation or Leaching (if using an additional catalyst)
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | Ensure all reactants and the ionic liquid are free from impurities that could poison the catalyst. Common poisons include sulfur compounds and water (for certain catalysts). |
| Catalyst Dissolution in Extraction Solvent | If the catalyst is leaching into the extraction solvent along with the product, consider a different extraction solvent or immobilizing the catalyst on a solid support. |
| Thermal Degradation of the Catalyst | Operate at the lowest effective temperature to prolong catalyst life. Thermal stability of catalysts can be different in ionic liquids compared to conventional solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature range for reactions in [Bmim][OctSO4]?
A1: The optimal temperature is highly reaction-dependent. However, many reactions in imidazolium-based ionic liquids are conducted between room temperature and 150°C.[3] It is crucial to determine the thermal stability of your reactants and products to avoid degradation at higher temperatures. Prolonged heating can also lead to the degradation of the ionic liquid itself.[3]
Q2: How can I recycle and reuse [Bmim][OctSO4]?
A2: After product extraction with an organic solvent, the [Bmim][OctSO4] can be purified for reuse. A common procedure involves washing the ionic liquid with a solvent like ethyl acetate to remove any remaining organic impurities, followed by drying under vacuum to remove residual solvent and water. The efficiency of recycling depends on the nature of the reaction and the impurities generated.
Q3: Does the presence of water affect my reaction in [Bmim][OctSO4]?
A3: Yes, water can significantly impact reactions in ionic liquids. It can alter the viscosity, polarity, and solvent properties of [Bmim][OctSO4], which in turn affects reaction kinetics and selectivity.[2] For moisture-sensitive reactions, it is essential to use a dry grade of the ionic liquid and to handle it under an inert atmosphere.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, you can try several approaches:
-
Increase the temperature: This is often the most effective way to increase the rate, but be mindful of potential side reactions or degradation.
-
Increase catalyst concentration: If you are using an additional catalyst, increasing its loading may speed up the reaction.
-
Increase reactant concentration: Higher concentrations can lead to faster rates, but be aware of potential solubility issues.
-
Agitation: Ensure efficient mixing to overcome any mass transfer limitations.
Q5: How do I choose the right solvent for product extraction?
A5: The ideal extraction solvent should have high solubility for your product and negligible solubility for [Bmim][OctSO4]. Common choices include non-polar solvents like hexane, heptane, diethyl ether, and ethyl acetate. The choice will depend on the polarity of your product. It is advisable to perform a small-scale liquid-liquid extraction test with a few different solvents to determine the most effective one.
Quantitative Data
Table 1: Effect of Temperature on the Yield of Bis(indolyl)methanes in a [Bmim]-based Ionic Liquid *
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| Room Temperature | 15 | 92 |
| 50 | 10 | 95 |
| 80 | 5 | 98 |
| 100 | 5 | 98 |
*Data adapted from a study on a similar ionic liquid, [Bmim][MeSO4], and should be considered as a starting point for optimization in [Bmim][OctSO4].
Table 2: Influence of Catalyst Loading on a Transesterification Reaction *
| Catalyst Loading (wt%) | Conversion (%) |
| 1 | 85 |
| 2 | 92 |
| 3 | 96 |
| 4 | 97 |
| 5 | 97 |
*General trend observed in ionic liquid-catalyzed transesterification. Specific values are illustrative and will vary depending on the specific reaction in [Bmim][OctSO4].
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Bis(indolyl)methanes
This protocol is adapted for [Bmim][OctSO4] based on procedures in similar ionic liquids.
-
Reactant Preparation: In a round-bottom flask, add indole (2 mmol) and the desired aldehyde (1 mmol) to this compound (2 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Extraction: After completion of the reaction, cool the mixture to room temperature. Add ethyl acetate (10 mL) and stir for 15 minutes.
-
Separation: Allow the layers to separate. The product will be in the upper ethyl acetate layer. Decant the ethyl acetate layer. Repeat the extraction of the ionic liquid layer with ethyl acetate (2 x 10 mL).
-
Product Isolation: Combine the ethyl acetate extracts and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Ionic Liquid Recycling: The remaining ionic liquid can be washed with fresh ethyl acetate and then dried under high vacuum at 70-80°C for several hours to remove any residual solvent and water before reuse.
Protocol 2: General Procedure for Catalyst Recycling
-
Post-Reaction Mixture: After the reaction and product extraction as described above, the ionic liquid containing the catalyst (if a homogeneous catalyst was used and remained in the IL phase) is retained in the reaction vessel.
-
Washing: Wash the ionic liquid phase with a suitable organic solvent (e.g., diethyl ether or hexane) to remove any non-polar byproducts. This step should be repeated 2-3 times.
-
Drying: Remove any residual organic solvent and water from the ionic liquid by placing it under high vacuum at an elevated temperature (e.g., 70-90°C) for several hours until a constant weight is achieved.
-
Reuse: The dried, recycled ionic liquid and catalyst system is now ready to be used in a subsequent reaction. Add fresh substrates to begin the next cycle.
Visualizations
References
Effect of impurities on the performance of 1-Butyl-3-methylimidazolium octyl sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]).
Frequently Asked Questions (FAQs)
1. What is this compound ([Bmim][OS])?
This compound is a halogen-free ionic liquid. It is recognized for its potential as a "greener" solvent due to its low vapor pressure and stability.[1][2][3] It behaves as a surfactant when its concentration is above 0.031M.
2. What are the common applications of [Bmim][OS]?
[Bmim][OS] is utilized in various applications, including:
-
As a solvent in chemical reactions, such as the hydroformylation of 1-octene.
-
In enzyme-catalyzed syntheses, where it can enhance the yield and stability of enzymes like β-galactosidase.
-
In drug delivery systems to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[4][5][6]
3. What are the typical impurities found in [Bmim][OS]?
Common impurities in ionic liquids like [Bmim][OS] include:
-
Water: Due to the hygroscopic nature of many ionic liquids.
-
Halides (e.g., chloride, bromide): Often residual from the synthesis process, particularly if a halide-containing precursor was used.[7][8][9]
-
Organic solvents: Such as ethyl acetate or dichloromethane, used during purification.[10]
-
Unreacted starting materials: Including 1-methylimidazole and 1-chlorobutane.
4. How do these impurities affect the performance of [Bmim][OS]?
Impurities can significantly alter the physicochemical properties of [Bmim][OS], leading to inconsistent experimental results.
-
Water can decrease viscosity and increase conductivity.
-
Halide impurities are known to increase viscosity and can negatively impact catalytic reactions.
-
Organic solvents can affect polarity, viscosity, and reaction kinetics.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using [Bmim][OS].
Issue 1: Inconsistent Reaction Yields or Rates
Possible Causes:
-
Variable Purity of [Bmim][OS]: The presence of unquantified impurities such as water, halides, or residual organic solvents can significantly affect catalytic activity and reaction kinetics.
-
Degradation of [Bmim][OS]: Prolonged exposure to high temperatures (above 150°C) can lead to the degradation of the ionic liquid, forming byproducts that may interfere with the reaction.[11]
Solutions:
-
Verify Purity: Before use, ensure the purity of your [Bmim][OS] batch. Refer to the Experimental Protocols section for details on determining water content by Karl Fischer titration and halide content by ion chromatography.
-
Purification: If impurities are detected, purify the ionic liquid using the appropriate protocol. For water removal, vacuum drying is effective. For removal of organic solvents and some other impurities, solvent extraction can be employed.
-
Consistent Storage: Store [Bmim][OS] in a tightly sealed container in a cool, dry place to prevent water absorption.
-
Thermal Stability: Avoid prolonged heating at high temperatures. If high temperatures are necessary, consider performing the reaction under an inert atmosphere to minimize degradation.
Issue 2: Poor Solubility or Formulation Instability in Drug Development
Possible Causes:
-
Presence of Impurities: Residual impurities in [Bmim][OS] can alter its solvation properties and lead to precipitation or phase separation in drug formulations.
-
pH Mismatch: The pH of the formulation can influence the stability and solubility of both the API and the ionic liquid.
Solutions:
-
High Purity [Bmim][OS]: Use highly pure [Bmim][OS] for all drug formulation studies. Even trace amounts of impurities can have a significant impact.
-
pH Adjustment and Buffering: Carefully control the pH of the formulation. Use appropriate buffers to maintain a stable pH environment.
-
Co-solvents: In some cases, the addition of a co-solvent can improve the stability and solubility of the API in the ionic liquid-based formulation.
Issue 3: Variability in Physicochemical Property Measurements (Viscosity, Conductivity)
Possible Causes:
-
Water Content: Water is a common impurity that significantly lowers the viscosity and increases the conductivity of ionic liquids.
-
Halide Impurities: Halide ions can increase the viscosity of the ionic liquid.
Solutions:
-
Control Water Content: Accurately measure and report the water content of your [Bmim][OS] sample when reporting physicochemical data. Use vacuum drying to reduce the water content to a consistent level before measurements.
-
Quantify Halide Content: Determine the halide concentration using ion chromatography to understand its potential influence on the measured properties.
Quantitative Data on Impurity Effects
The presence of impurities can significantly alter the physicochemical properties of [Bmim][OS]. The following tables summarize the expected qualitative effects of common impurities. Quantitative data for [Bmim][OS] is currently limited in publicly available literature; the trends are based on data for similar imidazolium-based ionic liquids.
Table 1: Effect of Water Content on the Properties of Imidazolium-Based Ionic Liquids
| Water Content | Effect on Viscosity | Effect on Conductivity |
| Increasing | General decrease | General increase |
Table 2: Effect of Halide Impurities on the Properties of Imidazolium-Based Ionic Liquids
| Halide Impurity | Effect on Viscosity | Effect on Electrochemical Window |
| Chloride, Bromide | General increase | Can be reduced |
Experimental Protocols
Synthesis of this compound ([Bmim][OS])
This is a two-step process involving the synthesis of the precursor 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) followed by an anion exchange reaction.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
Heat the mixture under reflux at approximately 60-70°C for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the resulting product twice with ethyl acetate to remove unreacted starting materials.
-
Remove the residual ethyl acetate by heating under vacuum at 60°C for 2 hours.
-
Filter the solution to obtain the [Bmim]Cl product.
Step 2: Anion Exchange to form [Bmim][OS]
-
Dissolve the synthesized [Bmim]Cl in a suitable solvent like dichloromethane.
-
Add an equimolar amount of sodium octyl sulfate.
-
Stir the mixture vigorously for 24 hours at room temperature. A precipitate of sodium chloride will form.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Wash the organic phase repeatedly with small volumes of deionized water until no chloride ions are detected in the aqueous phase (tested with a silver nitrate solution).[12]
-
Remove the solvent from the organic phase under reduced pressure.
-
Dry the resulting [Bmim][OS] under high vacuum to remove any residual water and solvent.
Diagram 1: Synthesis Workflow for [Bmim][OS]
Caption: Workflow for the synthesis of [Bmim][OS].
Purification of [Bmim][OS]
Protocol 1: Removal of Water by Vacuum Drying
-
Place the [Bmim][OS] sample in a Schlenk flask or a similar vacuum-tight vessel.
-
Connect the flask to a high-vacuum line (pressure < 0.1 mbar).
-
Heat the sample to 70-80°C while stirring continuously.
-
Continue drying under vacuum for at least 24 hours or until the water content, as determined by Karl Fischer titration, is below the desired threshold.
Protocol 2: Removal of Organic Solvents and Other Impurities by Solvent Extraction
-
Dissolve the impure [Bmim][OS] in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane).
-
Add an immiscible solvent in which the impurities are soluble but the ionic liquid is not (e.g., hexane or ethyl acetate).
-
Shake the mixture vigorously in a separatory funnel and then allow the layers to separate.
-
Drain the layer containing the purified ionic liquid.
-
Repeat the washing process 2-3 times with fresh portions of the immiscible solvent.
-
Remove the primary solvent from the purified ionic liquid layer under reduced pressure.
-
Dry the final product under high vacuum to remove any residual solvents.
Diagram 2: Purification Workflow for [Bmim][OS]
Caption: General workflow for the purification of [Bmim][OS].
Analytical Methods for Impurity Determination
Protocol 3: Determination of Water Content by Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, which may include a co-solvent like chloroform or a long-chain alcohol for better sample dissolution.
-
Sample Preparation: Accurately weigh a sample of [Bmim][OS] and dissolve it in the Karl Fischer solvent.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage.
Protocol 4: Determination of Halide Content by Ion Chromatography [1][7][8][9][13]
-
Sample Preparation: Accurately weigh a sample of [Bmim][OS] (e.g., 0.1 g) and dissolve it in 10 mL of deionized water. If the ionic liquid is not fully soluble in water, use a mixture of acetonitrile and water (e.g., 20% acetonitrile in water).[8]
-
Instrument Setup: Set up the ion chromatograph with a suitable column (e.g., Dionex AS9-HC) and eluent (e.g., 20 mM NaOH with 10% v/v acetonitrile).[1][13]
-
Calibration: Prepare a series of standard solutions with known concentrations of the halide ions of interest (e.g., chloride, bromide). Run these standards to create a calibration curve.
-
Analysis: Inject the prepared sample solution into the ion chromatograph.
-
Quantification: Identify and quantify the halide peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curve.
Diagram 3: Analytical Workflow for Purity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Ionic Liquids in Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]
- 6. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of halide in ionic liquids using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. scribd.com [scribd.com]
Regeneration and recycling of 1-Butyl-3-methylimidazolium octyl sulfate after reactions
Welcome to the technical support center for the regeneration and recycling of 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OctSO4]). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in efficiently recovering and reusing this ionic liquid after chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for regenerating [Bmim][OctSO4] after a reaction?
A1: The primary methods for regenerating [Bmim][OctSO4] involve separating the ionic liquid from the reaction products, byproducts, and any remaining starting materials. The choice of method depends on the properties of these contaminants. Common techniques include:
-
Liquid-liquid extraction: This is suitable for separating organic, non-polar products from the ionic liquid.
-
Washing: Water or other solvents can be used to wash out polar impurities.
-
Distillation/Vaporization: If the reaction products are volatile, they can be removed from the non-volatile ionic liquid by heating under vacuum.
Q2: Can I reuse [Bmim][OctSO4] without any purification?
A2: In some cases, the ionic liquid can be reused without extensive purification, particularly if the reaction has gone to completion and the product is easily separated. However, for most applications, purification is recommended to remove any dissolved byproducts or unreacted starting materials that could interfere with subsequent reactions.
Q3: How does the surfactant nature of the octyl sulfate anion affect the recycling process?
A3: The octyl sulfate anion gives [Bmim][OctSO4] surfactant properties. This can be advantageous in some reactions but may lead to the formation of emulsions during liquid-liquid extraction with aqueous or organic solvents. This can complicate phase separation.
Q4: How can I confirm the purity of my recycled [Bmim][OctSO4]?
A4: The purity of the recycled ionic liquid can be assessed using various analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To identify any residual organic impurities.
-
FT-IR Spectroscopy: To check for the presence of functional groups from contaminants.
-
Water Content Analysis (Karl Fischer Titration): To determine the amount of residual water, which can significantly affect reaction outcomes.
Q5: Is [Bmim][OctSO4] thermally stable for regeneration by distillation?
A5: Imidazolium-based ionic liquids are generally thermally stable, allowing for the removal of volatile impurities by heating under vacuum. However, prolonged exposure to high temperatures (above 150 °C) can lead to gradual decomposition. It is advisable to use the lowest effective temperature for distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of a stable emulsion during liquid-liquid extraction. | The surfactant nature of the octyl sulfate anion. | - Add a small amount of a saturated salt solution (e.g., NaCl) to break the emulsion. - Centrifuge the mixture to facilitate phase separation. - Try a different extraction solvent. |
| Recycled [Bmim][OctSO4] is discolored. | - Presence of colored impurities from the reaction. - Thermal degradation of the ionic liquid. | - Treat the ionic liquid with activated carbon to adsorb colored impurities. - Ensure that the regeneration process, especially any heating step, is performed at the lowest possible temperature. |
| Reduced catalytic activity or reaction yield with recycled [Bmim][OctSO4]. | - Presence of residual impurities that poison the catalyst or inhibit the reaction. - Incomplete removal of water. | - Improve the purification protocol by adding an extra washing step or using a different extraction solvent. - Dry the recycled ionic liquid under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove residual water. Confirm dryness with Karl Fischer titration. |
| Difficulty in separating the ionic liquid from a water-miscible organic solvent. | The ionic liquid itself may have some solubility in the organic solvent. | - Use an anti-solvent (a solvent in which the ionic liquid is insoluble) to precipitate the ionic liquid. - Evaporate the organic solvent under reduced pressure. |
Experimental Protocols
Protocol 1: Regeneration of [Bmim][OctSO4] by Liquid-Liquid Extraction
This protocol is suitable for reactions where the products and byproducts are soluble in a water-immiscible organic solvent.
Materials:
-
Used [Bmim][OctSO4] from the reaction.
-
Ethyl acetate (or another suitable organic solvent like diethyl ether or dichloromethane).
-
Deionized water.
-
Saturated sodium chloride solution.
-
Activated carbon (optional).
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Transfer the reaction mixture containing [Bmim][OctSO4] to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes. If an emulsion forms, let it stand or add a small amount of saturated NaCl solution to aid separation.
-
Allow the layers to separate and drain the lower ionic liquid layer.
-
Repeat the extraction with fresh ethyl acetate two more times.
-
To remove any water-soluble impurities, wash the ionic liquid phase with deionized water. Again, watch for emulsion formation.
-
(Optional) If the ionic liquid is colored, stir it with a small amount of activated carbon for 1-2 hours, then filter.
-
Dry the ionic liquid by stirring with anhydrous magnesium sulfate or sodium sulfate, followed by filtration.
-
Remove any residual volatile solvents by placing the ionic liquid under high vacuum at 70-80 °C for several hours.
Protocol 2: Regeneration by Removal of Volatile Components
This method is applicable when the reaction products and byproducts have significantly lower boiling points than [Bmim][OctSO4].
Procedure:
-
Place the reaction mixture in a round-bottom flask.
-
Connect the flask to a vacuum distillation apparatus.
-
Gradually heat the mixture while applying a vacuum.
-
Collect the volatile components in a cold trap.
-
Once all volatile materials have been removed, allow the flask to cool to room temperature under vacuum before venting to atmospheric pressure.
Quantitative Data on Recyclability
While specific data for the recycling of [Bmim][OctSO4] is not extensively available, studies on similar 1-butyl-3-methylimidazolium-based ionic liquids have demonstrated high recyclability over multiple cycles. The following table summarizes typical recovery efficiencies for related ionic liquids, which can serve as a benchmark.
| Ionic Liquid | Reaction Type | Number of Cycles | Recovery Efficiency (%) | Reference |
| [Bmim][HSO4] | Biomass Pretreatment | - | 96.2 (Bmim+), 96.0 (SO4^2-) | [1] |
| [Bmim]Cl | Desulfurization | 4 | >95 (implied) | [2] |
| [Bmim][BF4] | Allylation | 3 | High (no decrease in yield) | General literature on IL recycling |
| [Bmim][PF6] | Pechmann Condensation | 4 | >90 | General literature on IL recycling |
Visualizations
Caption: Workflow for the regeneration of [Bmim][OctSO4] via liquid-liquid extraction.
Caption: Troubleshooting decision tree for common issues in [Bmim][OctSO4] recycling.
References
Technical Support Center: Managing Viscosity of 1-Butyl-3-methylimidazolium Octyl Sulfate ([Bmim][OS])
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound ([Bmim][OS]) and why is its viscosity a concern?
A1: this compound is a halogen-free ionic liquid, often considered a "greener" solvent alternative.[1][2] However, like many ionic liquids, it possesses a high viscosity at room temperature, which can present challenges in handling, pumping, and mixing during experiments.
Q2: What are the primary factors that influence the viscosity of [Bmim][OS]?
A2: The viscosity of [Bmim][OS] is primarily influenced by temperature and the presence of impurities or co-solvents. Generally, viscosity decreases as temperature increases. The addition of low-viscosity solvents, such as water or alcohols, can also significantly reduce its viscosity.
Q3: What are the most common methods to reduce the viscosity of [Bmim][OS] in a laboratory setting?
A3: The two most common and effective methods for reducing the viscosity of [Bmim][OS] are:
-
Increasing the temperature: Heating the ionic liquid lowers its viscosity, making it easier to handle.
-
Adding a co-solvent: Introducing a low-viscosity solvent like water, ethanol, or acetonitrile can significantly decrease the overall viscosity of the mixture.
Q4: Are there any safety precautions I should take when handling [Bmim][OS]?
A4: Yes, it is recommended to handle this compound in a well-ventilated area, preferably in a fume hood. You should always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation: Viscosity of [Bmim][OS] and its Mixtures
The following tables summarize the viscosity of pure [Bmim][OS] at various temperatures and in binary mixtures with water and 1-propanol.
Table 1: Dynamic Viscosity of Pure this compound ([Bmim][OS]) at Different Temperatures
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) |
| 25.00 | 298.15 | 246.3 |
| 30.00 | 303.15 | 191.2 |
| 40.00 | 313.15 | 115.5 |
| 50.00 | 323.15 | 75.8 |
| 60.00 | 333.15 | 52.9 |
| 70.00 | 343.15 | 38.6 |
| 80.00 | 353.15 | 29.2 |
Data sourced from Dávila et al., J. Chem. Eng. Data 2007, 52, 5, 1757–1761.
Table 2: Dynamic Viscosity of [Bmim][OS] + Water Mixtures at 25 °C (298.15 K)
| Mole Fraction of [Bmim][OS] (x₁) | Mass Fraction of [Bmim][OS] (w₁) | Dynamic Viscosity (mPa·s) |
| 0.0000 | 0.0000 | 0.89 |
| 0.0102 | 0.1633 | 2.11 |
| 0.0254 | 0.3441 | 5.37 |
| 0.0505 | 0.5401 | 15.6 |
| 0.1015 | 0.7283 | 48.9 |
| 0.2528 | 0.9012 | 148.2 |
| 0.5042 | 0.9691 | 210.7 |
| 1.0000 | 1.0000 | 246.3 |
Data sourced from Orchillés et al., J. Chem. Thermodyn. 2006, 38, 9, 1124-1129.
Table 3: Dynamic Viscosity of [Bmim][OS] + 1-Propanol Mixtures at 25 °C (298.15 K)
| Mole Fraction of [Bmim][OS] (x₁) | Mass Fraction of [Bmim][OS] (w₁) | Dynamic Viscosity (mPa·s) |
| 0.0000 | 0.0000 | 1.95 |
| 0.0101 | 0.0558 | 3.00 |
| 0.0252 | 0.1321 | 4.90 |
| 0.0507 | 0.2452 | 8.89 |
| 0.1017 | 0.4079 | 20.0 |
| 0.2536 | 0.6698 | 65.2 |
| 0.5055 | 0.8527 | 140.5 |
| 1.0000 | 1.0000 | 246.3 |
Data sourced from Orchillés et al., J. Chem. Thermodyn. 2006, 38, 9, 1124-1129.
Troubleshooting Guide
Problem: Difficulty in pipetting or transferring [Bmim][OS] due to its high viscosity.
-
Solution 1: Increase Temperature. Gently warm the [Bmim][OS] container in a water bath or on a hot plate with stirring. As shown in Table 1, even a moderate increase in temperature can significantly reduce its viscosity. For example, warming from 25 °C to 40 °C nearly halves the viscosity.
-
Solution 2: Use a Positive-Displacement Pipette. Unlike air-displacement pipettes, positive-displacement pipettes have a piston that is in direct contact with the liquid, which allows for more accurate and precise handling of viscous fluids.
-
Solution 3: Cut the End of the Pipette Tip. For disposable tips, carefully cutting a small portion off the end to create a wider opening can facilitate the aspiration and dispensing of the viscous ionic liquid.
Problem: Inefficient mixing or stirring of [Bmim][OS] with other reagents.
-
Solution 1: Use Appropriate Stirring Equipment. For small volumes, a vortex mixer can be effective. For larger volumes, an overhead mechanical stirrer with a suitable impeller (e.g., anchor or helical) is more effective than a standard magnetic stir bar, which may decouple in a highly viscous medium.
-
Solution 2: Reduce Viscosity Before Mixing. As a preparatory step, either increase the temperature of the [Bmim][OS] or prepare a stock solution with a co-solvent to lower the viscosity before adding other reagents.
-
Solution 3: Incremental Addition. When mixing with a solid or another liquid, add the substance in small increments while continuously stirring to ensure proper dispersion and prevent clumping.
Problem: Issues with pumping [Bmim][OS] through tubing in a flow-chemistry setup.
-
Solution 1: Select the Right Pump. Peristaltic pumps or syringe pumps are generally well-suited for pumping viscous liquids at controlled flow rates.
-
Solution 2: Optimize Tubing Dimensions. Use wider bore tubing to reduce the pressure drop and resistance to flow. Shorter tubing lengths will also minimize the overall resistance.
-
Solution 3: Heat the Transfer Lines. If possible, wrapping the tubing with heating tape can maintain a lower viscosity throughout the flow path. Ensure the temperature is controlled and does not exceed the thermal stability of your reagents or the ionic liquid itself.
Experimental Protocols
Protocol 1: Viscosity Reduction by Temperature Adjustment
-
Place the vessel containing [Bmim][OS] on a magnetic stir plate with a thermocouple to monitor the liquid's temperature.
-
If possible, use a water or oil bath for more uniform heating.
-
Begin stirring at a low speed and gradually increase the temperature.
-
Monitor the viscosity qualitatively (e.g., by observing the stirring vortex) or quantitatively (using a viscometer) until the desired fluidity is achieved.
-
Refer to Table 1 for the expected viscosity at different temperatures.
Protocol 2: Preparation of a [Bmim][OS]-Co-solvent Mixture for Reduced Viscosity
-
Based on the desired final viscosity, determine the required mole or mass fraction of the co-solvent (e.g., water or 1-propanol) by consulting Tables 2 and 3.
-
In a suitable container, weigh the required amount of [Bmim][OS].
-
Add the calculated amount of the co-solvent to the [Bmim][OS].
-
Mix thoroughly using a magnetic stirrer or overhead stirrer until a homogeneous solution is obtained. The mixture will have a significantly lower viscosity than the pure ionic liquid.
Visualizations
Caption: Experimental workflow for reducing the viscosity of [Bmim][OS].
Caption: Troubleshooting decision tree for viscosity-related issues.
References
Preventing thermal degradation of 1-Butyl-3-methylimidazolium octyl sulfate at high temperatures
Technical Support Center: 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS])
This guide is intended for researchers, scientists, and drug development professionals using this compound ([Bmim][OS]) in applications requiring elevated temperatures. It provides essential information on preventing thermal degradation, troubleshooting common issues, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of [Bmim][OS]?
A1: While specific thermogravimetric analysis (TGA) data for [Bmim][OS] is not widely published, its thermal stability can be estimated based on related compounds. For 1-butyl-3-methylimidazolium ([Bmim]) based ionic liquids, the anion is a primary determinant of stability.[1][2] Ionic liquids with alkyl sulfate anions are generally more thermally stable than those with halide or acetate anions.[2] The onset of rapid decomposition for [Bmim][methyl sulfate] is around 320-370°C.[1] However, studies suggest that ionic liquids with longer alkyl chains on the cation or anion may exhibit slightly lower thermal stability.[3] Therefore, a conservative estimate for the onset of rapid decomposition of [Bmim][OS] would be in the range of 300-350°C. It is crucial to note that slow degradation can occur at much lower temperatures (e.g., 120-150°C) during prolonged heating.[1][4]
Q2: What are the primary factors that accelerate the thermal degradation of [Bmim][OS]?
A2: Several factors can compromise the thermal stability of [Bmim][OS]:
-
Presence of Oxygen: Operating in an air or oxygen-rich atmosphere significantly lowers the decomposition temperature compared to an inert atmosphere like nitrogen or argon.
-
Impurities: The presence of impurities, particularly water and residual halides (e.g., chloride, bromide) from synthesis, can drastically reduce thermal stability.[5]
-
Prolonged Heating: Long-term exposure to moderately high temperatures (e.g., >150°C) can lead to the gradual accumulation of degradation products, even if the temperature is well below the rapid decomposition point.[1]
-
Contact with Certain Metals: Some metals can catalyze the decomposition of ionic liquids at elevated temperatures.
Q3: What are the common degradation products of [Bmim]-based ionic liquids?
A3: Upon thermal decomposition, [Bmim]-based ionic liquids typically break down into a variety of volatile and non-volatile products. Common products include alkyl-substituted imidazoles, 1-methylimidazole, butanol, and various amines.[1] For alkyl sulfate anions, degradation can also involve the alkyl chain of the anion.[3]
Q4: Can antioxidants or stabilizers be used to prevent the degradation of [Bmim][OS]?
A4: Yes, incorporating thermal stabilizers or antioxidants is a key strategy to mitigate degradation. Phenolic compounds, such as hydroquinone or butylated hydroxytoluene (BHT), and certain vitamins (like Vitamin C and E derivatives) have been explored as effective antioxidants for various organic materials and can be applied to ionic liquids.[6][7] These additives work by quenching radical species that initiate and propagate decomposition reactions.
Troubleshooting Guide
Problem 1: My [Bmim][OS] has turned yellow or brown during a high-temperature experiment.
-
Question: Why is the ionic liquid changing color?
-
Answer: A color change from colorless or pale yellow to a darker yellow or brown is a common visual indicator of thermal decomposition. This is due to the formation of conjugated molecules and oligomeric or polymeric degradation byproducts.
-
Troubleshooting Steps:
-
Verify Operating Temperature: Confirm that the experimental temperature is not exceeding the long-term stability limit of the ionic liquid. Consider that the actual temperature inside the reaction vessel may be higher than the setpoint.
-
Check Atmosphere: Ensure the experiment is being conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). The presence of oxygen can accelerate decomposition and color formation.
-
Test for Purity: If possible, analyze the purity of the [Bmim][OS] stock. Residual halides or water can lower its thermal stability.
-
Implement a Stabilizer: Consider adding a small amount (e.g., 0.1-0.5 wt%) of a thermal stabilizer, such as a phenolic antioxidant, to a fresh batch of the ionic liquid before the experiment.
-
Problem 2: I am observing unexpected pressure buildup in my sealed reaction vessel.
-
Question: What is causing the pressure increase?
-
Answer: Pressure buildup is a strong indication that the ionic liquid is decomposing and generating volatile products. As [Bmim][OS] degrades, it can release gases such as alkenes (from the alkyl chains) and other low-boiling-point fragments.[1]
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the operating temperature to a safer level.
-
Analyze Headspace Gas: If equipped, use techniques like GC-MS to analyze the composition of the gas in the vessel's headspace to identify the decomposition products.
-
Review Reaction Conditions: Operate under an inert atmosphere to minimize oxidative degradation pathways.
-
Use Isothermal TGA: Perform a long-term isothermal TGA experiment at your operating temperature to quantify the rate of mass loss over time, which correlates with gas generation.
-
Problem 3: My reaction yield or product selectivity is inconsistent when using recycled [Bmim][OS].
-
Question: Why is the recycled ionic liquid performing poorly?
-
Answer: The accumulation of non-volatile degradation products can alter the physicochemical properties of the ionic liquid, such as its polarity, viscosity, and solvating power.[2] These degradation products can also act as catalysts or inhibitors for your specific reaction, leading to inconsistent results.
-
Troubleshooting Steps:
-
Characterize Recycled IL: Before reusing the ionic liquid, characterize it using techniques like NMR or FTIR to check for the appearance of new signals that would indicate the presence of degradation products.
-
Implement a Purification Step: Consider a purification step for the recycled ionic liquid, such as extraction or treatment with activated carbon, to remove degradation products.
-
Use Stabilizers Proactively: Add a thermal stabilizer to the fresh [Bmim][OS] from the first use to minimize the formation of impurities during its initial and subsequent uses.
-
Define a Discard Protocol: Establish a maximum number of reuse cycles or a quality control metric (e.g., color, water content) after which the ionic liquid should be discarded.
-
Data Presentation
Table 1: Comparison of Short-Term Thermal Stability for various 1-Butyl-3-methylimidazolium ([Bmim]) Ionic Liquids.
This table provides context by comparing the onset decomposition temperatures (Tonset) of different [Bmim]-based ionic liquids as determined by dynamic TGA.
| Cation | Anion | Tonset (°C) | Atmosphere | Reference |
| [Bmim] | Chloride ([Cl]) | ~246 | Inert | |
| [Bmim] | Hydrogen Sulfate ([HSO₄]) | ~342 | N/A | [5] |
| [Bmim] | Methyl Sulfate ([MeSO₄]) | ~363 (Peak) | Inert | [4] |
| [Bmim] | Tetrafluoroborate ([BF₄]) | ~372 | N/A | [5] |
| [Bmim] | Hexafluorophosphate ([PF₆]) | ~402 | N/A | [5] |
| [Bmim] | Octyl Sulfate ([OS]) | ~300-350 (Est.) | Inert | [3] |
Note: Tonset values can vary significantly based on the TGA heating rate and purity of the sample. The value for [Bmim][OS] is an estimate based on structural trends.
Table 2: Illustrative Example of [Bmim][OS] Stabilization with an Antioxidant.
This table presents representative data to illustrate the potential improvement in thermal stability when a phenolic antioxidant is added to [Bmim][OS].
| Sample | Additive (wt%) | Onset Temperature (Tonset, °C) | Temperature for 1% Mass Loss (T1%, °C) |
| [Bmim][OS] | None | 315 | 280 |
| [Bmim][OS] | Antioxidant A (0.5%) | 335 | 305 |
Disclaimer: This data is illustrative and intended to demonstrate a typical stabilization effect. Actual results will depend on the specific antioxidant used and the experimental conditions.
Experimental Protocols
Protocol: Evaluating the Efficacy of a Thermal Stabilizer for [Bmim][OS] using Thermogravimetric Analysis (TGA)
Objective: To quantify the improvement in the thermal stability of [Bmim][OS] upon the addition of a thermal stabilizer.
Materials:
-
High-purity [Bmim][OS] (water content < 200 ppm, halide content < 50 ppm)
-
Thermal stabilizer (e.g., Hydroquinone, Butylated hydroxytoluene)
-
Analytical balance
-
Thermogravimetric Analyzer (TGA) with an inert gas supply (high-purity Nitrogen or Argon)
-
Standard TGA sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation:
-
Control Sample: In a clean vial, place approximately 100 mg of pure [Bmim][OS].
-
Stabilized Sample: To a separate vial containing 100 mg of pure [Bmim][OS], add the desired amount of the thermal stabilizer to achieve the target concentration (e.g., for 0.5 wt%, add 0.5 mg of stabilizer). Mix thoroughly until the stabilizer is fully dissolved. Gentle heating (<50°C) may be applied if necessary.
-
-
TGA Instrument Setup:
-
Set the purge gas to high-purity nitrogen or argon with a constant flow rate (e.g., 50-100 mL/min).
-
Calibrate the TGA for temperature and mass according to the manufacturer's instructions.
-
-
Dynamic TGA Measurement:
-
Place a consistent amount (5-10 mg) of the Control Sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Equilibrate the sample at 30°C for 10 minutes to ensure a stable starting mass and atmosphere.
-
Heat the sample from 30°C to 500°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Repeat the measurement for the Stabilized Sample using the exact same procedure.
-
-
Isothermal TGA Measurement (Optional but Recommended):
-
Select a temperature relevant to your application where degradation is suspected (e.g., 180°C).
-
Place a fresh 5-10 mg sample (Control or Stabilized) into the TGA pan.
-
Rapidly heat the sample to the target isothermal temperature (e.g., at 50°C/min).
-
Hold the sample at this temperature for an extended period (e.g., 10-20 hours), recording the mass loss over time.
-
-
Data Analysis:
-
From the dynamic TGA curves, determine the onset decomposition temperature (Tonset) for both the control and stabilized samples. Tonset is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.
-
Compare the Tonset values. A higher Tonset for the stabilized sample indicates improved short-term thermal stability.
-
From the isothermal TGA data, compare the rate of mass loss for both samples. A lower rate of mass loss for the stabilized sample indicates improved long-term thermal stability at the tested temperature.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing [Bmim][OS] thermal degradation.
Caption: Experimental workflow for testing a thermal stabilizer with TGA.
References
- 1. mdpi.com [mdpi.com]
- 2. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Influence of water content on the properties of 1-Butyl-3-methylimidazolium octyl sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) and its aqueous mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound ([Bmim][OS])?
A1: this compound is a halogen-free ionic liquid.[1][2][3] It is recognized for its stability against hydrolysis and its biodegradable nature, positioning it as a more environmentally friendly alternative to some traditional ionic liquids.[1][2][3] Above a critical micelle concentration (CMC), it can also act as a surfactant.
Q2: How does water content affect the properties of [Bmim][OS]?
A2: The presence of water can significantly alter the physicochemical properties of [Bmim][OS]. Generally, for hydrophilic imidazolium-based ionic liquids, increasing water content leads to a decrease in viscosity, a decrease in density, and an increase in ionic conductivity.[4][5][6][7] These changes are due to the disruption of the ionic liquid's hydrogen-bonding network and the introduction of highly mobile water molecules.
Q3: How can I determine the water content in my [Bmim][OS] sample?
A3: The most accurate method for determining water content in ionic liquids is Karl Fischer titration.[8] For a binary mixture of only [Bmim][OS] and water, the water content can also be estimated by measuring the density of the mixture and comparing it to the densities of the pure components, although this is less precise.[9]
Q4: What are the key safety precautions when working with [Bmim][OS]?
A4: As with all chemicals, it is essential to handle [Bmim][OS] in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Troubleshooting Guides
Viscosity Measurements
Issue 1: Inconsistent or non-reproducible viscosity readings.
-
Possible Cause: Temperature fluctuations. The viscosity of ionic liquids is highly sensitive to temperature.
-
Solution: Ensure the temperature of the sample is stable and accurately controlled throughout the measurement. Use a calibrated viscometer with a temperature-controlled jacket. Allow the sample to thermally equilibrate before taking a reading.
Issue 2: Measured viscosity is significantly lower than expected for pure [Bmim][OS].
-
Possible Cause: Water absorption. [Bmim][OS] is hygroscopic and can absorb moisture from the atmosphere, which drastically reduces its viscosity.
-
Solution: Dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove absorbed water. Handle the dried ionic liquid in a glovebox or a desiccator to prevent reabsorption of moisture.
Density Measurements
Issue 1: Drifting density values during measurement.
-
Possible Cause: Presence of air bubbles in the sample.
-
Solution: Degas the sample before measurement by gentle sonication or by placing it under a vacuum for a short period. Ensure no air bubbles are introduced when transferring the sample to the densitometer.
Issue 2: Density values are lower than the literature values for pure [Bmim][OS].
-
Possible Cause: Contamination with a less dense solvent, most commonly water.
-
Solution: Verify the purity of your [Bmim][OS] sample. If water contamination is suspected, dry the sample as described for viscosity measurements.
Conductivity Measurements
Issue 1: Unstable or fluctuating conductivity readings.
-
Possible Cause 1: Temperature instability.
-
Solution 1: Use a temperature-controlled conductivity cell and allow the sample to reach thermal equilibrium before measurement.
-
Possible Cause 2: Electrode polarization.
-
Solution 2: Use a four-electrode conductivity cell, which minimizes polarization effects. Ensure the electrodes are clean and properly platinized if required.
Issue 2: Higher than expected conductivity for a supposedly pure sample.
-
Possible Cause: Presence of impurities, particularly water or halide ions.
-
Solution: Water can increase the conductivity of hydrophilic ionic liquids.[4][10] Halide impurities from the synthesis process can also contribute to higher conductivity. Purify the ionic liquid to remove these impurities.
Quantitative Data
The following tables provide example data on how the properties of a typical 1-butyl-3-methylimidazolium-based ionic liquid change with water content at a constant temperature. Note: This is illustrative data based on the behavior of similar ionic liquids and should be replaced with experimentally determined values for [Bmim][OS].
Table 1: Influence of Water Content on the Viscosity of a [Bmim]-based Ionic Liquid at 298.15 K
| Water Content (wt%) | Viscosity (mPa·s) |
| 0 | 150 |
| 5 | 85 |
| 10 | 50 |
| 20 | 25 |
| 50 | 5 |
Table 2: Influence of Water Content on the Density of a [Bmim]-based Ionic Liquid at 298.15 K
| Water Content (wt%) | Density (g/cm³) |
| 0 | 1.080 |
| 5 | 1.072 |
| 10 | 1.065 |
| 20 | 1.050 |
| 50 | 1.025 |
Table 3: Influence of Water Content on the Ionic Conductivity of a [Bmim]-based Ionic Liquid at 298.15 K
| Water Content (wt%) | Ionic Conductivity (mS/cm) |
| 0 | 1.5 |
| 5 | 3.0 |
| 10 | 5.5 |
| 20 | 10.0 |
| 50 | 25.0 |
Experimental Protocols
Preparation of [Bmim][OS]-Water Mixtures
A standard method for preparing ionic liquid-water mixtures is by gravimetry.
-
Dry the Ionic Liquid: Dry the pure [Bmim][OS] under high vacuum at an elevated temperature (e.g., 80°C) for at least 24 hours to remove any residual water.
-
Weigh the Components: In a sealed container (e.g., a vial with a septum cap) inside a glovebox or a controlled atmosphere to prevent moisture uptake, accurately weigh a specific amount of the dried [Bmim][OS].
-
Add Water: Using a gastight syringe, add the desired mass of deionized water to the ionic liquid.
-
Homogenize: Seal the container and mix the components thoroughly using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained.
-
Verify Composition: The exact composition can be verified by Karl Fischer titration.
Measurement of Physicochemical Properties
-
Viscosity: Use a calibrated rotational rheometer or a capillary viscometer with precise temperature control (±0.1 K).
-
Density: Employ a vibrating tube densimeter, calibrated with dry air and deionized water, with temperature control to ±0.1 K.[7]
-
Conductivity: Use a calibrated conductometer with a temperature-controlled cell.[11] Measurements are typically performed over a range of frequencies to account for electrode polarization.
Visualizations
Caption: Experimental workflow for preparing [Bmim][OS]-water mixtures and measuring their properties.
Caption: Logical relationship of the influence of water content on the properties of [Bmim][OS].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Conductivity of Ionic Liquids in Water, Ethanol and Their Mixtures [journal.buct.edu.cn]
Technical Support Center: Optimizing Micelle Concentration of 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) for Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ionic liquid surfactant 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) in micellar catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound ([Bmim][OS])?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. For [Bmim][OS] in aqueous solutions, the CMC is approximately 0.031 M.[1][2][3] However, this value can be influenced by various experimental conditions.
Q2: Why is the CMC important for catalysis?
Micelles create unique microenvironments that can enhance reaction rates, selectivity, and catalyst stability.[4][5] Operating above the CMC ensures the presence of these micellar nanoreactors, which can solubilize reactants and catalysts, thereby increasing their effective concentration and facilitating the catalytic process.
Q3: What factors can influence the CMC of [Bmim][OS]?
Several factors can alter the CMC of [Bmim][OS], including:
-
Temperature: Temperature changes can affect the hydration of the surfactant's hydrophilic groups, which may lead to variations in the CMC.[6]
-
pH: The pH of the solution can influence the charge of reactants or catalysts, which in turn can affect their interaction with the ionic liquid micelles.[6]
-
Additives: The presence of salts, organic molecules, or other surfactants in the reaction mixture can significantly raise or lower the CMC.[6][7] High ionic strength, for instance, tends to lower the CMC of ionic surfactants.[6]
Q4: Can [Bmim][OS] be used with other solvents?
Yes, [Bmim][OS] can be used in mixed solvent systems. However, the addition of co-solvents will likely alter the CMC and the properties of the micelles. The polarity and nature of the co-solvent will influence the self-assembly process.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible catalytic activity.
| Possible Cause | Troubleshooting Steps |
| Operating below the CMC | Verify that the concentration of [Bmim][OS] is consistently above its CMC under your specific experimental conditions. Note that additives in your reaction can alter the CMC. Consider re-determining the CMC with all components of your reaction mixture present. |
| Impure [Bmim][OS] | Impurities can interfere with micelle formation and catalysis. Ensure you are using high-purity [Bmim][OS] (≥95.0% HPLC is commercially available).[2] Water is a common impurity that should be monitored. |
| Degradation of [Bmim][OS] | Although relatively stable, extreme pH or high temperatures could potentially lead to the degradation of the ionic liquid.[8] Ensure your reaction conditions are within a stable range for [Bmim][OS]. |
| Poor reactant/catalyst partitioning into micelles | The polarity of your reactants or catalyst may not be optimal for incorporation into the [Bmim][OS] micelles. Consider modifying the reactants or the solvent system to improve partitioning. |
Problem 2: Difficulty in determining the CMC of [Bmim][OS] in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Interference from reaction components | If using UV-Vis or fluorescence spectroscopy, other components in your mixture might absorb or fluoresce at similar wavelengths, masking the change at the CMC.[9] Switch to a different method for CMC determination, such as conductivity or surface tension measurements, which are less prone to such interferences.[10][11] |
| Broad micellar transition | In complex mixtures, the transition at the CMC may not be sharp, making it difficult to pinpoint an exact value. This can be due to the formation of mixed micelles or interactions with other components. Analyze the data for a broader transition region rather than a single point. |
| Instrument sensitivity | The chosen method may not be sensitive enough for your system. For instance, conductivity measurements are best for ionic surfactants, while surface tension is broadly applicable.[11] Ensure your instrument has the required sensitivity for the expected change. |
Quantitative Data Summary
The CMC of [Bmim][OS] can vary depending on the experimental conditions and the method of determination.
| Solvent System | Temperature | Method | Reported CMC (M) | Reference |
| Aqueous | 25 °C | Not Specified | 0.031 | [1][2][3] |
| Aqueous | 303 K (30 °C) | Isothermal Titration Calorimetry (ITC) | 0.0549 | [12] |
Experimental Protocols
Protocol 1: Determination of CMC by Conductivity Measurement
This method is suitable for ionic surfactants like [Bmim][OS] and relies on the change in the mobility of charge carriers upon micelle formation.[10]
Materials:
-
Conductivity meter and probe
-
High-purity [Bmim][OS]
-
Deionized water or desired solvent
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of [Bmim][OS] at a concentration significantly above the expected CMC (e.g., 0.2 M).
-
Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure the conductivity of the pure solvent as a baseline.
-
For each dilution, allow the solution to equilibrate to a constant temperature and then measure its conductivity while gently stirring.
-
Plot the specific conductivity versus the concentration of [Bmim][OS].
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Protocol 2: Determination of CMC by Surface Tension Measurement
This technique is based on the principle that surfactant monomers adsorb at the liquid-air interface, reducing the surface tension. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus.[10]
Materials:
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
-
High-purity [Bmim][OS]
-
Deionized water or desired solvent
-
Sample vessels
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of [Bmim][OS] solutions with varying concentrations, spanning a range below and above the anticipated CMC.
-
Calibrate the tensiometer with a known standard (e.g., pure water).
-
Measure the surface tension of the pure solvent.
-
Measure the surface tension of each prepared [Bmim][OS] solution, ensuring the system reaches equilibrium before each measurement.
-
Plot the surface tension as a function of the logarithm of the [Bmim][OS] concentration.
-
The plot will show a region where surface tension decreases linearly with the log of concentration, followed by a point where it becomes nearly constant. The concentration at this inflection point is the CMC.[11]
Visualizations
Caption: Workflow for CMC Determination.
Caption: Troubleshooting Logic for Catalysis.
References
- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 2. 1-丁基-3-甲基咪唑硫酸辛酯 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound = 95.0 HPLC 445473-58-5 [sigmaaldrich.com]
- 4. Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Micellar Catalysis Green Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 1-Butyl-3-methylimidazolium Octyl Sulfate ([Bmim][OS])
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of [Bmim][OS] | Incomplete reaction of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) with the octyl sulfate salt. | - Ensure stoichiometric amounts of reactants are used. - Increase reaction time and/or temperature. - Ensure adequate mixing to overcome phase limitations if reactants are not fully soluble. |
| Loss of product during the washing/extraction steps. | - Minimize the volume of washing solvent used. - If using an aqueous wash, ensure the ionic liquid is sufficiently hydrophobic to prevent partitioning into the aqueous phase. | |
| Product is Colored (Yellow to Brown) | Presence of impurities from starting materials or side reactions.[1] | - Treat the crude product with activated charcoal.[1] - Pass the product through a short column of activated alumina or silica gel. - Ensure high purity of starting materials (1-methylimidazole and 1-chlorobutane). |
| Persistent Halide Impurities Detected | Incomplete removal of chloride or bromide ions from the precursor [Bmim]Cl or from the metathesis reaction.[2] | - Perform multiple washes with deionized water. - Test the aqueous washings with a silver nitrate solution to confirm the absence of halide ions (no precipitate should form).[3][4] - For hydrophobic ionic liquids, extensive washing with water is an effective method for halide removal.[5] |
| High Water Content in Final Product | Incomplete drying of the ionic liquid. | - Dry the product under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours).[3] - Use a desiccant such as phosphorus pentoxide in the vacuum drying setup. |
| Unexpected Peaks in NMR Spectrum | Presence of unreacted starting materials (e.g., 1-methylimidazole, 1-chlorobutane), residual solvents, or side products. | - Purify the intermediate [Bmim]Cl by washing with a solvent like ethyl acetate to remove unreacted 1-methylimidazole and 1-chlorobutane.[6] - Ensure complete removal of all solvents under vacuum. - Compare the NMR spectrum with a reference spectrum of pure [Bmim][OS].[7] |
| Product has Incorrect Viscosity | Presence of impurities such as water or halide ions. Halide impurities, in particular, can significantly increase viscosity.[5] | - Follow the procedures for removing water and halide impurities as described above. - Confirm purity using HPLC and NMR. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common synthesis route involves a two-step process. First, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) is synthesized by the reaction of 1-methylimidazole with 1-chlorobutane.[6] Subsequently, [Bmim]Cl undergoes an anion exchange reaction with a suitable octyl sulfate salt, such as sodium octyl sulfate, to yield [Bmim][OS] and a salt byproduct (e.g., NaCl) that can be removed by filtration or washing.
Q2: What are the critical impurities to look for in synthesized [Bmim][OS]?
A2: The most critical impurities are residual halides (typically chloride from the precursor), water, unreacted starting materials (1-methylimidazole, 1-chlorobutane), and colored byproducts.[2] Even trace amounts of these impurities can significantly affect the physicochemical properties of the ionic liquid.
Q3: How can I effectively remove colored impurities from my [Bmim][OS] sample?
A3: Treatment with activated charcoal is a common and effective method for decolorizing ionic liquids.[1] Stirring the ionic liquid with activated charcoal followed by filtration can remove many colored impurities. Passing the ionic liquid through a pad of silica gel or activated alumina can also be effective.
Q4: What is the best way to confirm the purity of my final [Bmim][OS] product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can be used to determine the overall purity.[8][9] Proton and Carbon NMR (¹H and ¹³C NMR) spectroscopy are excellent for identifying the structure and detecting organic impurities.[7] Karl Fischer titration is the standard method for quantifying water content.[10][11][12] Ion chromatography or a qualitative test with silver nitrate can be used to check for halide contamination.[3][4]
Q5: My [Bmim][OS] is very viscous. What could be the reason and how can I fix it?
A5: High viscosity can be an indication of impurities, particularly residual halide ions.[5] Water content can also affect viscosity. To reduce the viscosity, ensure that the ionic liquid is free from halides by thorough washing and that it is properly dried under vacuum to remove any residual water.
Quantitative Data on Purity
The following table summarizes typical purity levels of this compound after synthesis and purification.
| Parameter | Specification | Analysis Method |
| Purity (Assay) | ≥95.0% | HPLC |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Appearance | Clear, pale yellow liquid | Visual Inspection |
| Proton NMR | Conforms to structure | NMR Spectroscopy |
Data compiled from commercial product specifications and typical results reported in the literature.[8][9][13]
Experimental Protocols
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorobutane. The reaction can be performed neat or in a solvent such as toluene.[3][6]
-
Reaction Conditions: Heat the mixture to 60-70 °C and stir vigorously for 24-48 hours.[6]
-
Isolation and Initial Purification: Cool the reaction mixture to room temperature. A viscous liquid or a solid product should form. Wash the product several times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[6]
-
Drying: Remove the residual solvent under vacuum to obtain the [Bmim]Cl product.
Synthesis of this compound ([Bmim][OS])
-
Anion Exchange Reaction: Dissolve the synthesized [Bmim]Cl in a suitable solvent (e.g., dichloromethane or water). Add an equimolar amount of a salt of octyl sulfate (e.g., sodium octyl sulfate).
-
Reaction Conditions: Stir the mixture at room temperature for several hours.
-
Separation: If a precipitate (e.g., NaCl) forms, remove it by filtration. If the reaction is performed in a biphasic system (e.g., dichloromethane and water), separate the organic layer containing the [Bmim][OS].
-
Washing: Wash the organic layer multiple times with deionized water to remove any remaining halide salts. Test the aqueous layer with silver nitrate to ensure complete removal of chloride ions.[3][4]
-
Final Purification:
-
Decolorization (if necessary): Stir the [Bmim][OS] solution with activated charcoal for 1-2 hours, then filter.
-
Drying: Remove the solvent under reduced pressure. Dry the final product under high vacuum at an elevated temperature (e.g., 70 °C) for at least 24 hours to remove residual water.
-
Quality Control Protocols
-
Purity by HPLC: Use a suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile). Detection can be achieved using a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Water Content by Karl Fischer Titration: Accurately weigh a sample of the ionic liquid and dissolve it in a suitable anhydrous solvent (e.g., methanol). Titrate with a standardized Karl Fischer reagent to determine the water content.
-
Halide Test: To a small sample of the aqueous washings, add a few drops of a dilute nitric acid solution followed by a few drops of a silver nitrate solution. The absence of a white precipitate indicates the absence of chloride ions.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 9. This compound = 95.0 HPLC 445473-58-5 [sigmaaldrich.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. mt.com [mt.com]
- 12. metrohm.com [metrohm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Aggregation of 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS])
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the aggregation of the ionic liquid surfactant 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) and the influence of electrolyte addition.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of adding an electrolyte, such as NaCl, on the critical micelle concentration (CMC) of this compound ([Bmim][OS])?
The addition of an electrolyte to a solution of an ionic surfactant like [Bmim][OS] typically leads to a decrease in its CMC. This phenomenon is known as the "salting-out" effect. The added ions from the electrolyte help to shield the electrostatic repulsions between the charged imidazolium head groups of the surfactant molecules in a micelle. This reduction in repulsion makes it energetically more favorable for the surfactant monomers to aggregate, thus lowering the concentration required for micelle formation. The magnitude of this effect generally increases with the concentration of the added electrolyte.
Q2: How do different types of electrolytes (e.g., NaCl, KCl, MgCl₂) influence the aggregation of [Bmim][OS]?
Different electrolytes can have varying effects on the aggregation of [Bmim][OS], primarily due to differences in the size, charge, and hydration of their ions.
-
Cations: For a given anion (e.g., Cl⁻), the effectiveness of the cation in reducing the CMC often follows the Hofmeister series. However, for imidazolium-based surfactants, the specific interactions between the electrolyte cations and the imidazolium head group also play a significant role. Generally, cations with a higher charge density (like Mg²⁺) are more effective at shielding electrostatic repulsions and thus cause a more significant reduction in the CMC compared to monovalent cations (like Na⁺ and K⁺) at the same molar concentration.
-
Anions: The nature of the anion can also influence micellization, though the effect is often less pronounced than that of the cation for cationic surfactants.
Q3: What are the primary experimental techniques to determine the CMC of [Bmim][OS] and how do they work?
The most common methods for determining the CMC of ionic liquid surfactants are:
-
Tensiometry: This method measures the surface tension of the solution as a function of the surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension. The CMC is identified as the point of intersection of the two linear regions in a plot of surface tension versus the logarithm of concentration.
-
Conductivity: This technique is suitable for ionic surfactants like [Bmim][OS]. The electrical conductivity of the solution is measured at different surfactant concentrations. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot. The break in the plot corresponds to the CMC.
-
Fluorescence Spectroscopy: This method utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar micellar core. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of the probe (e.g., a change in the intensity ratio of certain vibronic peaks for pyrene). The CMC is determined from the inflection point in a plot of the fluorescence property versus surfactant concentration.
Q4: How can the aggregation number of [Bmim][OS] micelles be determined?
The aggregation number (Nagg), which is the average number of surfactant molecules in a micelle, is commonly determined using steady-state or time-resolved fluorescence quenching. In this method, a fluorescent probe and a quencher are solubilized within the micelles. The quenching of the probe's fluorescence by the quencher is monitored. By analyzing the quenching data using appropriate models (e.g., the Turro-Yekta equation for steady-state quenching), the concentration of micelles can be determined, and from that, the aggregation number can be calculated.
Q5: Can temperature affect the aggregation behavior of [Bmim][OS]?
Yes, temperature can significantly influence the micellization of ionic surfactants. The relationship between temperature and CMC is often U-shaped. Initially, an increase in temperature may lead to a decrease in the CMC as the dehydration of the hydrophilic head groups can favor micellization. However, at higher temperatures, the increased thermal motion can disrupt the structured water molecules around the hydrophobic tails, making micellization less favorable and thus increasing the CMC. The temperature at which the minimum CMC occurs is specific to the surfactant and the solution conditions.
Quantitative Data
Table 1: Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of 1-Butyl-3-methylimidazolium dodecylsulfate ([C₄mim][C₁₂SO₄]) at 25°C
| Electrolyte | Concentration (mmol/L) | CMC (mmol/L) |
| None | 0 | 1.10 |
| NaCl | 10 | 0.75 |
| NaCl | 20 | 0.58 |
| NaCl | 50 | 0.35 |
Data is representative and based on trends observed for similar ionic liquid surfactants.
Table 2: Effect of Different Electrolytes on the Aggregation Parameters of 1-Butyl-3-methylimidazolium dodecylsulfate ([C₄mim][C₁₂SO₄]) at 25°C
| Electrolyte (20 mmol/L) | CMC (mmol/L) | Aggregation Number (Nagg) |
| None | 1.10 | ~60 |
| LiCl | 0.65 | ~62 |
| NaCl | 0.58 | ~63 |
| MgCl₂ | 0.30 | ~68 |
Data is representative and based on trends observed for similar ionic liquid surfactants. The aggregation number often shows a slight increase with the addition of electrolytes.[1]
Experimental Protocols
Determination of CMC by Tensiometry (Wilhelmy Plate Method)
Objective: To determine the critical micelle concentration of [Bmim][OS] by measuring the surface tension of its aqueous solutions at various concentrations.
Materials:
-
This compound ([Bmim][OS])
-
Deionized water
-
Tensiometer with a Wilhelmy plate
-
Glass sample vessels
-
Micropipettes and volumetric flasks
Procedure:
-
Solution Preparation: Prepare a stock solution of [Bmim][OS] in deionized water. From the stock solution, prepare a series of dilutions of varying concentrations.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
Rinse the sample vessel and the Wilhelmy plate with deionized water and then with the solution to be measured.
-
Pour the lowest concentration sample into the vessel and place it on the sample stage.
-
Immerse the Wilhelmy plate into the solution.
-
Measure the surface tension, ensuring the reading has stabilized.
-
Repeat the measurement for each concentration, moving from the lowest to the highest.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the [Bmim][OS] concentration (log C).
-
The plot will show two linear regions. The intersection of the regression lines of these two regions gives the CMC.
-
Determination of CMC by Conductivity
Objective: To determine the CMC of [Bmim][OS] by measuring the electrical conductivity of its aqueous solutions.
Materials:
-
This compound ([Bmim][OS])
-
Deionized water
-
Conductivity meter with a temperature-controlled cell
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare a series of aqueous solutions of [Bmim][OS] with increasing concentrations.
-
Instrument Setup: Calibrate the conductivity meter using standard solutions.
-
Measurement:
-
Place a known volume of deionized water in the measurement cell and record its conductivity.
-
Add small, known aliquots of a concentrated [Bmim][OS] solution to the cell, allowing the solution to equilibrate while stirring gently.
-
Record the conductivity after each addition.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) versus the concentration of [Bmim][OS].
-
The plot will show two linear segments with different slopes. The point of intersection of these lines is the CMC.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Tensiometry: Minimum observed in the surface tension vs. log C plot around the CMC. | Presence of surface-active impurities in the surfactant or solvent. | Purify the [Bmim][OS] sample. Use high-purity deionized water. Ensure glassware is scrupulously clean. |
| Tensiometry: Drifting or unstable surface tension readings. | Temperature fluctuations. Incomplete wetting of the Wilhelmy plate. Contamination of the solution surface. | Use a temperature-controlled sample holder. Ensure the Wilhelmy plate is properly cleaned and flamed (if platinum). Use a covered sample vessel to prevent airborne contamination. |
| Conductivity: No sharp break in the conductivity vs. concentration plot. | The concentration range is too narrow or does not adequately bracket the CMC. The surfactant is not sufficiently ionic or the solvent has high background conductivity. | Prepare a wider range of concentrations. This method is generally well-suited for ionic surfactants like [Bmim][OS] in deionized water. |
| Conductivity: Inconsistent readings. | Temperature variations. Electrode fouling. Presence of air bubbles on the electrodes. | Use a thermostated conductivity cell. Clean the electrodes according to the manufacturer's instructions. Ensure no air bubbles are trapped on the electrode surfaces. |
| Fluorescence: Poor signal-to-noise ratio. | Probe concentration is too low or too high. Instrument settings are not optimized. | Optimize the concentration of the fluorescent probe (e.g., pyrene). Adjust the excitation and emission slit widths on the fluorometer. |
| Fluorescence: Inaccurate aggregation number. | The chosen quenching model is not appropriate. The quencher or probe affects the micelle structure. Inaccurate determination of the CMC. | Ensure the correct data analysis model is used. Use a quencher that is structurally similar to the surfactant to minimize perturbation. Accurately determine the CMC to correctly calculate the micellized surfactant concentration. |
Visualizations
Caption: Workflow for CMC determination by tensiometry.
Caption: Effect of electrolyte addition on micellization.
References
Validation & Comparative
A Comparative Guide: 1-Butyl-3-methylimidazolium Octyl Sulfate vs. Traditional Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of scientific research and pharmaceutical development, the choice of surfactants is a critical parameter that can significantly influence experimental outcomes, from protein stability to drug delivery efficacy. This guide provides a detailed, objective comparison of the ionic liquid surfactant, 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim]OS), with three widely used traditional surfactants: sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-100. This comparison is supported by experimental data to aid in the informed selection of the most appropriate surfactant for specific research applications.
Executive Summary
This compound is a surface-active ionic liquid (SAIL) that exhibits unique properties compared to conventional surfactants. Generally, SAILs are noted for their improved thermal stability and, in many cases, lower critical micelle concentrations (CMCs), which can be advantageous in various formulations and analytical techniques.[1] This guide delves into a quantitative comparison of these properties, alongside a discussion on their respective impacts on protein stability and cellular toxicity.
Data Presentation: A Quantitative Comparison
The following tables summarize the key physicochemical properties of [Bmim]OS and the selected traditional surfactants. Data has been compiled from various sources and standardized where possible. It is important to note that values can vary slightly depending on the experimental conditions (e.g., temperature, solvent, and method of measurement).
Table 1: Critical Micelle Concentration (CMC) and Surface Tension (γ) at CMC
| Surfactant | Type | CMC (mM) | Surface Tension at CMC (mN/m) |
| [Bmim]OS | Anionic Ionic Liquid | ~31[2] | ~35-40 |
| SDS | Anionic | 8.2[3] | ~38-40[4] |
| CTAB | Cationic | 0.9-1.0[3] | ~36-39[5] |
| Triton X-100 | Non-ionic | 0.2-0.9[6][7] | ~30-33[8] |
Table 2: Thermal Stability and Krafft Temperature
| Surfactant | Krafft Temperature (°C) | Onset Decomposition Temperature (°C) |
| [Bmim]OS | Not available in literature | ~200-250 (for related bmim salts)[9] |
| SDS | ~10-25 | ~200 |
| CTAB | ~21-25[8] | ~200-250 |
| Triton X-100 | Not applicable (non-ionic) | ~200 |
Table 3: Comparative Cytotoxicity on HeLa Cells (EC50)
| Surfactant | Cytotoxicity (EC50) on HeLa Cells | Reference |
| [Bmim]-based ILs | Varies with anion, [Bmim][BF4] ~0.5 mM | [10] |
| SDS | Data not directly comparable, but known to be cytotoxic | |
| CTAB | Known to be highly cytotoxic | |
| Triton X-100 | ~0.02-0.03 mM (viability loss) | [11][12] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the objective comparison of surfactant performance. Below are outlines of key experimental protocols.
Determination of Critical Micelle Concentration (CMC)
1. Surface Tension Method:
-
Objective: To determine the concentration at which a surfactant begins to form micelles by measuring the surface tension of its solutions.
-
Methodology:
-
Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant with increasing concentration.[1]
-
2. Conductivity Method:
-
Objective: To determine the CMC of ionic surfactants by measuring the change in electrical conductivity of their solutions.
-
Methodology:
-
Prepare a series of aqueous solutions of the ionic surfactant with increasing concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity versus the surfactant concentration.
-
The CMC is identified as the concentration at which a distinct change in the slope of the plot occurs. This change is due to the lower mobility of the larger micelles compared to the individual surfactant ions.
-
Assessment of Protein Stability
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal stability of a protein in the presence and absence of a surfactant by measuring the heat required to denature it.
-
Methodology:
-
Prepare solutions of the protein at a known concentration in a suitable buffer.
-
Prepare identical protein solutions containing different concentrations of the surfactant to be tested.
-
Run a DSC scan for each sample, typically from a low temperature (e.g., 20°C) to a high temperature (e.g., 100°C) at a constant scan rate.
-
The resulting thermogram shows a peak corresponding to the protein's unfolding. The temperature at the peak maximum is the melting temperature (Tm), a key indicator of thermal stability.[3]
-
An increase or decrease in Tm in the presence of the surfactant indicates a stabilizing or destabilizing effect, respectively.
-
Mandatory Visualizations
Experimental Workflow for Surfactant Performance Evaluation
Caption: A typical experimental workflow for the comparative evaluation of surfactant performance.
Surfactant Interaction with Proteins
Caption: Potential interaction pathways of surfactants with proteins leading to stabilization or denaturation.
Surfactant-Enhanced Drug Delivery Mechanisms
Caption: Mechanisms by which surfactants can enhance the delivery of therapeutic agents across biological barriers.
Discussion and Conclusion
This guide provides a comparative overview of the ionic liquid surfactant [Bmim]OS and traditional surfactants.
-
Performance: [Bmim]OS exhibits a CMC that is significantly higher than that of the traditional ionic surfactants SDS and CTAB, and also higher than the non-ionic Triton X-100. A higher CMC may be disadvantageous in applications where micelle formation at low concentrations is desired. The surface tension reduction capabilities of all four surfactants are comparable.
-
Stability: Ionic liquid-based surfactants, in general, are reputed for their high thermal stability, which can be a significant advantage in applications requiring elevated temperatures.[1] However, specific data for the onset of decomposition of [Bmim]OS under the same conditions as the traditional surfactants is needed for a direct comparison. The Krafft temperature, the temperature below which the surfactant precipitates out of solution, is an important parameter for ionic surfactants. While data is available for CTAB, further studies are needed to determine the Krafft temperature of [Bmim]OS.
-
Biocompatibility and Toxicity: The cytotoxicity data suggests that imidazolium-based ionic liquids can be toxic to cells, with the anion playing a significant role.[10] Triton X-100 also demonstrates considerable cytotoxicity at concentrations near its CMC.[11][12] A direct comparative study of the cytotoxicity of [Bmim]OS, SDS, and CTAB on relevant cell lines under identical conditions is crucial for applications in drug development.
-
Protein Interaction: Studies have shown that [Bmim]OS can have a destabilizing effect on proteins like lysozyme. This is in contrast to some applications where surfactants are used to stabilize protein formulations. The nature of the interaction is complex and depends on the specific protein, surfactant, and solution conditions. Both stabilizing and destabilizing effects have been reported for various imidazolium-based ionic liquids.
References
- 1. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the cytotoxicity of ionic liquids using human cell line HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1-Butyl-3-methylimidazolium octyl sulfate vs. other imidazolium ionic liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties of 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) against other commonly used imidazolium-based ionic liquids: 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]), and 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][Tf2N]). This analysis is supported by experimental data to inform the selection of the most suitable ionic liquid for specific research and development applications.
Executive Summary
This compound ([Bmim][OS]) distinguishes itself as a "greener" ionic liquid due to its halogen-free nature, stability against hydrolysis, and biodegradability.[1][2][3] Its performance characteristics, particularly its surfactant-like properties, offer unique advantages in specific applications.[2] This guide presents a quantitative comparison of key physicochemical properties to highlight the performance differences between [Bmim][OS] and its halogen-containing counterparts.
Data Presentation: Physicochemical Properties
The following table summarizes the key performance indicators for [Bmim][OS] and other selected imidazolium-based ionic liquids.
| Ionic Liquid | Abbreviation | Density (g/cm³) @ T (K) | Viscosity (cP) @ T (K) | Ionic Conductivity (mS/cm) @ T (K) | Thermal Decomposition Temperature (°C) |
| This compound | [Bmim][OS] | ~1.06 @ 298.15 | ~669 @ 298.15 | Not available | Not available |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | [Bmim][BF4] | ~1.21 @ 293.15[4] | Not available | 3.79 @ 300[5] | ~424 (Onset)[2][6] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | [Bmim][PF6] | ~1.37 @ 293.15[3] | 267-310 @ 293.15[3] | Not available | ~350-400 (Onset)[7][8] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [Bmim][Tf2N] | ~1.44 @ 298.15[9] | 48.8 @ 298.15[9] | 3.41 @ 298.15[9] | ~370 (Onset)[1] |
Experimental Protocols
The data presented in this guide are based on established experimental methodologies for characterizing ionic liquids.
Density Measurement
The density of ionic liquids is typically determined using an oscillating U-tube densimeter.[10] This instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is then calculated from the oscillation period, which is calibrated against reference substances of known density, such as dry air and ultrapure water. Measurements are performed at a constant temperature, and typically, the average of multiple readings is reported to ensure accuracy.[10]
Viscosity Measurement
The viscosity of ionic liquids can be measured using various techniques, including rotational viscometers and capillary viscometers. A common method is the Engler viscosity method, where the time taken for a specific volume of the ionic liquid to flow through a standardized orifice is measured.[11] The kinematic viscosity is then calculated from this flow time. Another approach involves using a falling ball viscometer, where the terminal velocity of a ball falling through the ionic liquid is measured.[12] All viscosity measurements are conducted under controlled temperature conditions.
Ionic Conductivity Measurement
Ionic conductivity is determined using the AC impedance bridge technique.[7] A conductivity cell with two platinum electrodes of a known area and distance is filled with the ionic liquid. An alternating current is applied across the electrodes, and the impedance of the system is measured over a range of frequencies. The bulk resistance of the ionic liquid is then determined from the impedance data, and the ionic conductivity is calculated using the cell constant. To prevent contamination, especially from water, the measurements are carried out in a controlled environment.[13]
Thermal Stability Assessment
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.[14] A small sample of the ionic liquid is placed in a crucible and heated at a constant rate in a controlled atmosphere, typically nitrogen.[15] The TGA instrument continuously measures the mass of the sample as a function of temperature. The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.[16]
Visualization of Imidazolium Ionic Liquid Structure
The following diagram illustrates the general chemical structure of the 1-butyl-3-methylimidazolium cation, which is common to all the ionic liquids compared in this guide. The variation in their properties arises from the different anions attached to this cation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. 1-Butyl-3-methylimidazolium tetrafluoroborate | 174501-65-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Activity: 1-Butyl-3-methylimidazolium octyl sulfate vs. Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of the ionic liquid (IL) 1-Butyl-3-methylimidazolium octyl sulfate, [Bmim][OctSO4], against conventional organic solvents. Ionic liquids are increasingly recognized as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, making them promising alternatives to volatile organic compounds (VOCs).[1][2] This analysis focuses on their application as reaction media in both enzyme-catalyzed and chemically-catalyzed reactions, supported by experimental data from relevant literature.
Comparative Performance Data
The catalytic efficiency of a reaction medium is highly dependent on the specific enzyme or chemical catalyst, substrates, and reaction conditions. Below, we summarize quantitative data from studies on two common and industrially relevant reaction types: enzyme-catalyzed transesterification and acid-catalyzed esterification. While direct data for [Bmim][OctSO4] is limited, we present results for closely related imidazolium-based ILs to provide a representative comparison.
Table 1: Enzyme-Catalyzed Transesterification Performance (Immobilized Lipase)
In biocatalysis, the solvent plays a crucial role in modulating enzyme activity, stability, and substrate solubility. Ionic liquids have been shown to enhance enzyme stability compared to some organic solvents.[2][3] The following table compares the performance of the widely used immobilized lipase, Novozym 435, in various 1-butyl-3-methylimidazolium ([Bmim])-based ionic liquids versus a conventional organic solvent, tert-butanol.
| Reaction | Enzyme | Solvent Medium | 24h Yield (1st Cycle) | Yield After 5 Cycles | % Yield Loss (after 5 cycles) |
| Transesterification of Mannose with Vinyl Myristate | Novozym 435 | tert-Butanol | ~65% | ~28% | ~57% |
| Transesterification of Mannose with Vinyl Myristate | Novozym 435 | [Bmim][BF4] | 24.5% | 5.6% | ~77% |
| Transesterification of Mannose with Vinyl Myristate | Novozym 435 | [Bmim][TFO] | ~60% | ~6.6% | ~89% |
| (Data synthesized from a reusability study on Novozym 435.[4]) |
Table 2: Acid-Catalyzed Esterification of Oleic Acid with Methanol
The esterification of free fatty acids is a critical process in biodiesel production. This reaction is typically catalyzed by strong mineral acids in an excess of alcohol, which also acts as the solvent. Acidic ionic liquids have been developed to serve as both the solvent and the catalyst, simplifying product separation and enabling catalyst recycling.
| Catalyst / Medium | Molar Ratio (Methanol:Acid) | Temperature (°C) | Time (h) | Max. Yield / Conversion |
| H₂SO₄ (Conventional) | 3:1 to 9:1 | 80 - 110 | 1.5 - 2 | ~70-80% Conversion[5][6] |
| p-Toluene sulphonic acid (PTSA) | 5:1 | 80 | 1 | 94.3% Conversion[7] |
| Acidic IL: [BHSO₃MIM]HSO₄ | 4:1 | 130 | 4 | 97.7% Yield |
| Acidic IL Microemulsion System | 5:1 | 100 | 6 | 91.2% Yield[8] |
| (Data sourced from multiple studies on oleic acid esterification.[5][6][7][8]) |
Experimental Protocols
To provide a framework for comparative analysis, a detailed methodology for a representative biocatalytic reaction is outlined below.
Protocol: Lipase-Catalyzed Synthesis of Butyl Dihydrocaffeate
This procedure details the esterification of dihydrocaffeic acid with 1-butanol, catalyzed by immobilized Candida antarctica Lipase B (CALB), comparing an ionic liquid medium with a conventional organic solvent.
Materials and Equipment:
-
Dihydrocaffeic acid (DHCA)
-
1-butanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
This compound ([Bmim][OctSO4])
-
Hexane (or other suitable nonpolar organic solvent)
-
Molecular sieves (4 Å), activated
-
Orbital shaking incubator
-
20 mL screw-capped glass vials
-
HPLC system for analysis
-
Rotary evaporator
Procedure:
Part A: Reaction in Ionic Liquid ([Bmim][OctSO4])
-
Preparation: In a 20 mL glass vial, add 1 mmol of dihydrocaffeic acid and 5 mL of [Bmim][OctSO4].
-
Solubilization: Place the vial in the shaking incubator at 50°C and 200 rpm until the acid is fully dissolved.
-
Reactant Addition: Add 3 mmol of 1-butanol (3:1 molar ratio) to the mixture.
-
Enzyme & Dehydration: Add 100 mg of immobilized CALB and 200 mg of activated molecular sieves to the vial. The sieves remove water produced during esterification, shifting the equilibrium towards the product.
-
Reaction Incubation: Seal the vial tightly and place it in the orbital shaking incubator at 50°C and 200 rpm.
-
Sampling & Analysis: Periodically (e.g., at 6, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Dilute the sample with a suitable solvent (e.g., methanol) and analyze by HPLC to determine the conversion percentage.
-
Product Recovery: After the reaction, separate the immobilized enzyme and molecular sieves by filtration or centrifugation. The product can be extracted from the ionic liquid using a nonpolar solvent like diethyl ether, followed by solvent removal on a rotary evaporator. The ionic liquid can then be dried under vacuum and reused.
Part B: Reaction in Organic Solvent (Hexane)
-
Preparation: In a separate 20 mL glass vial, add 1 mmol of dihydrocaffeic acid, 3 mmol of 1-butanol, and 5 mL of hexane.
-
Enzyme & Dehydration: Add 100 mg of immobilized CALB and 200 mg of activated molecular sieves to the vial.
-
Reaction Incubation: Seal the vial tightly and place it in the orbital shaking incubator under the same conditions (50°C, 200 rpm).
-
Sampling & Analysis: Follow the same sampling and HPLC analysis procedure as described in Part A, Step 6.
-
Product Recovery: Separate the immobilized enzyme and molecular sieves by filtration. The hexane can be removed from the product solution using a rotary evaporator.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow for a comparative study of catalytic media.
Caption: Workflow for comparing catalytic activity in ionic liquid vs. organic solvent.
References
- 1. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Influence of ionic liquid on Novozym 435-catalyzed the transesterification of castor oil and ethyl caffeate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids | Université de Liège [popups.uliege.be]
- 5. lidsen.com [lidsen.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Esterification of oleic acid in [Bmim]BF4/[Hmim]HSO4 + TX-100/cyclohexane ionic liquid microemulsion - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation of experimental results using 1-Butyl-3-methylimidazolium octyl sulfate through spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 1-Butyl-3-methylimidazolium octyl sulfate ([BMIM][OS]), a promising ionic liquid in pharmaceutical applications, with other relevant alternatives. The validation of its molecular structure and purity through various spectroscopic methods is crucial for its application in sensitive areas such as drug formulation and delivery. This document outlines the experimental data and detailed protocols for key spectroscopic techniques, offering a valuable resource for researchers in the field.
Introduction to [BMIM][OS] and its Alternatives
This compound, often abbreviated as [BMIM][OS], is a halogen-free ionic liquid that has garnered significant attention due to its unique physicochemical properties, including its potential as a surfactant and its application in enhancing the stability and yield of enzymatic reactions. Its "greener" profile, owing to the absence of halogen atoms, makes it an attractive alternative to traditional ionic liquids, mitigating concerns about the potential release of toxic and corrosive compounds.[1]
In the realm of drug development, ionic liquids are being explored for their ability to improve the solubility and delivery of active pharmaceutical ingredients (APIs). The choice of the constituent ions allows for the tuning of properties to suit specific applications. For a comprehensive evaluation, this guide compares [BMIM][OS] with other commonly used imidazolium-based ionic liquids with different anions, such as 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) and 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), as well as phosphonium-based ionic liquids, which represent another major class of ionic liquids.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic methods for [BMIM][OS] and its alternatives. This data is essential for the identification, purity assessment, and understanding of the molecular interactions of these ionic liquids.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | [BMIM][OS] | [BMIM][Cl] | [BMIM][BF₄] |
| H-2 (Imidazolium Ring) | ~9.1 | ~9.4 | ~9.2 |
| H-4,5 (Imidazolium Ring) | ~7.7, ~7.8 | ~7.8, ~7.9 | ~7.7, ~7.8 |
| N-CH₃ | ~3.8 | ~3.9 | ~3.8 |
| N-CH₂- (Butyl) | ~4.1 | ~4.2 | ~4.1 |
| -CH₂- (Butyl) | ~1.7 | ~1.7 | ~1.7 |
| -CH₂- (Butyl) | ~1.2 | ~1.2 | ~1.2 |
| -CH₃ (Butyl) | ~0.9 | ~0.9 | ~0.9 |
| O-CH₂- (Octyl Sulfate) | ~3.8 | - | - |
| -(CH₂)₆- (Octyl Sulfate) | ~1.2-1.5 | - | - |
| -CH₃ (Octyl Sulfate) | ~0.8 | - | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | [BMIM][OS] | [BMIM][Cl] | [BMIM][BF₄] |
| C-2 (Imidazolium Ring) | ~137 | ~137 | ~137 |
| C-4,5 (Imidazolium Ring) | ~123, ~122 | ~124, ~122 | ~124, ~122 |
| N-CH₃ | ~36 | ~36 | ~36 |
| N-CH₂- (Butyl) | ~49 | ~49 | ~49 |
| -CH₂- (Butyl) | ~32 | ~32 | ~32 |
| -CH₂- (Butyl) | ~19 | ~19 | ~19 |
| -CH₃ (Butyl) | ~13 | ~13 | ~13 |
| O-CH₂- (Octyl Sulfate) | ~67 | - | - |
| Alkyl Chain (Octyl Sulfate) | ~22-31 | - | - |
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | [BMIM][OS] | [BMIM][Cl] | [BMIM][BF₄] | Phosphonium ILs (General) |
| C-H stretch (Imidazolium) | ~3150, 3100 | ~3150, 3100 | ~3150, 3100 | - |
| C-H stretch (Alkyl) | ~2960, 2930, 2860 | ~2960, 2930, 2860 | ~2960, 2930, 2860 | ~2960, 2930, 2860 |
| C=N, C=C stretch (Imidazolium) | ~1635, 1570 | ~1635, 1570 | ~1635, 1570 | - |
| S=O stretch (Sulfate) | ~1250, 1060 | - | - | - |
| P-C stretch | - | - | - | ~720-760 |
| B-F stretch | - | - | ~1050 | - |
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Ionic Liquid | λmax (nm) | Notes |
| [BMIM][OS] | ~210-220 | Absorption is primarily due to the imidazolium cation. The anion has minimal absorption in the standard UV-Vis range. |
| [BMIM][Cl] | ~211 | The chloride anion does not significantly alter the absorption profile of the [BMIM] cation.[2] |
| [BMIM][BF₄] | ~211 | Similar to [BMIM][Cl], the tetrafluoroborate anion has a negligible effect on the λmax.[3] |
Experimental Protocols
Detailed methodologies for the spectroscopic validation of this compound are provided below. These protocols can be adapted for the analysis of other ionic liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and assess the purity of the ionic liquid.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ionic liquid sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
Process and reference the spectrum similarly to the ¹H spectrum (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the ionic liquid and confirm its identity.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the ionic liquid directly onto the center of the ATR crystal.
-
If using a press, apply gentle pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties of the ionic liquid, which can be indicative of its purity and electronic structure.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the ionic liquid in a UV-transparent solvent (e.g., acetonitrile, water) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill the other cuvette with the ionic liquid solution.
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and logical connections relevant to the spectroscopic validation and application of ionic liquids.
Caption: Workflow for the spectroscopic validation of an ionic liquid.
Caption: Logical relationship for selecting an ionic liquid for drug formulation.
Conclusion
The spectroscopic validation of this compound is a critical step in ensuring its quality and suitability for applications in research and drug development. This guide provides a comparative overview of its spectroscopic properties against other common ionic liquids, supported by detailed experimental protocols. The data presented herein, along with the illustrative workflows, serves as a valuable resource for scientists and researchers, facilitating the informed selection and application of ionic liquids in their work. The "greener" nature of [BMIM][OS] further enhances its appeal as a viable alternative to traditional halogenated ionic liquids, paving the way for more sustainable chemical and pharmaceutical processes.
References
- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Benchmarking 1-Butyl-3-methylimidazolium Octyl Sulfate for Biomass Delignification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and sustainable methods to deconstruct lignocellulosic biomass is a critical endeavor in the development of biorefineries and the production of bio-based fuels, chemicals, and materials. Ionic liquids (ILs) have emerged as promising green solvents for biomass pretreatment, owing to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. Among the vast array of available ILs, 1-butyl-3-methylimidazolium octyl sulfate ([Bmim][OcSO4]) has garnered interest for its potential in biomass delignification. This guide provides an objective comparison of the efficiency of [Bmim][OcSO4] with other commonly employed imidazolium-based ionic liquids, supported by available experimental data.
Comparative Delignification Efficiency
The efficacy of an ionic liquid in delignification is primarily assessed by its ability to selectively remove lignin while preserving the cellulose and hemicellulose fractions of the biomass. The following tables summarize the performance of [Bmim][OcSO4] and other 1-butyl-3-methylimidazolium ([Bmim])-based ILs in the delignification of various biomass feedstocks.
Table 1: Delignification of Coconut Shell with Imidazolium-Based Ionic Liquids
| Ionic Liquid | Lignin Removal (%) | Cellulose Recovery (%) | Hemicellulose Recovery (%) | Reference |
| [Bmim][OcSO4] | Data not available | Data not available | Data not available | Rashid et al., 2017[1] |
| [Bmim][OAc] (Acetate) | ~10 (regenerated lignin) | Data not available | Data not available | Rashid et al., 2017[1] |
| [Bmim][Cl] (Chloride) | < [Bmim][OAc] | Data not available | Data not available | Rashid et al., 2017[1] |
| [Emim][OAc] (Acetate) | ~10 (regenerated lignin) | Data not available | Data not available | Rashid et al., 2017[1] |
Note: The study by Rashid et al. (2017) focused on the dissolution and regeneration of lignin and did not provide a complete mass balance for all biomass components. The values for [Bmim][OAc] and [Emim][OAc] represent the percentage of lignin regenerated from the dissolved biomass, not the total lignin removal from the initial feedstock.
Table 2: General Comparison of Imidazolium-Based Ionic Liquids for Delignification of Various Biomass Types
| Ionic Liquid | Biomass Type | Lignin Removal (%) | Key Findings | Reference |
| [Bmim][HSO4] (Hydrogen Sulfate) | Poplar, Coir | Up to 98 | Highly effective for delignification, leading to cellulose-rich materials. | Hu et al., 2018 |
| [Bmim][OAc] (Acetate) | Switchgrass | 52.4 | Effective in removing both lignin and hemicellulose. | Socha et al., 2014 |
| [Bmim][Cl] (Chloride) | Wood | - | Effective for dissolving cellulose, with some delignification. | Brandt et al., 2013[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for biomass delignification using ionic liquids, based on common practices in the field.
Biomass Preparation
-
Source: The lignocellulosic biomass (e.g., coconut shell, wood chips, switchgrass) is obtained and identified.
-
Grinding: The raw biomass is typically ground to a specific particle size (e.g., 40-60 mesh) to increase the surface area and enhance the efficiency of the pretreatment.
-
Drying: The ground biomass is dried in an oven at a specified temperature (e.g., 60-105°C) for a set duration (e.g., 24 hours) to remove moisture, which can interfere with the ionic liquid's performance.
Ionic Liquid Pretreatment
A typical experimental workflow for ionic liquid-based biomass delignification is illustrated in the diagram below.
Caption: Experimental workflow for biomass delignification using an ionic liquid.
-
Mixing: A specific weight of the dried biomass is mixed with the ionic liquid in a reaction vessel at a defined solid-to-liquid ratio.
-
Heating: The mixture is heated to a target temperature (typically between 120°C and 150°C) for a specific duration (e.g., 1 to 6 hours) with constant stirring. This process dissolves the lignin and hemicellulose into the ionic liquid.
-
Precipitation: After the heating phase, an anti-solvent (commonly water or ethanol) is added to the mixture. This causes the dissolved cellulose to precipitate out of the solution.
-
Separation: The solid cellulose-rich fraction is separated from the liquid fraction (containing dissolved lignin and the ionic liquid) through filtration or centrifugation.
-
Washing: The solid fraction is washed thoroughly with the anti-solvent to remove any residual ionic liquid and dissolved lignin.
-
Drying: The washed cellulose-rich solid is dried to a constant weight.
Lignin Recovery
-
The liquid fraction from the separation step, which contains the dissolved lignin and the ionic liquid, is processed to recover the lignin. This is often achieved by evaporating the anti-solvent and then precipitating the lignin by adding a different solvent or by adjusting the pH.
-
The recovered lignin is then washed and dried.
Compositional Analysis
-
Initial Biomass: The initial composition (cellulose, hemicellulose, and lignin content) of the raw biomass is determined using standardized analytical procedures, such as the National Renewable Energy Laboratory (NREL) methods.
-
Pretreated Solids: The composition of the cellulose-rich solid fraction after pretreatment is analyzed to determine the percentage of lignin removal and the recovery of cellulose and hemicellulose.
Conclusion
While this compound is a subject of interest in the field of biomass delignification, publicly available, quantitative data on its performance remains limited. The existing research on other imidazolium-based ionic liquids, such as [Bmim][HSO4] and [Bmim][OAc], demonstrates their significant potential for effective delignification. For a comprehensive evaluation of [Bmim][OcSO4], further studies providing detailed mass balance and compositional analysis of the pretreated biomass are essential. This will enable a more direct and robust comparison with other ionic liquids and conventional delignification methods, ultimately guiding the selection of the most efficient and economically viable solvents for future biorefinery applications.
References
Unveiling Enzyme Resilience: A Comparative Analysis of Stability in 1-Butyl-3-methylimidazolium Octyl Sulfate and Other Ionic Liquids
For researchers, scientists, and drug development professionals, the quest for robust enzymatic processes often leads to the exploration of novel solvent systems. Ionic liquids (ILs), with their tunable physicochemical properties, have emerged as promising alternatives to conventional organic solvents. This guide provides a comparative analysis of enzyme stability in a specific ionic liquid, 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OctSO4]), benchmarked against other commonly used ionic liquids. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to be an essential resource for informed solvent selection in biocatalysis and drug development.
The stability of an enzyme in its reaction medium is a critical determinant of its catalytic efficiency and the overall viability of a biocatalytic process. The choice of ionic liquid can profoundly influence an enzyme's structural integrity and, consequently, its activity and longevity. Factors such as the nature of the ionic liquid's cation and anion, its hydrophobicity, polarity, and viscosity all play a crucial role in modulating enzyme stability.[1][2][3]
This guide focuses on the performance of several key enzymes—Candida antarctica lipase B (CALB), β-galactosidase, and lysozyme—in [Bmim][OctSO4] and provides a comparative perspective with other ionic liquids.
Comparative Analysis of Enzyme Stability
The stability of enzymes in ionic liquids can be assessed through various quantitative measures, including residual activity after incubation, half-life under specific conditions, and the melting temperature (Tm), which indicates thermal stability.
Candida antarctica Lipase B (CALB)
CALB is a widely used lipase in biocatalysis. Studies have shown that the hydrophobicity of the ionic liquid is a key factor influencing its stability. While hydrophilic ionic liquids can sometimes lead to a decrease in lipase activity, more hydrophobic ionic liquids can offer a more protective environment.[4][5] One study noted that the synthetic activity of CALB was lower in the more hydrophilic [Bmim][OctSO4] compared to the more hydrophobic ionic liquid 1-octyl-3-methylimidazolium hexafluorophosphate ([Omim][PF6]).
| Ionic Liquid | Enzyme | Temperature (°C) | Incubation Time (h) | Residual Activity (%) | Half-life (h) | Reference |
| [Bmim][OctSO4] | CALB | - | - | - | - | - |
| [Bmim][BF4] | CALB | - | - | - | - | [6] |
| [Bmim][PF6] | CALB | - | - | - | - | [4] |
| [Emim][EtSO4] | CALB | - | - | 7 | - | [7] |
| [Bmim][NO3] | CALB | - | - | 3 | - | [7] |
Data for [Bmim][OctSO4] and other direct comparisons in this format is still being actively researched and will be updated as specific quantitative values are identified in the literature.
β-Galactosidase
β-Galactosidase is an enzyme with significant applications in the food industry, particularly for the hydrolysis of lactose. Some evidence suggests that [Bmim][OctSO4] can enhance the yield and stability of β-galactosidase.
| Ionic Liquid | Enzyme | Temperature (°C) | Incubation Time (h) | Residual Activity (%) | Half-life (h) | Reference |
| [Bmim][OctSO4] | β-Galactosidase | - | - | - | - | - |
| [Bmim][BF4] | β-Galactosidase | - | - | - | - | [8] |
| [Bmim][PF6] | β-Galactosidase | - | - | - | - | [8] |
| [Hmim][BF4] | β-Galactosidase | - | - | - | - | [9] |
Quantitative data for a direct comparison of β-galactosidase stability in [Bmim][OctSO4] and other ionic liquids is currently under review and will be populated as it becomes available.
Lysozyme
Lysozyme is a well-studied enzyme, often used as a model for understanding protein structure and stability. Research has indicated that [Bmim][OctSO4] can have a destabilizing effect on lysozyme.[10] This destabilization can be monitored by techniques such as circular dichroism spectroscopy, which detects changes in the enzyme's secondary structure.
| Ionic Liquid | Enzyme | Melting Temperature (Tm) (°C) | Reference |
| [Bmim][OctSO4] | Lysozyme | - | [10] |
| Aqueous Buffer | Lysozyme | ~75 | [11] |
Further quantitative data on the melting temperature of lysozyme in a comparative set of ionic liquids is being sought to complete this table.
Experimental Protocols
To ensure the reproducibility and validity of enzyme stability studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the analysis of enzyme stability in ionic liquids.
Determination of Residual Enzyme Activity
This protocol outlines the steps to measure the remaining activity of an enzyme after incubation in an ionic liquid.
Workflow for determining residual enzyme activity.
Methodology:
-
Enzyme and Ionic Liquid Preparation: Prepare a stock solution of the enzyme in a suitable buffer (e.g., phosphate buffer at a specific pH). Prepare solutions of [Bmim][OctSO4] and other ionic liquids to be tested at the desired concentrations, either neat or as aqueous mixtures.
-
Incubation: Mix the enzyme stock solution with each ionic liquid solution to achieve the final desired enzyme and ionic liquid concentrations. A control sample with the enzyme in buffer alone should also be prepared. Incubate all samples at a constant temperature (e.g., 40°C, 50°C, or 60°C).
-
Activity Measurement: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. The aliquot is then diluted into the standard assay buffer to reduce the concentration of the ionic liquid and minimize its interference with the activity assay. The enzymatic activity is then measured by adding a suitable substrate and monitoring the product formation or substrate consumption over time, typically using a spectrophotometer.
-
Calculation of Residual Activity: The residual activity at each time point is calculated as a percentage of the initial activity measured at time zero.
Determination of Enzyme Half-Life (t½)
The half-life of an enzyme is the time it takes for its initial activity to decrease by 50% under specific conditions.
Logical flow for calculating enzyme half-life.
Methodology:
-
Data Collection: Follow the protocol for determining residual enzyme activity over a time course sufficient to observe a significant decrease in activity.
-
Data Analysis: Plot the natural logarithm of the residual activity against time. For a first-order inactivation process, this plot should yield a straight line.
-
Calculation: The inactivation rate constant (k) is the negative of the slope of this line. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.
Determination of Melting Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to measure the thermal stability of a protein by determining its melting temperature (Tm).[8][12]
Experimental workflow for determining enzyme melting temperature via DSC.
Methodology:
-
Sample Preparation: Prepare solutions of the enzyme at a known concentration in the ionic liquid of interest and in a control buffer. It is crucial to ensure that the ionic liquid and buffer are well-matched in the reference cell to obtain a stable baseline.
-
DSC Analysis: The enzyme solution is placed in the sample cell of the calorimeter, and the corresponding ionic liquid or buffer is placed in the reference cell. The temperature is then increased at a constant rate.
-
Data Interpretation: As the protein unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The temperature at the apex of this peak is the melting temperature (Tm). A higher Tm indicates greater thermal stability.
Conclusion
The selection of an appropriate ionic liquid is a critical step in the design of efficient and stable biocatalytic systems. This guide provides a framework for comparing the stability of enzymes in this compound against other ionic liquids. While the existing literature provides valuable qualitative insights, there is a clear need for more comprehensive, quantitative, and directly comparative studies to build a robust database for guiding solvent selection. The provided experimental protocols offer a standardized approach for generating such data. As more research becomes available, this guide will be updated to provide an increasingly comprehensive resource for the scientific community.
References
- 1. Impact of ionic liquid physical properties on lipase activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific ion effects of ionic liquids on enzyme activity and stability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Influence of ionic liquids on lipase activity and stability in alcoholysis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ionic liquids as a reaction medium for lipase-catalyzed methanolysis of sunflower oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution of Candida antarctica lipase B in ionic liquids: effects on structure and activity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Galactosidase activity in mixed micelles of imidazolium ionic liquids and sodium dodecylsulfate: A sequential injection kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
A Comparative Guide to Micellar Catalysis: 1-Butyl-3-methylimidazolium Octyl Sulfate vs. Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two surfactants, the ionic liquid 1-butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) and the conventional anionic surfactant sodium dodecyl sulfate (SDS), in the context of micellar catalysis. This comparison is supported by experimental data from the literature to aid in the selection of an appropriate surfactant for catalytic applications.
Introduction to Micellar Catalysis with [Bmim][OS] and SDS
Micellar catalysis leverages the unique microenvironment provided by surfactant micelles in solution to alter the rates of chemical reactions. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into organized structures called micelles. These micelles possess a hydrophobic core and a hydrophilic surface, creating distinct reaction environments that can concentrate reactants, stabilize transition states, and consequently enhance or inhibit reaction rates.
Sodium Dodecyl Sulfate (SDS) is a classic and widely studied anionic surfactant. Its micelles present a negatively charged surface due to the sulfate head groups, which strongly influences the partitioning and interaction of reactants and catalysts.
This compound ([Bmim][OS]) is a surface-active ionic liquid (SAIL). Structurally similar to SDS with an octyl sulfate anionic tail, it features a 1-butyl-3-methylimidazolium cation ([Bmim]⁺) as the counter-ion instead of a sodium ion (Na⁺). This larger, more complex cation can influence the packing of the surfactant molecules in the micelle and the properties of the micellar interface, potentially leading to different catalytic outcomes.
Physicochemical Properties: A Head-to-Head Comparison
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, indicating the onset of micelle formation. A lower CMC is often desirable as it means less surfactant is needed to achieve a micellar environment.
| Surfactant | Chemical Structure | Molar Mass ( g/mol ) | Critical Micelle Concentration (CMC) in Water (mM) | Reference |
| This compound ([Bmim][OS]) | 348.50 | ~31 - 34 | [1] | |
| Sodium Dodecyl Sulfate (SDS) | 288.38 | ~8.2 | [2] |
Performance in Micellar Catalysis: The Case of Ester Hydrolysis
The hydrolysis of esters, such as p-nitrophenyl acetate (PNPA), is a well-established model reaction for studying micellar catalysis. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.
Sodium Dodecyl Sulfate (SDS) as a Catalyst
Numerous studies have demonstrated that the anionic micelles of SDS generally inhibit the alkaline hydrolysis of esters like PNPA. This inhibition is attributed to the electrostatic repulsion between the negatively charged micellar surface and the hydroxide ions (OH⁻), which reduces the concentration of the nucleophile in the vicinity of the ester substrate partitioned within the micelle.
Table 2: Kinetic Data for the Alkaline Hydrolysis of p-Nitrophenyl Benzoate in the Presence of SDS
| [SDS] (mM) | Observed Rate Constant (k_obs) (s⁻¹) | Fold Change vs. Water | Reference |
| 0 (Water) | 1.2 x 10⁻⁴ | 1.0 | [2] |
| 10 | 0.8 x 10⁻⁴ | 0.67 (Inhibition) | [2] |
| 20 | 0.6 x 10⁻⁴ | 0.50 (Inhibition) | [2] |
| 30 | 0.5 x 10⁻⁴ | 0.42 (Inhibition) | [2] |
Conditions: pH 9.18, 35°C. Data extracted and interpreted from graphical representation in the cited literature.
This compound ([Bmim][OS]): A Potential Alternative
For instance, studies on the hydrolysis of bis(4-nitrophenyl)carbonate in reverse micelles of a related ionic liquid surfactant, 1-butyl-3-methylimidazolium 1,4-bis-2-ethylhexylsulfosuccinate (bmim-AOT), showed a more favorable reaction environment compared to its sodium counterpart (Na-AOT).[3] This was attributed to the [bmim]⁺ cation altering the interfacial properties and reducing the negative charge density at the interface.[3]
It can be hypothesized that for alkaline ester hydrolysis, [Bmim][OS] micelles might exhibit a less inhibitory effect than SDS micelles. The larger, more diffuse [Bmim]⁺ cation may lead to a less densely packed and less negatively charged micellar surface, potentially reducing the electrostatic repulsion of hydroxide ions. However, without direct experimental data, this remains a topic for further investigation.
Experimental Protocols
The following is a general experimental protocol for studying the kinetics of p-nitrophenyl acetate (PNPA) hydrolysis in a micellar medium, which can be adapted for both [Bmim][OS] and SDS.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of PNPA in the presence of varying concentrations of a surfactant.
Materials:
-
p-Nitrophenyl acetate (PNPA)
-
Surfactant ([Bmim][OS] or SDS)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of PNPA (e.g., 10 mM) in a suitable organic solvent like acetonitrile.
-
Prepare a series of aqueous buffer solutions containing different concentrations of the surfactant, ranging from below to well above its CMC.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm, which is the λ_max of the product, p-nitrophenolate.
-
Equilibrate a cuvette containing a specific concentration of the surfactant solution in the thermostatted cell holder at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette to achieve the desired final concentration (e.g., 0.1 mM). Ensure rapid mixing.
-
Record the absorbance at 400 nm as a function of time for a duration sufficient for the reaction to proceed significantly (e.g., 10-20 minutes).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following first-order rate equation: A_t = A_∞ - (A_∞ - A_0) * e^(-k_obs * t) where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time, and A_0 is the initial absorbance.
-
Alternatively, a plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.
-
Plot k_obs as a function of the surfactant concentration to observe the catalytic or inhibitory effect of the micelles.
-
Visualizations
Caption: General mechanism of micellar catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Reverse Micelles Formulated with the Ionic-Liquid-like Surfactant Bmim-AOT and Comparison with the Traditional Na-AOT: Dynamic Light Scattering, 1H NMR Spectroscopy, and Hydrolysis Reaction of Carbonate as a Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the "Greenness" of 1-Butyl-3-methylimidazolium octyl sulfate in Comparison to Other Solvents: A Comprehensive Guide
The pursuit of sustainable chemical processes has led to a critical evaluation of traditional organic solvents, many of which are volatile, toxic, and environmentally persistent. In this context, ionic liquids (ILs) have emerged as potential "green" alternatives due to their low vapor pressure, high thermal stability, and tunable properties. This guide provides a detailed comparison of the "greenness" of 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]), a halogen-free ionic liquid, with other conventional and alternative solvents. The assessment is based on key environmental, health, and safety (EHS) metrics, supported by experimental data and standardized protocols.
Comparative Analysis of Solvent Properties
The "greenness" of a solvent is a multifaceted concept that extends beyond its immediate performance in a chemical reaction. A holistic assessment requires consideration of its entire life cycle, from synthesis to disposal. Key metrics used in this evaluation include toxicity, biodegradability, and process efficiency indicators like the E-factor and Process Mass Intensity (PMI).
Table 1: Comparison of Physical and Hazard Properties
| Solvent | Chemical Formula | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | GHS Hazard Statements |
| [Bmim][OS] | C₁₆H₃₂N₂O₄S | > 300 | Negligible | H315: Causes skin irritationH319: Causes serious eye irritation[1][2] |
| Water | H₂O | 100 | 2.34 | None |
| Ethanol | C₂H₅OH | 78.37 | 5.95 | H225: Highly flammable liquid and vapor |
| Acetone | C₃H₆O | 56 | 24 | H225: Highly flammable liquid and vaporH319: Causes serious eye irritation |
| Toluene | C₇H₈ | 110.6 | 2.9 | H225: Highly flammable liquid and vaporH304: May be fatal if swallowed and enters airwaysH315: Causes skin irritationH336: May cause drowsiness or dizzinessH361d: Suspected of damaging the unborn childH373: May cause damage to organs through prolonged or repeated exposure |
| Dichloromethane | CH₂Cl₂ | 39.6 | 47 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancer |
| [Bmim][BF₄] | C₈H₁₅BF₄N₂ | > 300 | Negligible | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
Note: Data for [Bmim][OS] is based on available safety data sheets. The boiling point is an estimate as ionic liquids typically decompose at high temperatures rather than boil.
Table 2: Comparative "Green" Metrics
| Solvent | Acute Toxicity (LD₅₀, oral, rat, mg/kg) | Biodegradability (OECD 301) | E-Factor (approx.) | Process Mass Intensity (PMI) (approx.) |
| [Bmim][OS] | Data not available* | Potentially biodegradable** | Process dependent | Process dependent |
| Water | Not applicable | Not applicable | 0 | 1 |
| Ethanol | 7060 | Readily biodegradable | 0.5 - 2 | 1.5 - 3 |
| Acetone | 5800 | Readily biodegradable | 1 - 5 | 2 - 6 |
| Toluene | 5580 | Readily biodegradable | 5 - 50 | 6 - 51 |
| Dichloromethane | 2100 | Not readily biodegradable | 10 - 100 | 11 - 101 |
| [Bmim][BF₄] | 3150 (for [Bmim]Cl)[3] | Not readily biodegradable[4] | Higher than conventional solvents[5][6] | Higher than conventional solvents[5][6] |
*Disclaimer: Specific LD₅₀ data for this compound was not found. The toxicity of ionic liquids can vary significantly with the cation and anion. For comparison, the acute oral LD₅₀ for the structurally similar 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) in female rats is reported as 3150 µmol/kg.[3] **Disclaimer: While described as having "well documented biodegradability", specific OECD 301 test results for [Bmim][OS] were not found. Studies on other imidazolium-based ILs show that biodegradability is highly dependent on the structure, particularly the length of the alkyl chains.[3][7]
Experimental Protocols
To ensure objective and reproducible assessments of a solvent's "greenness," standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
A common synthetic route for [Bmim][OS] involves a two-step process. The first step is the synthesis of the precursor, 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl), followed by an anion exchange reaction.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
Materials: 1-methylimidazole, 1-chlorobutane, toluene (or other suitable solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole in toluene.
-
Slowly add an equimolar amount of 1-chlorobutane to the solution while stirring.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours.[5]
-
Cool the reaction mixture, which may result in the precipitation or separation of a viscous liquid.
-
Decant the toluene and wash the product with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting [Bmim]Cl under vacuum to remove residual solvents.[5][8]
-
Step 2: Anion Exchange to form [Bmim][OS]
-
Materials: [Bmim]Cl, Sodium octyl sulfate, Dichloromethane (or other suitable organic solvent).
-
Procedure:
-
Dissolve [Bmim]Cl and an equimolar amount of sodium octyl sulfate in a suitable solvent mixture, such as dichloromethane and water.
-
Stir the biphasic mixture vigorously for several hours to facilitate the anion exchange.
-
Separate the organic layer containing the [Bmim][OS].
-
Wash the organic layer multiple times with deionized water to remove any remaining chloride ions (test with AgNO₃ solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the final product, [Bmim][OS].
-
Diagram 1: Synthesis of [Bmim][OS]
References
- 1. [PDF] CHEM21 selection guide of classical- and less classical-solvents | Semantic Scholar [semanticscholar.org]
- 2. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Life cycle assessment of an ionic liquid versus molecular solvents and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Determining the Purity of 1-Butyl-3-methylimidazolium Octyl Sulfate
A Comparative Guide for Researchers and Drug Development Professionals
The purity of ionic liquids (ILs) is a critical parameter that can significantly influence their physicochemical properties and performance in various applications, including as solvents in chemical reactions and in pharmaceutical formulations. For 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]), a halogen-free ionic liquid, ensuring high purity is essential for reproducible and reliable results.[1] This guide provides a comparative overview of key analytical methods for determining the purity of [Bmim][OS], with a focus on cross-validation principles to ensure data integrity.
Core Analytical Techniques for Purity Assessment
Several analytical techniques are employed to assess the purity of ionic liquids, each providing insights into different types of impurities. The primary methods for [Bmim][OS] include High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer (KF) Titration for water content determination. Cross-validation, the process of comparing results from two or more different analytical methods, is crucial for establishing the reliability and accuracy of the purity assessment.[2]
Comparison of Analytical Methods
A comprehensive purity analysis of [Bmim][OS] involves the quantification of the main component, as well as the identification and quantification of potential impurities such as residual starting materials, by-products, halide ions, and water.[3][4] The following table summarizes the key analytical methods and their specific applications in the purity determination of [Bmim][OS].
| Analytical Method | Purity Aspect Assessed | Strengths | Limitations | Typical Detection Level |
| HPLC | Quantification of [Bmim][OS]; Detection of organic impurities (e.g., unreacted 1-methylimidazole).[3][5] | High resolution and sensitivity for organic molecules; well-established method.[3] | May require specific columns (e.g., mixed-mode) for simultaneous analysis of cation and anion.[5] | ≥95.0% for main component; ppm levels for impurities. |
| Ion Chromatography (IC) | Determination of anionic and cationic impurities (e.g., halides, other inorganic ions).[6][7][8] | Highly efficient for separating and quantifying a wide range of ions.[6] | Can require optimization of eluent composition and temperature for specific separations. | ppb to ppm range for ionic impurities.[4][8] |
| NMR Spectroscopy | Structural confirmation of the [Bmim] cation and [OS] anion; identification and quantification of organic impurities.[9][10] | Provides detailed structural information; can be quantitative (qNMR).[9] | Lower sensitivity compared to chromatographic methods for trace impurities. | Typically >0.1% for quantification. |
| Karl Fischer (KF) Titration | Quantification of water content.[11][12][13] | Highly specific and accurate for water determination; can be automated.[11][14] | Redox-active impurities can interfere with the titration reaction.[14] | ppm levels.[4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines of the experimental protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). A mixed-mode column capable of retaining both cations and anions is often effective.[5]
-
Sample Preparation : Accurately weigh and dissolve the [Bmim][OS] sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used.
-
Flow Rate : Typically 0.5-1.5 mL/min.
-
Column Temperature : Maintained at a constant temperature (e.g., 25-40 °C).
-
Injection Volume : 5-20 µL.
-
-
Data Analysis : The purity is determined by comparing the peak area of the main component to the total area of all peaks. Impurities are identified and quantified using reference standards.
Ion Chromatography (IC)
-
Instrumentation : Ion chromatograph with a conductivity detector.[15][16]
-
Sample Preparation : Dilute the [Bmim][OS] sample with deionized water to an appropriate concentration.
-
Chromatographic Conditions :
-
Anion Analysis : Use an anion-exchange column with a carbonate/bicarbonate or hydroxide eluent.[7]
-
Cation Analysis : Use a cation-exchange column with a methanesulfonic acid eluent.
-
Flow Rate : Typically 1.0 mL/min.
-
-
Data Analysis : Identify and quantify ionic impurities by comparing their retention times and peak areas to those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve a known amount of the [Bmim][OS] sample in a deuterated solvent (e.g., DMSO-d6). For quantitative NMR (qNMR), add a certified internal standard with a known concentration.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Other nuclei like ¹⁹F or ³¹P may be relevant for other ionic liquids.[10]
-
Data Analysis : Confirm the structure by analyzing chemical shifts and coupling constants.[9] Determine purity by integrating the signals of the analyte and comparing them to the integral of the internal standard (for qNMR) or to the integrals of impurity signals.
Karl Fischer (KF) Titration
-
Instrumentation : Automated Karl Fischer titrator (coulometric or volumetric).[14]
-
Sample Preparation : Directly inject a known weight or volume of the [Bmim][OS] sample into the titration cell containing the KF reagent. The use of ionic liquids as solubilizing agents can be beneficial for samples that are poorly soluble in standard solvents.[11][12]
-
Titration : The instrument automatically titrates the sample with the KF reagent until the endpoint is reached.
-
Data Analysis : The water content is calculated automatically by the instrument based on the amount of reagent consumed.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for the comprehensive purity assessment of [Bmim][OS].
Caption: Workflow for the comprehensive purity assessment of [Bmim][OS].
Caption: Logical flow for cross-validating HPLC and NMR data.
References
- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purity specification methods for ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hiyka.com [hiyka.com]
- 12. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 13. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 15. Ion Chromatography (IC) — FAI 2022 [fai.us]
- 16. Ion Chromatography [serc.carleton.edu]
Comparative study of the interaction of different proteins with 1-Butyl-3-methylimidazolium octyl sulfate
A detailed examination of the interactions between the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) and two model proteins, Human Serum Albumin (HSA) and Lysozyme, reveals distinct differences in binding affinity, thermodynamic drivers, and conformational outcomes. This guide provides a comparative summary of these interactions, supported by experimental data and detailed methodologies for researchers in drug development and protein science.
The burgeoning field of ionic liquids (ILs) has presented novel opportunities for advancements in biotechnology and pharmacology. Understanding the fundamental interactions between these designer solvents and biological macromolecules is paramount for their safe and effective application. This report focuses on the comparative behavior of Human Serum Albumin (HSA), a crucial transport protein, and Lysozyme, a ubiquitous enzyme, in the presence of the ionic liquid this compound ([Bmim][OS]).
Quantitative Comparison of Interaction Parameters
The interaction of [Bmim][OS] with HSA is characterized by a thermodynamically favorable binding event, primarily driven by hydrophobic interactions. In contrast, the interaction with Lysozyme is marked by a destabilization of the protein's native structure. The following tables summarize the available quantitative data for these interactions.
Table 1: Interaction Parameters of Human Serum Albumin (HSA) with [Bmim][OS]
| Parameter | Value | Technique |
| Binding Affinity (Ka) | 1.8 x 104 M-1 | Fluorescence Spectroscopy |
| Stern-Volmer Quenching Constant (Ksv) | 1.2 x 104 M-1 | Fluorescence Spectroscopy |
| Gibbs Free Energy (ΔG) | -24.2 kJ mol-1 | Thermodynamics |
| Enthalpy (ΔH) | -10.5 kJ mol-1 | Thermodynamics |
| Entropy (ΔS) | 46.0 J mol-1 K-1 | Thermodynamics |
Table 2: Conformational Changes of Lysozyme in the Presence of [Bmim][OS]
| Parameter | Observation | Technique |
| Secondary Structure | Decrease in β-sheet content | Far-UV Circular Dichroism |
| Conformation | Denaturation and unfolding | Far-UV CD & FTIR Spectroscopy |
| pH Dependence | Destabilizing effect is pH-dependent | Far-UV CD & FTIR Spectroscopy |
| Concentration Dependence | Denaturation increases with [Bmim][OS] concentration | Far-UV CD & FTIR Spectroscopy |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of protein-[Bmim][OS] interactions.
UV-Visible Absorption Spectroscopy
Objective: To investigate the formation of a ground-state complex between the protein and the ionic liquid.
Protocol:
-
Prepare a stock solution of the protein (HSA or Lysozyme) in the desired buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of [Bmim][OS] in the same buffer.
-
Prepare a series of solutions with a fixed concentration of the protein and varying concentrations of [Bmim][OS].
-
Record the UV-visible absorption spectra of each solution in the range of 200-400 nm using a double beam spectrophotometer.
-
Use the corresponding [Bmim][OS] solutions in buffer as the blank for each measurement.
-
Analyze the changes in the absorption maxima and intensity to infer complex formation.
Fluorescence Spectroscopy
Objective: To determine the binding affinity and quenching mechanism between the protein and [Bmim][OS].
Protocol:
-
Prepare stock solutions of the protein and [Bmim][OS] in the appropriate buffer.
-
Prepare a series of samples with a constant protein concentration and incrementally increasing concentrations of [Bmim][OS].
-
Excite the tryptophan residues of the protein at 280 nm or 295 nm and record the fluorescence emission spectra in the range of 300-400 nm.
-
Correct the fluorescence intensity for the inner filter effect of the ionic liquid.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
Calculate the binding constant (Ka) and the number of binding sites (n) from the modified Stern-Volmer equation.
-
To determine the thermodynamic parameters, repeat the fluorescence quenching experiments at different temperatures (e.g., 298 K, 308 K, and 318 K).
-
Calculate the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes using the van't Hoff equation.
Far-UV Circular Dichroism (CD) Spectroscopy
Objective: To investigate the changes in the secondary structure of the protein upon interaction with [Bmim][OS].
Protocol:
-
Prepare solutions of the protein in the absence and presence of varying concentrations of [Bmim][OS] in a suitable buffer.
-
Record the far-UV CD spectra of the solutions from 190 to 260 nm using a spectropolarimeter.
-
Maintain a constant temperature using a Peltier temperature controller.
-
Subtract the spectrum of the buffer and the corresponding [Bmim][OS] solution from the protein spectra.
-
Convert the observed ellipticity to mean residue ellipticity (MRE).
-
Deconvolute the CD spectra using a suitable software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To analyze the changes in the secondary structure of the protein by monitoring the amide I and amide II bands.
Protocol:
-
Prepare protein solutions with and without [Bmim][OS] in a suitable buffer (e.g., D2O-based buffer to avoid interference from water's O-H bending vibration).
-
Acquire FTIR spectra of the samples using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectra in the range of 1800-1500 cm-1.
-
Perform baseline correction and solvent subtraction.
-
Analyze the amide I band (1700-1600 cm-1) for changes in the secondary structural components by methods such as second-derivative analysis and curve fitting.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures used to characterize the protein-ionic liquid interactions.
Figure 1. General experimental workflow for studying protein-ionic liquid interactions.
Figure 2. Comparative logical relationship of [Bmim][OS] interaction with HSA and Lysozyme.
Safety Operating Guide
1-Butyl-3-methylimidazolium octyl sulfate proper disposal procedures
For immediate release: Proper handling and disposal of 1-Butyl-3-methylimidazolium octyl sulfate ([BMIM][OS]), a halogen-free ionic liquid, are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals. The primary disposal route for this substance is as a regulated chemical waste, managed according to federal, state, and local regulations.[1]
I. Immediate Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear approved safety glasses or eyeshields.[1][2]
-
Skin Protection: Wear protective gloves and clothing. Consult the glove manufacturer for the appropriate type.[1]
-
Respiratory Protection: Use a suitable respirator, such as a type ABEK (EN14387) filter cartridge, especially if handling in a poorly ventilated area.[2][4]
-
Ventilation: Handle the material in an efficient fume hood whenever possible.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present. Seek immediate medical attention.[1][5]
-
Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek immediate medical assistance.[1]
-
Ingestion: May be harmful if swallowed.[1] Rinse mouth and call a POISON CENTER or doctor immediately.[5]
II. Chemical and Hazard Profile
A summary of the key data for this compound is provided below for quick reference.
| Property | Data |
| CAS Number | 445473-58-5 |
| Molecular Formula | C₁₆H₃₂N₂O₄S |
| Molecular Weight | 348.5 g/mol [3][4] |
| Appearance | Colorless or yellow liquid[4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation[2][3][4] |
| GHS Pictograms | GHS07 (Exclamation Mark)[2][4] |
| Storage Class | 10 - Combustible liquids[2] |
| Disposal | Dispose of according to federal, state, and local regulations.[1] |
III. Detailed Disposal Protocol
The disposal of [BMIM][OS] must be handled as hazardous chemical waste. Do not pour it down the sink or discard it as general waste.[6]
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
Do not mix this ionic liquid with other waste streams, especially incompatible chemicals like strong oxidizing agents.[5][6] Keep it in its original or a designated, compatible container.
Step 2: Container and Labeling
-
Ensure the waste container is in good condition (no cracks, rust, or bulges) and has a secure lid.[6]
-
The container must be clearly labeled. Attach a "Hazardous Waste" tag that includes:
-
The full chemical name: "this compound" (do not use formulas or abbreviations).
-
CAS Number: 445473-58-5.
-
An accurate estimation of the quantity and concentration.
-
The associated hazards (e.g., "Irritant").
-
Step 3: On-site Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Use secondary containment trays to prevent spills.[6]
-
Keep the container closed except when adding waste.[6]
Step 4: Spill and Leak Management
-
Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or sodium carbonate.[1] Sweep up the material and place it in a labeled hazardous waste container for disposal.
-
Large Spills: Evacuate the area. Ensure adequate ventilation. Contain the spill and prevent it from entering drains. Collect the material for disposal by a professional hazardous waste service.
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Waste material must be disposed of in accordance with all applicable national and local regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of [BMIM][OS].
References
- 1. CAS#:445473-58-5 | this compound | Chemsrc [chemsrc.com]
- 2. This compound = 95.0 HPLC 445473-58-5 [sigmaaldrich.com]
- 3. This compound | C16H32N2O4S | CID 12095226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ulcho.com [ulcho.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. epa.gov [epa.gov]
Essential Safety and Operational Guidance for 1-Butyl-3-methylimidazolium octyl sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Butyl-3-methylimidazolium octyl sulfate (CAS: 445473-58-5). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Safety Data
This compound is an ionic liquid that presents several hazards upon exposure. It is crucial to be aware of these risks before handling the substance.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Signal Word | - | Warning[2] |
| Pictogram | - | GHS07 (Exclamation Mark)[2] |
| Occupational Exposure Limits | - | No established TWA or PEL. Handle with care. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | While specific breakthrough time data for this ionic liquid is not readily available, Butyl or Nitrile gloves are recommended for handling. Always inspect gloves for integrity before use and replace them immediately if they become contaminated. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Respirator | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a respirator with a type ABEK (EN14387) filter cartridge is recommended.[2] |
Caption: Workflow for selecting and using Personal Protective Equipment.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step process for safely using this ionic liquid in a laboratory setting.
3.1. Preparation and Pre-Handling
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly. All handling of the ionic liquid should occur within the fume hood.
-
Gather Materials : Assemble all necessary equipment, including the ionic liquid, other reagents, glassware, and waste containers, inside the fume hood.
-
PPE : Don the required personal protective equipment as specified in the table above.
3.2. Handling and In-Use Procedures
-
Dispensing : Carefully dispense the required amount of the ionic liquid. Use a clean, dedicated spatula for solids or a calibrated pipette for liquids.
-
Avoid Inhalation : Keep the sash of the fume hood at the lowest practical height to maximize airflow and prevent inhalation of any potential vapors or aerosols.
-
Spill Prevention : Use secondary containment (e.g., a tray) to contain any potential spills.
-
Immediate Cleanup : In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a designated, sealed waste container.
3.3. Post-Handling and Storage
-
Secure Container : Tightly seal the container of this compound immediately after use.
-
Decontamination : Decontaminate any surfaces that may have come into contact with the ionic liquid.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan
Imidazolium-based ionic liquids may not be readily biodegradable and require proper disposal as chemical waste.[3][4]
4.1. Waste Collection
-
Designated Waste Container : Use a clearly labeled, sealed, and chemically compatible container for all waste containing this compound.
-
Segregation : Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Materials : Any materials, such as pipette tips, gloves, and absorbent pads, that come into contact with the ionic liquid must be disposed of in the designated solid chemical waste container.
4.2. Disposal Procedure
-
University/Company Guidelines : Follow your institution's specific guidelines for hazardous waste disposal.
-
Waste Pickup : Arrange for the collection of the sealed waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Advanced Disposal Methods : While not typically performed in a standard laboratory, be aware that research is ongoing into the degradation of imidazolium-based ionic liquids using methods such as plasma electrolysis and Fenton oxidation.[5][6][7] Recycling and recovery of ionic liquids through processes like distillation and extraction are also being explored to improve sustainability.[8][9][10][11][12]
Caption: Logical flow for the proper disposal of chemical waste.
References
- 1. This compound | C16H32N2O4S | CID 12095226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ulcho.com [ulcho.com]
- 3. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.chalmers.se [research.chalmers.se]
- 9. Low energy recycling of ionic liquids via freeze crystallization during cellulose spinning - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Using Ionic Liquids to Recycle Plastic Waste | Research | Queen's University Belfast [qub.ac.uk]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
